molecular formula C21H42O3 B3026315 Methyl 20-hydroxyeicosanoate CAS No. 37477-29-5

Methyl 20-hydroxyeicosanoate

Katalognummer: B3026315
CAS-Nummer: 37477-29-5
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: OCCHBWCFXPQLRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

20-hydroxy Arachidic acid methyl ester is a hydroxylated fatty acid methyl ester that has been found in P. reticulata cork extracts as well as peat samples from inland Florida.>

Eigenschaften

IUPAC Name

methyl 20-hydroxyicosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCHBWCFXPQLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 20-Hydroxyeicosanoate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of methyl 20-hydroxyeicosanoate, a crucial long-chain omega-hydroxy fatty acid ester utilized in metabolic research. The document details a feasible synthetic pathway, presents quantitative data in a structured format, and outlines the relevant metabolic context. Experimental protocols and visual diagrams generated using Graphviz are included to facilitate a deeper understanding of the processes involved.

Introduction

Omega-hydroxy fatty acids (ω-HFAs) and their esters are an important class of lipids involved in various physiological and pathological processes. This compound, the methyl ester of 20-hydroxyeicosanoic acid, serves as a valuable tool in metabolic studies to investigate the pathways and enzymes involved in long-chain fatty acid metabolism. Its saturated nature allows for the specific investigation of metabolic routes without the complexities introduced by double bonds present in its unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE). This guide focuses on a practical and efficient chemical synthesis of this compound, providing researchers with the necessary information to produce this compound for their studies.

Synthetic Pathway

A robust and scalable synthesis of this compound can be achieved through the selective mono-reduction of a symmetrical C20 diester, dimethyl eicosanedioate. This approach offers a straightforward route from a commercially available or readily synthesized starting material.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification & Analysis Eicosanedioic_Acid Eicosanedioic Acid Esterification Esterification Eicosanedioic_Acid->Esterification MeOH, H+ Dimethyl_Eicosanedioate Dimethyl Eicosanedioate Esterification->Dimethyl_Eicosanedioate Selective_Reduction Selective Mono-reduction Dimethyl_Eicosanedioate->Selective_Reduction Reducing Agent (e.g., LiBH4 or DIBAL-H) Methyl_20_hydroxyeicosanoate This compound Selective_Reduction->Methyl_20_hydroxyeicosanoate Purification Purification (e.g., Column Chromatography) Methyl_20_hydroxyeicosanoate->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 1: General workflow for the synthesis of this compound.

Step 1: Esterification of Eicosanedioic Acid

The initial step involves the conversion of eicosanedioic acid to its corresponding dimethyl ester, dimethyl eicosanedioate. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend eicosanedioic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl eicosanedioate.

Step 2: Selective Mono-reduction of Dimethyl Eicosanedioate

The key step in this synthesis is the selective reduction of one of the two ester groups of dimethyl eicosanedioate to a primary alcohol. This transformation requires a careful choice of reducing agent and precise control of reaction conditions to minimize the formation of the diol byproduct.

Choice of Reducing Agent:

  • Lithium borohydride (B1222165) (LiBH₄): A milder reducing agent than lithium aluminum hydride (LiAlH₄), LiBH₄ is known to reduce esters to alcohols.[1] By using a stoichiometric amount of LiBH₄ at controlled temperatures, selective mono-reduction can be favored.

  • Diisobutylaluminum hydride (DIBAL-H): This is a powerful and sterically hindered reducing agent often used for the partial reduction of esters to aldehydes at low temperatures.[2][3] However, by adjusting the stoichiometry and reaction temperature, it can also be employed for the reduction to the alcohol.

Experimental Protocol (Conceptual, based on selective ester reduction principles):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl eicosanedioate in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C to -78 °C, depending on the chosen reducing agent) using an ice-salt or dry ice-acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., 1.0 to 1.2 equivalents of LiBH₄ in THF or DIBAL-H in hexanes) to the stirred solution of the diester. The slow addition and low temperature are crucial to control the selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to determine the optimal reaction time for maximizing the yield of the mono-alcohol and minimizing the formation of the diol.

  • Quenching: Once the reaction has reached the desired point, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., ethyl acetate, followed by water or a saturated aqueous solution of Rochelle's salt for DIBAL-H).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent. The crude product, a mixture of starting material, the desired mono-alcohol, and the diol byproduct, is then purified by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Quantitative Data

The following table summarizes the expected inputs and outputs for the key synthetic steps. Please note that specific yields will depend on the optimization of reaction conditions.

Reaction Step Starting Material Reagents Product Expected Yield (%) Key Parameters
Esterification Eicosanedioic AcidMethanol, H₂SO₄ (cat.)Dimethyl Eicosanedioate>95Reflux temperature, reaction time
Selective Mono-reduction Dimethyl EicosanedioateLiBH₄ or DIBAL-HThis compound50-70 (optimized)Stoichiometry of reducing agent, low temperature, reaction time

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Data
¹H NMR (CDCl₃) δ ~3.67 (s, 3H, -OCH₃), ~3.64 (t, 2H, -CH₂OH), ~2.30 (t, 2H, -CH₂CO₂CH₃), ~1.6 (m, 4H), ~1.25 (br s, 30H)
¹³C NMR (CDCl₃) δ ~174.4 (C=O), ~63.1 (-CH₂OH), ~51.4 (-OCH₃), and a series of signals in the aliphatic region (~24-34 ppm)
Mass Spectrometry (MS) Expected molecular ion peak corresponding to C₂₁H₄₂O₃ (m/z = 342.56)

Metabolic Studies Context

While specific metabolic studies on this compound are not extensively reported, the metabolism of its unsaturated analog, 20-HETE, and other long-chain ω-hydroxy fatty acids provides a strong framework for understanding its likely metabolic fate.

Key Metabolic Pathways:

  • Omega-Oxidation: The terminal hydroxyl group of 20-hydroxyeicosanoic acid (formed after ester hydrolysis) can be further oxidized to an aldehyde and then to a dicarboxylic acid, 20-carboxyeicosanoic acid. This oxidation is typically catalyzed by alcohol and aldehyde dehydrogenases.[4]

  • Beta-Oxidation: The resulting dicarboxylic acid can then undergo β-oxidation from the omega-end, leading to chain-shortened dicarboxylic acids that can be further metabolized or excreted.[5]

  • Cytochrome P450 (CYP) Metabolism: While 20-hydroxyeicosanoic acid is a product of CYP-mediated ω-hydroxylation of eicosanoic acid, it can also be a substrate for other CYP enzymes, potentially leading to further hydroxylation at other positions along the fatty acid chain. The primary enzymes involved in the formation of 20-HETE are from the CYP4A and CYP4F families.[6][7]

The following diagram illustrates the principal metabolic pathways for ω-hydroxy fatty acids:

Metabolic_Pathway Methyl_20_hydroxyeicosanoate This compound Esterase Esterase Methyl_20_hydroxyeicosanoate->Esterase 20_Hydroxyeicosanoic_Acid 20-Hydroxyeicosanoic Acid Esterase->20_Hydroxyeicosanoic_Acid Hydrolysis ADH_ALDH Alcohol/Aldehyde Dehydrogenase 20_Hydroxyeicosanoic_Acid->ADH_ALDH 20_Carboxyeicosanoic_Acid 20-Carboxyeicosanoic Acid ADH_ALDH->20_Carboxyeicosanoic_Acid Oxidation Beta_Oxidation β-Oxidation 20_Carboxyeicosanoic_Acid->Beta_Oxidation Chain_Shortened_Diacids Chain-Shortened Dicarboxylic Acids Beta_Oxidation->Chain_Shortened_Diacids Further_Metabolism Further Metabolism / Excretion Chain_Shortened_Diacids->Further_Metabolism

Figure 2: Postulated metabolic fate of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for use in metabolic research. The proposed synthetic route, centered on the selective mono-reduction of dimethyl eicosanedioate, is a practical approach for obtaining this valuable research compound. The provided experimental outlines and contextual metabolic information are intended to support researchers in the fields of biochemistry, pharmacology, and drug development in their efforts to elucidate the complex roles of long-chain fatty acid metabolism in health and disease. Further optimization of the selective reduction step will be key to maximizing the efficiency of this synthesis.

References

The Biological Nexus of ω-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy fatty acids (ω-HFAs) and their corresponding methyl esters (ω-HFAMEs) are a class of endogenous lipids gaining significant traction in biomedical research. Characterized by a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, these molecules are not merely metabolic intermediates but active signaling entities with diverse physiological roles. Their activities span anti-inflammatory, anti-diabetic, and skin barrier-protective functions, with emerging evidence suggesting a role in oncology. This technical guide provides an in-depth exploration of the biological activities of ω-HFAMEs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

The biological effects of ω-HFAMEs and their related parent compounds are multifaceted. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency and efficacy in different biological assays.

Table 1: Anti-inflammatory and Antioxidant Activities
Compound/ExtractAssayTarget/MarkerResult (IC₅₀/Effect)Reference(s)
n-hexane extract of Salsola villosa (rich in fatty acid methyl esters)DPPH radical scavengingAntioxidant activityIC₅₀: 0.99 ± 0.05 mg/mL
n-hexane extract of Salsola villosaCOX-2 InhibitionCyclooxygenase-2IC₅₀: 4.6 ± 0.13 µg/mL
n-hexane extract of Salsola imbricataCOX-1 InhibitionCyclooxygenase-1IC₅₀: 10.2 ± 0.52 µg/mL
13-Linoleic acid ester of hydroxy linoleic acid (13-LAHLA)LPS-stimulated cytokine secretionIL-6, IL-1β mRNASignificant suppression at 10 µM
Table 2: Anti-diabetic and Metabolic Activities
CompoundCell Line/ModelAssayKey FindingReference(s)
Oleic acid3T3-L1-GLUT4myc adipocytesInsulin-stimulated glucose uptakeSignificantly increased glucose uptake at 1 µM with 0.1 nM insulin (B600854)[1]
Metformin (as a reference)Type 2 Diabetic RatsSerum fatty acid composition100 or 150 mg/kg/d increased arachidonic acid and PUFA levels[2]
ω-3 Fatty AcidsType 2 Diabetes Mellitus Patients (Meta-analysis)Inflammatory and oxidative stress markersSignificant decrease in TNF-α and increase in Total Antioxidant Capacity (TAC)[3]
Table 3: Anti-cancer Activities
CompoundCell LineAssayResult (IC₅₀)Reference(s)
7-Hydroxystearic acid (7-HSA)HT29 (Colon)Growth inhibition14.7 µM[4]
7-Hydroxystearic acid (7-HSA)HeLa (Cervical)Growth inhibition26.6 µM[4]
7-Hydroxystearic acid (7-HSA)MCF7 (Breast)Growth inhibition21.4 µM[4]
5-Hydroxystearic acid (5-HSA)CaCo-2 (Colon)Growth inhibition25.1 µM[4]
5-Hydroxystearic acid (5-HSA)HeLa (Cervical)Growth inhibition22.1 µM[4]
16-methylheptadecanoic acid methyl esterKB (Oral)MTT assay18.75 ± 0.12 µg/mL
16-methylheptadecanoic acid methyl esterA431 (Skin)MTT assay37.5 ± 0.42 µg/mL
Methanol extract of Calystegia silvatica stemsHeLa (Cervical)Antitumor activity114 ± 5 μg/mL[5]
Methanol extract of Calystegia silvatica stemsPC3 (Prostate)Antitumor activity137 ± 18 μg/mL[5]
Methanol extract of Calystegia silvatica stemsMCF7 (Breast)Antitumor activity172 ± 15 μg/mL[5]

Signaling Pathways

ω-Hydroxy fatty acids and their derivatives exert their biological effects by modulating key signaling pathways. The primary receptors implicated are the G-protein coupled receptors GPR120 and GPR40, as well as the nuclear receptor PPARα.

GPR120 Signaling Pathway

Activation of GPR120 by ω-fatty acids initiates a cascade of anti-inflammatory and insulin-sensitizing signals.

GPR120_Signaling WHFAME ω-Hydroxy Fatty Acid Methyl Ester GPR120 GPR120 WHFAME->GPR120 Binds BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 Recruits InsulinSignaling Enhanced Insulin Signaling GPR120->InsulinSignaling TAB1 TAB1 BetaArrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits interaction IKK IKK Complex TAK1->IKK Activates JNK JNK TAK1->JNK Activates Inflammation Pro-inflammatory Gene Expression NFkB NF-κB IKK->NFkB Activates JNK->Inflammation NFkB->Inflammation

Caption: GPR120 signaling cascade initiated by ω-HFAMEs.

GPR40 Signaling Pathway

GPR40 activation is particularly important in pancreatic β-cells, where it enhances glucose-stimulated insulin secretion.

GPR40_Signaling WHFAME ω-Hydroxy Fatty Acid Methyl Ester GPR40 GPR40 WHFAME->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin Insulin Vesicles Ca2_release->Insulin Triggers Exocytosis PKC->Insulin Potentiates Exocytosis InsulinSecretion Insulin Secretion Insulin->InsulinSecretion

Caption: GPR40-mediated enhancement of insulin secretion.

PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon activation by fatty acid ligands, regulates the expression of genes involved in lipid metabolism and inflammation.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects WHFAME ω-Hydroxy Fatty Acid Methyl Ester PPARa_inactive PPARα WHFAME->PPARa_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates PPARa_active->RXR_active PPRE PPRE (PPAR Response Element) PPARa_active->PPRE Binds to RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis TargetGenes->LipidMetabolism AntiInflammation ↓ Inflammatory Gene Expression (e.g., NF-κB inhibition) TargetGenes->AntiInflammation

Caption: PPARα-mediated transcriptional regulation.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments cited in the study of ω-HFAMEs, along with visual representations of the workflows.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a test compound using a cell-based assay.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start: Culture Macrophages (e.g., THP-1, RAW 264.7) seed Seed cells in multi-well plates start->seed differentiate Differentiate monocytes to macrophages (if needed) seed->differentiate pretreat Pre-treat cells with ω-HFAME or vehicle control differentiate->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24h) stimulate->incubate collect Collect supernatant and cell lysate incubate->collect elisa Measure cytokine levels in supernatant (ELISA) collect->elisa qpcr Analyze gene expression in cell lysate (qPCR) collect->qpcr cytokine_reduction Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) elisa->cytokine_reduction gene_downregulation Downregulation of inflammatory genes qpcr->gene_downregulation

Caption: Workflow for assessing anti-inflammatory activity.

Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol details the steps for an in vitro assay to measure the anti-inflammatory effects of ω-HFAMEs.

  • Cell Culture and Seeding:

    • Culture human THP-1 monocytes or mouse RAW 264.7 macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]

    • For THP-1 cells, induce differentiation into macrophages by treating with 20 µM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.[7]

    • Seed the differentiated macrophages into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.[7]

  • Treatment:

    • Prepare stock solutions of ω-HFAMEs in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Remove the culture medium from the cells and replace it with medium containing various concentrations of the ω-HFAME or vehicle control.

    • Pre-incubate the cells for 1-2 hours.

    • Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[7]

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.[7]

    • After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.

    • Wash the cells with PBS and lyse them for subsequent RNA extraction and gene expression analysis.

  • Analysis:

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]

    • Extract total RNA from the cell lysates and perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

Experimental Workflow: Adipocyte Glucose Uptake Assay

This workflow outlines the key steps to evaluate the effect of ω-HFAMEs on glucose uptake in adipocytes.

Glucose_Uptake_Workflow cluster_prep Cell Culture and Differentiation cluster_treatment Treatment and Glucose Uptake cluster_analysis Analysis cluster_results Results start Start: Culture 3T3-L1 Preadipocytes grow Grow to confluence start->grow differentiate Induce differentiation with MDI cocktail (IBMX, Dexamethasone, Insulin) grow->differentiate mature Mature into adipocytes (7-10 days) differentiate->mature starve Serum starve adipocytes mature->starve treat Treat with ω-HFAME and/or Insulin starve->treat add_2DG Add 2-deoxyglucose (2-DG) treat->add_2DG incubate Incubate to allow 2-DG uptake add_2DG->incubate lyse Lyse cells incubate->lyse measure Measure intracellular 2-DG-6-phosphate lyse->measure glucose_uptake Quantification of glucose uptake measure->glucose_uptake

References

Natural Sources of Methyl 20-hydroxyeicosanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is the methyl ester of 20-hydroxyeicosanoic acid, a long-chain ω-hydroxy fatty acid. In nature, this compound is primarily found as a monomeric constituent of the biopolymer suberin. Suberin is a complex polyester (B1180765) found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses. This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data, detailed experimental protocols for its analysis, and relevant biological pathways.

Natural Occurrence and Quantitative Data

This compound, or its parent compound 20-hydroxyeicosanoic acid, has been identified as a component of suberin in several plant species. The concentration of this specific compound can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes the available quantitative data for the natural sources discussed in this guide.

Plant SpeciesTissueTotal Suberin Content (% of Extractive-Free Tissue)ω-Hydroxyacid Content (% of Total Suberin Monomers)20-Hydroxyeicosanoic Acid Content
Plathymenia reticulataCork24.7%40.7% (Saturated ω-hydroxyacids)Present, specific quantity not determined
Arabidopsis thalianaRoots, Seed CoatNot specifiedPresentPresent, specific quantity not determined
Pinus radiataBarkNot specifiedPresentPresent, specific quantity not determined

Experimental Protocols

The analysis of this compound from natural sources typically involves the depolymerization of suberin to release its monomeric components, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Depolymerization of Suberin

This protocol describes the general procedure for the isolation and transesterification of suberin from plant tissue to yield its constituent methyl ester monomers.

1. Sample Preparation:

  • Harvest the desired plant tissue (e.g., cork, roots, bark).
  • Thoroughly wash the tissue with deionized water to remove any surface contaminants.
  • Dry the tissue in an oven at 60°C to a constant weight.
  • Grind the dried tissue to a fine powder using a mill.

2. Extractive Removal (Delipidation):

  • Perform sequential Soxhlet extraction of the powdered tissue with dichloromethane (B109758), followed by methanol (B129727) (8 hours each) to remove soluble lipids and other extractives.
  • Dry the resulting extractive-free tissue in a vacuum oven.

3. Suberin Depolymerization (Transesterification):

  • To the extractive-free tissue, add a solution of 1% (w/v) sodium methoxide (B1231860) in methanol.
  • Reflux the mixture at 60°C for 2 hours. This process cleaves the ester bonds within the suberin polymer, releasing the fatty acid methyl esters.
  • After cooling, neutralize the reaction mixture with 2M sulfuric acid.
  • Add water and extract the methyl esters with dichloromethane or n-hexane.
  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

Protocol 2: Derivatization and GC-MS Analysis

The hydroxyl group of this compound needs to be derivatized prior to GC-MS analysis to improve its volatility and chromatographic behavior.

1. Silylation:

  • Dissolve the dried extract from Protocol 1 in pyridine.
  • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph:
  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 50-650.
  • Identification: Compare the mass spectrum and retention time of the derivatized analyte to an authentic standard of silylated this compound.

Signaling Pathways and Biosynthesis

While specific signaling pathways directly involving this compound have not been elucidated, it is a product of the well-characterized very-long-chain fatty acid (VLCFA) biosynthesis and modification pathway in plants.

Biosynthesis of 20-Hydroxyeicosanoic Acid

The biosynthesis of 20-hydroxyeicosanoic acid, the precursor to this compound, is an integral part of suberin monomer production. This process primarily occurs in the endoplasmic reticulum and involves the following key steps:

  • De novo fatty acid synthesis in the plastid produces saturated fatty acids up to 16 or 18 carbons in length.

  • Fatty acid elongation complexes in the endoplasmic reticulum extend these fatty acids to produce very-long-chain fatty acids (VLCFAs), including eicosanoic acid (C20).

  • ω-Hydroxylation of the terminal carbon of the VLCFA is catalyzed by cytochrome P450 enzymes of the CYP86 family, leading to the formation of ω-hydroxyacids, such as 20-hydroxyeicosanoic acid.

  • These ω-hydroxyacids are then incorporated into the growing suberin polymer.

The following diagram illustrates the general workflow for the analysis of suberin monomers, including this compound.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Cork, Root) Grinding Grinding Plant_Tissue->Grinding Extraction Soxhlet Extraction (Delipidation) Grinding->Extraction Depolymerization Transesterification (1% NaOMe in MeOH) Extraction->Depolymerization Extractive-free tissue Derivatization Silylation (BSTFA) Depolymerization->Derivatization Suberin Monomers (Methyl Esters) GCMS GC-MS Analysis Derivatization->GCMS Volatile Derivatives Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Signaling_Pathway Stress Biotic/Abiotic Stress VLCFA_Biosynthesis VLCFA Biosynthesis (including C20) Stress->VLCFA_Biosynthesis VLCFA_Pool VLCFA Pool VLCFA_Biosynthesis->VLCFA_Pool Sphingolipids Sphingolipid Synthesis VLCFA_Pool->Sphingolipids Cuticular_Waxes Cuticular Wax & Suberin Component VLCFA_Pool->Cuticular_Waxes Signaling_Molecules Lipid Signaling Molecules Sphingolipids->Signaling_Molecules Physical_Barrier Reinforcement of Physical Barriers Cuticular_Waxes->Physical_Barrier Downstream_Responses Downstream Cellular Responses (e.g., Gene Expression, Cell Death) Signaling_Molecules->Downstream_Responses

The Enigmatic Role of 20-Hydroxyeicosanoic Acid and its Methyl Ester in Plant Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their derivatives are fundamental components of various essential lipid structures in plants, including the protective barriers of cutin and suberin. Among these, 20-carbon ω-hydroxy fatty acids, such as 20-hydroxyeicosanoic acid, represent a class of molecules whose specific roles in plant lipid metabolism are beginning to be understood. This technical guide synthesizes the current knowledge on the biosynthesis, potential functions, and analytical methodologies related to 20-hydroxyeicosanoic acid and its methyl ester, methyl 20-hydroxyeicosanoate. While the biological relevance of the methyl ester form in planta remains to be elucidated, its analysis is a cornerstone of current detection methods. This document provides a comprehensive overview for researchers investigating novel aspects of plant lipid biochemistry and its potential applications.

Introduction to Very-Long-Chain Fatty Acids in Plants

Plants synthesize a vast array of fatty acids that serve as building blocks for various lipids, each with specialized functions. Fatty acids with chain lengths of 20 carbons or more are classified as very-long-chain fatty acids (VLCFAs).[1] These molecules are integral to several critical physiological and structural roles within the plant.[1] VLCFAs are key constituents of membrane lipids, such as phospholipids (B1166683) and sphingolipids, where they contribute to membrane homeostasis and intercellular communication.[1] Furthermore, they are precursors for the biosynthesis of cuticular waxes and the biopolyester suberin, which form protective barriers against environmental stresses.[1]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the sequential addition of two-carbon units to a C16 or C18 acyl-CoA primer. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). Subsequent modifications, such as ω-hydroxylation, are crucial for the incorporation of these fatty acids into complex polymers like suberin.

Biosynthesis of ω-Hydroxy Very-Long-Chain Fatty Acids

The formation of ω-hydroxy fatty acids is a critical step in the biosynthesis of suberin monomers. This reaction is catalyzed by cytochrome P450-dependent monooxygenases.

Key Enzyme Families:

  • CYP86 family: Members of this family, such as CYP86A1 in Arabidopsis thaliana, have been characterized as fatty acid ω-hydroxylases primarily involved in suberin biosynthesis. These enzymes catalyze the hydroxylation of the terminal methyl group of fatty acids.

  • CYP94 family: Enzymes in this family are also known to be involved in fatty acid oxidation, including ω-hydroxylation.

The substrate specificity of these enzymes can vary, with many characterized enzymes showing a preference for C16 and C18 fatty acids. However, the presence of C20 and longer ω-hydroxy fatty acids in suberin from various plant species suggests that plant P450s are also capable of acting on C20 fatty acid substrates. The resulting 20-hydroxyeicosanoic acid can then be further metabolized or incorporated into the suberin polymer.

Omega-Hydroxy_Fatty_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum C18_CoA Stearoyl-CoA (18:0-CoA) FAE_complex Fatty Acid Elongase (FAE) Complex C18_CoA->FAE_complex + Malonyl-CoA C20_CoA Arachidoyl-CoA (20:0-CoA) FAE_complex->C20_CoA CYP450 Cytochrome P450 (e.g., CYP86A family) C20_CoA->CYP450 + O2 + NADPH 20_OH_Eicosanoic_Acid_CoA 20-Hydroxyeicosanoyl-CoA CYP450->20_OH_Eicosanoic_Acid_CoA Suberin Suberin Polymer 20_OH_Eicosanoic_Acid_CoA->Suberin Incorporation Analytical_Workflow Plant_Tissue Plant Tissue (e.g., Roots) Delipidation Delipidation (Solvent Extraction) Plant_Tissue->Delipidation Suberin_Residue Insoluble Suberin Residue Delipidation->Suberin_Residue Depolymerization Depolymerization (Transesterification with NaOMe/Methanol) Suberin_Residue->Depolymerization Monomers Hydroxy Fatty Acid Methyl Esters Depolymerization->Monomers Derivatization Derivatization (Silylation with BSTFA) Monomers->Derivatization Derivatized_Monomers Volatile Silylated Monomers Derivatization->Derivatized_Monomers GCMS GC-MS Analysis Derivatized_Monomers->GCMS Data Identification and Quantification GCMS->Data

References

An In-depth Technical Guide to Methyl 20-hydroxyeicosanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of Methyl 20-hydroxyeicosanoate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, outlining experimental protocols, and visualizing relevant pathways and workflows.

Chemical Properties and Identification

This compound is the methyl ester of 20-hydroxyeicosanoic acid, a long-chain omega-hydroxy fatty acid. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C21H42O3[1][2][3]
Molecular Weight 342.56 g/mol [2]
CAS Number 37477-29-5[2][3]
Physical State Solid[2]
Purity >98%[2]
Solubility Soluble in Chloroform and Ether; Soluble in warmed Ethanol.[3]
Storage Freezer[2]

Structure and Identifiers:

  • Systematic Name: Eicosanoic acid, 20-hydroxy-, methyl ester[2]

  • SMILES: O=C(OC)CCCCCCCCCCCCCCCCCCCO[2]

  • InChI: InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3[2][3]

  • InChIKey: OCCHBWCFXPQLRX-UHFFFAOYSA-N[2][3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, the following methodologies are based on established procedures for long-chain fatty acid methyl esters (FAMEs) and hydroxy fatty acids.

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 20-hydroxyeicosanoic acid.

Objective: To synthesize this compound from 20-hydroxyeicosanoic acid.

Materials:

  • 20-hydroxyeicosanoic acid

  • Anhydrous methanol

  • Acid catalyst (e.g., Boron trifluoride-methanol solution, 12-14% w/w)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Esterification: Dissolve 1-25 mg of 20-hydroxyeicosanoic acid in a reaction vessel. Add 2 mL of Boron trifluoride-methanol solution. Heat the mixture at 60°C for 10-30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the reaction mixture. Shake the vessel vigorously to extract the methyl ester into the hexane layer.

  • Washing: Allow the layers to separate and carefully transfer the upper organic layer to a clean vial. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) to obtain the pure ester.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the identity and purity of the synthesized compound.

  • Methodology: The fatty acid methyl ester is volatilized and separated on a GC column. The mass spectrometer then fragments the molecule, providing a characteristic mass spectrum that can be used to confirm the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information.

  • ¹H NMR: Will show characteristic peaks for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and hydroxyl groups, and the long aliphatic chain.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the hydroxyl group, and the carbons of the long alkyl chain.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its unesterified form, 20-hydroxyeicosanoic acid, belongs to the class of omega-hydroxy fatty acids. A structurally similar and well-researched compound, 20-hydroxyeicosatetraenoic acid (20-HETE), is known to be a significant signaling molecule, particularly in the vasculature. 20-HETE has been shown to be a pro-inflammatory mediator that can activate the NF-κB and MAPK/ERK signaling pathways in endothelial cells.[1][2] It is plausible that 20-hydroxyeicosanoic acid could exert biological effects through similar pathways.

Based on the known signaling of 20-HETE, a hypothetical signaling pathway for 20-hydroxyeicosanoic acid is presented below.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20_HEA 20-Hydroxyeicosanoic Acid Receptor Putative Receptor 20_HEA->Receptor IKK IKK Complex Receptor->IKK Activation ERK ERK1/2 Receptor->ERK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_n p50/p65 IκBα->NFκB_n Release & Translocation NFκB_complex p50/p65-IκBα p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_ERK->NFκB_n Activation DNA DNA NFκB_n->DNA Binding Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp Transcription

Caption: Hypothetical signaling pathway for 20-hydroxyeicosanoic acid.

Experimental Workflow: Synthesis to Analysis

The logical flow from starting material to the final characterization of this compound is depicted in the following workflow diagram.

Experimental_Workflow Start Start: 20-Hydroxyeicosanoic Acid Esterification Acid-Catalyzed Esterification with Methanol Start->Esterification Workup Extraction & Washing Esterification->Workup Purification Silica Gel Column Chromatography Workup->Purification Pure_Product Pure Methyl 20-hydroxyeicosanoate Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR Data Structural & Purity Data GCMS->Data NMR->Data

Caption: Workflow for the synthesis and analysis of this compound.

References

Unveiling Methyl 20-hydroxyeicosanoate: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Methyl 20-hydroxyeicosanoate, a long-chain omega-hydroxy fatty acid methyl ester. While a singular, definitive discovery paper for this specific molecule is not prominently available in scientific literature, its existence and isolation are predicated on the extensive research into the composition of plant cutin and suberin, where its parent acid, 20-hydroxyeicosanoic acid, is a known constituent. This document reconstructs a plausible discovery and isolation pathway based on established methodologies for this class of compounds.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the analysis of plant cuticles. The parent compound, 20-hydroxyeicosanoic acid, has been identified as a monomer component of cutin and suberin, the protective biopolyesters covering the aerial and subterranean parts of plants, respectively. The initial discovery would have involved the chemical breakdown of these polymers and subsequent identification of their constituent monomers. This compound is the methyl ester derivative of this acid, a form commonly prepared for analytical purposes, particularly for gas chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 37477-29-5
Molecular Formula C21H42O3
Molecular Weight 342.56 g/mol
Appearance Solid
Purity (typical) >98%

Experimental Protocols

The isolation of this compound from a plant source, such as the cuticle of a leaf or fruit, involves a multi-step process. The following protocols are based on established methods for the analysis of plant polyesters.

  • Source Material: Select fresh plant material (e.g., leaves of Arabidopsis thaliana or fruit peels).

  • Delipidation: To remove soluble waxes, the plant material is exhaustively extracted with a series of organic solvents. A typical sequence is chloroform, followed by methanol (B129727). This is often performed in a Soxhlet extractor.

  • Enzymatic Digestion: The delipidated material is then treated with a mixture of cellulase (B1617823) and pectinase (B1165727) to digest the underlying plant cell wall material, leaving the cutin polymer intact.

  • Washing and Drying: The isolated cutin is thoroughly washed with water and then dried.

  • Transesterification: The dried cutin is subjected to transesterification to break the ester bonds of the polymer and release the constituent monomers as their methyl esters. This is commonly achieved by refluxing the cutin in a solution of 1% (v/v) sulfuric acid in methanol or with sodium methoxide (B1231860) in methanol. This step directly yields this compound from the polymer.

  • Liquid-Liquid Extraction: The reaction mixture from the depolymerization step is neutralized, and the fatty acid methyl esters are extracted into an organic solvent such as n-hexane or diethyl ether.

  • Column Chromatography: The crude extract is then purified using silica (B1680970) gel column chromatography. A gradient of solvents, for example, a hexane-ethyl acetate (B1210297) mixture, is used to elute fractions of increasing polarity.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the desired omega-hydroxy fatty acid methyl ester.

  • Further Purification: The fractions containing this compound may be pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified product is analyzed by GC-MS to confirm its identity and purity. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure, confirming the presence of the methyl ester, the long hydrocarbon chain, and the terminal hydroxyl group.

Table 2: Representative Quantitative Data from Cutin Analysis (Hypothetical)

MonomerRelative Abundance (%) in Cutin
16-hydroxyhexadecanoic acid35
18-hydroxyoctadec-9-enoic acid25
9,10,18-trihydroxyoctadecanoic acid15
20-hydroxyeicosanoic acid 10
Other fatty acids and derivatives15

Visualizations

The following diagram illustrates the key steps in the isolation and identification of this compound from a plant source.

experimental_workflow plant_material Plant Material (Leaves/Fruit Peels) delipidation Delipidation (Solvent Extraction) plant_material->delipidation enzymatic_digestion Enzymatic Digestion (Cellulase/Pectinase) delipidation->enzymatic_digestion isolated_cutin Isolated Cutin Polymer enzymatic_digestion->isolated_cutin depolymerization Depolymerization (Transesterification with Methanol/H+) isolated_cutin->depolymerization crude_extract Crude Extract of Fatty Acid Methyl Esters depolymerization->crude_extract purification Chromatographic Purification (Column/HPLC) crude_extract->purification pure_product Pure this compound purification->pure_product analysis Analytical Characterization (GC-MS, NMR) pure_product->analysis

Figure 1: Experimental workflow for the isolation of this compound.

While specific signaling pathways for this compound are not well-documented, its unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), is a well-studied eicosanoid with significant biological activities. The following diagram depicts a simplified signaling pathway for 20-HETE. It is important to note that this is for a related compound and serves as a potential area of investigation for this compound's biological functions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol arachidonic_acid Arachidonic Acid cyp4a CYP4A/4F arachidonic_acid->cyp4a Metabolism twenty_hete 20-HETE cyp4a->twenty_hete gpr75 GPR75 twenty_hete->gpr75 Binding plc PLC Activation gpr75->plc ip3_dag IP3 / DAG Increase plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc_activation PKC Activation ip3_dag->pkc_activation cellular_response Cellular Response (e.g., Vasoconstriction) ca_release->cellular_response pkc_activation->cellular_response

Figure 2: Simplified signaling pathway of the related molecule 20-HETE.

Conclusion

The discovery and isolation of this compound are rooted in the chemical analysis of plant biopolymers. The methodologies outlined in this guide provide a robust framework for obtaining and characterizing this compound for further research and development. While its specific biological roles are yet to be fully elucidated, the activities of related long-chain hydroxy fatty acids suggest that it may possess interesting and potentially useful properties, warranting further investigation by the scientific and drug development communities.

An In-depth Technical Guide to Methyl 20-hydroxyeicosanoate (CAS Number: 37477-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 20-hydroxyeicosanoate, a methyl ester of 20-hydroxyeicosanoic acid, belongs to the class of ω-hydroxy fatty acids. While specific research on this compound is limited, its structural class is of significant interest in biochemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. Due to the scarcity of direct research, this document also explores the broader context of ω-hydroxy fatty acid metabolism and the well-documented biological activities and signaling pathways of the structurally related, unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), to provide a potential framework for future investigation. Detailed experimental protocols for the synthesis and analysis of related fatty acid methyl esters are also presented to facilitate further research.

Introduction

This compound (CAS: 37477-29-5) is the methyl ester of 20-hydroxyeicosanoic acid, a 20-carbon saturated fatty acid hydroxylated at its terminal (ω) carbon.[1] ω-hydroxy fatty acids are found in both plants and animals and are involved in various biological processes.[2] In plants, they are key monomers of cutin, a major component of the plant cuticle. In animals, they are products of fatty acid ω-oxidation, a metabolic pathway that becomes more significant when the primary pathway of β-oxidation is impaired.[3]

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound and its corresponding carboxylic acid, 20-hydroxyeicosanoic acid.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 37477-29-5
Molecular Formula C21H42O3[1]
Molecular Weight 342.56 g/mol [1]
Synonyms This compound[1]
SMILES O=C(OC)CCCCCCCCCCCCCCCCCCCO[1]
InChI InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3[1]
Purity >98% (Commercially available)
Storage Freezer
Table 2: Properties of 20-Hydroxyeicosanoic Acid
PropertyValueSource
CAS Number 62643-46-3[4]
Molecular Formula C20H40O3[1][4]
Molecular Weight 328.5 g/mol [1][4]
Synonyms 20-hydroxyarachidic acid, ω-hydroxyarachidic acid[1][4]
IUPAC Name 20-hydroxyicosanoic acid[1]
Solubility Soluble in Chloroform[4]
Natural Occurrence Reported in Arabidopsis thaliana and Pinus radiata[1]

Synthesis and Purification

While a specific, detailed synthesis for this compound is not prominently described in the literature, it can be readily prepared from its parent carboxylic acid, 20-hydroxyeicosanoic acid, through standard esterification methods.

General Esterification Protocol

A common method for the synthesis of fatty acid methyl esters (FAMEs) is acid-catalyzed esterification of the corresponding carboxylic acid with methanol (B129727).

Materials:

  • 20-hydroxyeicosanoic acid

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride in methanol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 20-hydroxyeicosanoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., 1-2% v/v of concentrated H2SO4).

  • Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Partition the mixture between water and an organic solvent like hexane.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.

Biological Context and Potential Significance

Direct research on the biological activity of this compound is scarce. However, insights can be drawn from the metabolism of ω-hydroxy fatty acids and the functions of the closely related signaling molecule, 20-HETE.

Metabolism of ω-Hydroxy Fatty Acids

ω-oxidation is a metabolic pathway for fatty acids that occurs in the endoplasmic reticulum of liver and kidney cells.[3] It serves as an alternative to the primary β-oxidation pathway, particularly for medium-chain fatty acids or when β-oxidation is defective.[3]

The initial and rate-limiting step is the hydroxylation of the terminal methyl group of a fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, to form an ω-hydroxy fatty acid.[2][3] This is then further oxidized to an aldehyde and then to a dicarboxylic acid.[3]

omega_oxidation FA Fatty Acid (e.g., Eicosanoic Acid) omega_OH_FA ω-Hydroxy Fatty Acid (e.g., 20-Hydroxyeicosanoic Acid) FA->omega_OH_FA Cytochrome P450 (CYP4A/CYP4F) NADPH, O2 omega_oxo_FA ω-Oxo Fatty Acid omega_OH_FA->omega_oxo_FA Alcohol Dehydrogenase NAD+ dicarboxylic_acid Dicarboxylic Acid omega_oxo_FA->dicarboxylic_acid Aldehyde Dehydrogenase NAD+

Figure 1: General pathway of fatty acid ω-oxidation.
Biological Activity of the Related Compound 20-HETE

20-Hydroxyeicosatetraenoic acid (20-HETE) is a well-studied, unsaturated ω-hydroxy fatty acid derived from arachidonic acid.[5] It is a potent vasoactive eicosanoid with a wide range of effects on the vascular system, including regulation of vascular tone and blood pressure.[5] While this compound is saturated and thus expected to have different biological activities, the signaling pathways of 20-HETE provide a valuable reference for potential areas of investigation.

20-HETE is known to be a potent vasoconstrictor in various vascular beds.[6][7] It exerts its effects through multiple signaling pathways, including the inhibition of calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and vasoconstriction.[6]

HETE_signaling cluster_membrane Cell Membrane BKCa BKCa Channel Depolarization Membrane Depolarization BKCa->Depolarization prevents Ca_ion Ca2+ Ca_ion->BKCa activates HETE 20-HETE PKC Protein Kinase C (PKC) HETE->PKC activates PKC->BKCa inhibits Constriction Vasoconstriction Depolarization->Constriction

Figure 2: Simplified signaling pathway of 20-HETE in vascular smooth muscle cells.

Experimental Protocols

The following protocols are provided as general guidelines for researchers interested in studying this compound and other long-chain fatty acid methyl esters.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of FAMEs.

Sample Preparation (Transesterification from a lipid mixture):

  • Lipid extraction from the biological sample is performed using a method like Folch or Bligh-Dyer.

  • The dried lipid extract is transesterified by heating in methanol with an acid catalyst (e.g., 2.5% H2SO4 in methanol at 80°C for 1 hour).

  • After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs.

  • The hexane layer containing the FAMEs is collected for GC-MS analysis.[8]

GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890 Series GC or similar.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Data Analysis: FAMEs are identified by their retention times and comparison of their mass spectra to a reference library (e.g., NIST). Quantification is typically performed using an internal standard (e.g., methyl nonadecanoate).[9]

gcms_workflow start Biological Sample lipid_extraction Lipid Extraction (Folch/Bligh-Dyer) start->lipid_extraction transesterification Transesterification (Acid-catalyzed) lipid_extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing end Results data_processing->end

Figure 3: Experimental workflow for the analysis of FAMEs from biological samples.
In Vitro Cell-Based Assays

To investigate the potential biological effects of this compound, researchers can utilize various cell-based assays.

Protocol for Treating Cells with Fatty Acids:

  • Stock Solution Preparation: Due to the poor water solubility of long-chain fatty acids and their esters, a stock solution is typically prepared in an organic solvent like ethanol (B145695) or DMSO.

  • Complexing with Albumin: To enhance bioavailability and reduce cytotoxicity in cell culture, the fatty acid ester is often complexed with bovine serum albumin (BSA). A common method is to slowly add the stock solution to a warm BSA solution with stirring.

  • Cell Treatment: The fatty acid-BSA complex is then added to the cell culture medium at the desired final concentration.

  • Downstream Analysis: After a specific incubation period, cells can be harvested for various analyses, such as lipid profiling, gene expression analysis (RT-qPCR), or protein analysis (Western blotting).

Conclusion and Future Directions

This compound is a structurally simple ω-hydroxy fatty acid methyl ester for which there is currently a lack of specific biological data. This guide has provided the available physicochemical information and has placed the compound within the broader context of fatty acid metabolism. The well-documented signaling pathways of the related unsaturated analogue, 20-HETE, offer potential avenues for future research into the biological roles of saturated ω-hydroxy fatty acids. The provided experimental protocols for synthesis and analysis are intended to equip researchers with the necessary tools to begin to explore the function of this and related molecules. Future studies are warranted to elucidate the specific metabolic fate and potential signaling roles of this compound and its parent acid, 20-hydroxyeicosanoic acid, in various biological systems.

References

A Technical Guide to the Function of Long-Chain Hydroxy Fatty Acids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy fatty acids (LC-HFAs) are a diverse class of lipids characterized by a hydrocarbon chain of 13 to 21 carbons with at least one hydroxyl group.[1] Traditionally viewed as metabolic intermediates and structural components of complex lipids like sphingolipids, recent research has unveiled their critical role as signaling molecules.[1][2][3] These molecules can modulate a wide array of physiological processes, including inflammation, metabolic regulation, and cellular differentiation.[4][5][6] This technical guide provides an in-depth exploration of the mechanisms by which LC-HFAs exert their signaling functions, focusing on their receptors, downstream pathways, and the experimental methodologies used to elucidate these functions.

Receptors and Sensors for Long-Chain Hydroxy Fatty Acids

LC-HFAs initiate cellular responses primarily by interacting with specific cell surface and intracellular receptors.

G-Protein Coupled Receptors (GPCRs)

A major mechanism for LC-HFA signaling is through the activation of a subset of G-protein coupled receptors (GPCRs), which are key targets for drug development.[4][7]

  • GPR120 (FFAR4) and GPR40 (FFAR1): These are the most well-characterized receptors for long-chain fatty acids, including their hydroxylated forms.[1][4] GPR120, in particular, is recognized as a receptor for omega-3 fatty acids and their derivatives, mediating potent anti-inflammatory and insulin-sensitizing effects.[8] Microbial-derived LC-HFAs, such as 10-hydroxyoctadec-12Z-enoic acid (10-HOME), have been shown to activate both GPR40 and GPR120.[4] The degree of unsaturation and the number and position of hydroxyl groups on the fatty acid chain are critical determinants of agonist activity at these receptors.[4][9] GPR120 is highly expressed in pro-inflammatory macrophages, adipocytes, and intestinal cells.[5][8]

  • GPR55: While its pharmacology is complex, GPR55 has been identified as a receptor for certain lipid ligands, including lysophosphatidylinositol (LPI), a molecule generated from fatty acid-containing phospholipids.[10][11][12] Some studies have also proposed it as a receptor for certain fatty acid ethanolamides.[13] GPR55 is expressed in various tissues, including adipose tissue and the liver, and its activation has been linked to metabolic regulation and cytoskeletal dynamics.[10][14]

Intracellular Receptors and Other Mechanisms
  • Peroxisome Proliferator-Activated Receptors (PPARs): LC-HFAs can act as ligands for nuclear receptors like PPARs.[15] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, adipogenesis, and inflammation.[15][16]

  • Modulation of Membrane Properties: 2-hydroxy fatty acids are integral components of sphingolipids, particularly in the nervous system and skin.[3][17] The 2-hydroxyl group can form additional hydrogen bonds, stabilizing membrane microdomains (lipid rafts).[17] This structural role is critical for the function of membrane-associated signaling proteins and the formation of transport vesicles.[3][17]

Key Signaling Pathways Modulated by LC-HFAs

Upon receptor binding, LC-HFAs trigger distinct downstream signaling cascades that mediate their physiological effects.

GPR120/GPR40 Pro-Metabolic Signaling

Activation of GPR120 and GPR40 by LC-HFAs typically involves coupling to Gαq/11 proteins.[8][18] This initiates a canonical signaling pathway that elevates intracellular calcium and activates protein kinase C (PKC) and the ERK/MAPK cascade.[8] In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone for glucose homeostasis.[5]

GPR120_Metabolic_Signaling cluster_membrane Plasma Membrane cluster_cytosol LCHFA LC-HFA GPR120 GPR120/40 LCHFA->GPR120 binds Gq Gαq/11 GPR120->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca releases from ER PKC PKC DAG->PKC activates Ca->PKC ERK ERK PKC->ERK activates Response Metabolic Responses (e.g., GLP-1 Secretion) ERK->Response

Caption: GPR120/40 metabolic signaling pathway.

GPR120-Mediated Anti-Inflammatory Signaling

A key function of GPR120 is its potent anti-inflammatory activity, which occurs through a distinct, G-protein-independent pathway. Upon ligand binding, GPR120 interacts with β-arrestin 2. This complex is then internalized and interacts with TAB1, preventing its association with TAK1. This effectively blocks the downstream activation of pro-inflammatory pathways like NF-κB and JNK, which are stimulated by Toll-like receptors (TLRs) and TNF-α.[8] Additionally, GPR120 signaling can suppress neuroinflammation by modulating the NLRP3 inflammasome pathway.[7]

GPR120_Anti_Inflammatory cluster_membrane Plasma Membrane cluster_cytosol Omega3 Omega-3 HFA GPR120 GPR120 Omega3->GPR120 binds Barr2 β-arrestin 2 GPR120->Barr2 recruits TLR TLR / TNF-R TAK1 TAK1 TLR->TAK1 activates Barr2->TAK1 inhibits NFkB NF-κB / JNK Pathways TAK1->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: GPR120 anti-inflammatory signaling.

GPR55 Signaling Pathway

GPR55 activation by ligands like LPI can trigger coupling to multiple G-protein families.[12][14] It is known to couple to Gα12/13, which activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), leading to phosphorylation of myosin light chain and subsequent actin stress fiber formation and cytoskeletal rearrangement.[14] GPR55 can also couple to Gαq to induce intracellular calcium mobilization.[12]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol LPI LPI GPR55 GPR55 LPI->GPR55 binds G13 Gα12/13 GPR55->G13 activates RhoA RhoA G13->RhoA activates ROCK ROCK RhoA->ROCK activates Response Cytoskeletal Rearrangement ROCK->Response

Caption: GPR55-RhoA signaling pathway.

Quantitative Data on LC-HFA Signaling

Quantitative analysis of ligand-receptor interactions is crucial for understanding signaling efficacy and for drug development. The data below, compiled from various studies, highlights the activity of different LC-HFAs and related lipids at their respective receptors.

LigandReceptorAssay TypeResult (EC₅₀ or Activity)Reference
8,11-dihydroxyoctadec-9Z-enoic acidGPR40 / GPR120Ca²⁺ Mobilization AssaySignificantly greater Ca²⁺ response than linoleic acid or DHA.[4][9]
10-hydroxyoctadec-12Z-enoic acid (10-HOME)GPR40 / GPR120Not specifiedActivates receptors to facilitate insulin/incretin secretion.[4]
Palmitoylethanolamide (PEA)GPR55GTPγS Binding AssayEC₅₀ = 4 nM[13]
Oleoylethanolamide (OEA)GPR55GTPγS Binding AssayEC₅₀ = 440 nM[13]
2-arachidonoyl-sn-glycero-3-phosphoinositol (LPI)GPR55Multiple AssaysPotent endogenous agonist.[12]
α-Linolenic acid (ALA)GPR120Not specifiedFunctional agonist.[5]
Docosahexaenoic acid (DHA)GPR120Not specifiedPotent agonist mediating anti-inflammatory effects.[8]
AM251 (Cannabinoid Ligand)GPR55G-protein ActivationElicits significant agonist response.[12]

Experimental Protocols for Studying LC-HFA Signaling

A multi-faceted experimental approach is required to fully characterize the role of LC-HFAs in cellular signaling. Below are outlines of key methodologies.

Receptor Activation and Downstream Signaling Assays

These cell-based assays are fundamental for confirming receptor activation and characterizing downstream events.

  • Calcium Mobilization Assay:

    • Principle: Measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gαq-coupled receptors like GPR120 and GPR55.

    • Methodology:

      • Culture cells engineered to express the receptor of interest (e.g., HEK293-GPR120).

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.

      • Add the LC-HFA ligand and record the change in fluorescence intensity over time.

      • The peak fluorescence corresponds to the maximum [Ca²⁺]i release, which can be used to determine agonist potency (EC₅₀).[4][9]

  • Reporter Gene Assays (e.g., NFAT, NF-κB, CREB Luciferase):

    • Principle: Quantifies the activation of specific transcription factors that are downstream of signaling pathways.[14][19]

    • Methodology:

      • Co-transfect cells with a plasmid expressing the receptor of interest and a reporter plasmid. The reporter contains a promoter with binding sites for a specific transcription factor (e.g., NFAT) upstream of a luciferase gene.

      • Stimulate the cells with the LC-HFA ligand for a defined period.

      • Lyse the cells and add a luciferase substrate (e.g., luciferin).

      • Measure the resulting luminescence with a luminometer. The light output is proportional to the activity of the transcription factor.[19]

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_readout Data Acquisition CellCulture 1. Culture cells expressing target receptor Transfection 2. Transfect with reporter plasmid (if needed) CellCulture->Transfection Reporter Assay DyeLoading 3. Load with fluorescent dye (for Ca2+ assay) CellCulture->DyeLoading Ca2+ Assay Stimulation 4. Stimulate with LC-HFA ligand Transfection->Stimulation DyeLoading->Stimulation Fluorescence 5a. Measure Fluorescence (Ca2+ Assay) Stimulation->Fluorescence Luminescence 5b. Measure Luminescence (Reporter Assay) Stimulation->Luminescence Analysis 6. Data Analysis (e.g., EC50 calculation) Fluorescence->Analysis Luminescence->Analysis

Caption: Workflow for cell-based signaling assays.

Biophysical Methods for Protein-Lipid Interactions

These techniques provide quantitative data on the direct binding between a receptor and its lipid ligand.

  • Surface Plasmon Resonance (SPR):

    • Principle: Measures binding events in real-time without labels by detecting changes in the refractive index at the surface of a sensor chip. It is considered a gold standard for measuring protein-lipid affinity.[20]

    • Methodology:

      • Immobilize one binding partner (e.g., purified receptor reconstituted in nanodiscs) onto the SPR sensor chip.

      • Flow a solution containing the other partner (e.g., LC-HFA in solution or within liposomes) over the chip surface.

      • Binding causes a change in mass on the surface, which alters the refractive index and is detected as a response signal.

      • By measuring the response at different analyte concentrations, kinetic parameters (association/dissociation rates) and binding affinity (Kd) can be determined.[20]

  • Liposome Sedimentation Assay:

    • Principle: A straightforward method to assess the binding of a protein to lipid vesicles (liposomes).[21][22]

    • Methodology:

      • Prepare liposomes containing a defined lipid composition.

      • Incubate the protein of interest with the liposomes.

      • Centrifuge the mixture at high speed (>20,000 g).[21] The liposomes and any bound protein will form a pellet.

      • Unbound protein remains in the supernatant.

      • Analyze the pellet and supernatant fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

Lipidomics and Cellular Analysis
  • Lipidomics Analysis by Mass Spectrometry:

    • Principle: To identify and quantify the full spectrum of lipids, including LC-HFAs and their metabolites (oxylipins), in a biological sample.

    • Methodology:

      • Extract total lipids from cells or tissues using a solvent system (e.g., Folch or Bligh-Dyer method).

      • Separate the lipid species using liquid chromatography (LC) or gas chromatography (GC).[23]

      • Analyze the separated lipids using mass spectrometry (MS) to determine their mass-to-charge ratio.

      • Identify and quantify individual LC-HFAs by comparing their fragmentation patterns and retention times to known standards. This is essential for understanding how cellular stimuli alter the endogenous production of these signaling molecules.[23]

Conclusion

Long-chain hydroxy fatty acids are no longer considered mere structural lipids but are now recognized as a sophisticated class of signaling molecules. They exert precise control over inflammation, metabolism, and other cellular processes through a network of specific GPCRs and intracellular sensors. The continued application of advanced biochemical and analytical techniques will further unravel the complexity of LC-HFA signaling, paving the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

Preliminary Investigation of Methyl 20-Hydroxyeicosanoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Methyl 20-hydroxyeicosanoate is limited in publicly available scientific literature. This document provides an in-depth guide based on the well-characterized bioactivity of its parent compound, 20-hydroxyeicosatetraenoic acid (20-HETE). This compound, as the methyl ester of 20-HETE, is presumed to serve as a more stable analog or a prodrug that is hydrolyzed to the active form, 20-HETE, in biological systems. The following information, therefore, pertains to the known effects and mechanisms of 20-HETE.

Introduction to 20-Hydroxyeicosatetraenoic Acid (20-HETE)

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone and has been implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, angiogenesis, and cancer.[1][2][3]

Chemical Information:

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound 37477-29-5C21H42O3342.56 g/mol
20-Hydroxyeicosatetraenoic acid (20-HETE) 79551-86-3C20H32O3320.47 g/mol

Core Bioactivities of 20-HETE

The biological effects of 20-HETE are diverse and cell-type specific. The primary activities are summarized below.

Vasoactivity

20-HETE is a potent vasoconstrictor in several vascular beds, including the renal and cerebral microcirculation.[4][5][6] This effect is primarily mediated by its action on vascular smooth muscle cells (VSMCs).

  • Mechanism of Vasoconstriction: 20-HETE inhibits the large-conductance calcium-activated potassium (BKCa) channels in VSMCs.[3] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type calcium channels, causing an influx of Ca2+ and subsequent smooth muscle contraction.[3]

Endothelial Function

20-HETE has complex effects on the endothelium. It can promote endothelial dysfunction by increasing oxidative stress and reducing the bioavailability of nitric oxide (NO), a key vasodilator.[7] It has also been shown to stimulate the expression of adhesion molecules on endothelial cells, which can promote inflammation.[8]

Inflammation

20-HETE is considered a pro-inflammatory mediator.[8] It can stimulate the production of inflammatory cytokines, such as interleukin-6 (IL-6), and promote the recruitment of inflammatory cells.[3][9] In the context of neurogenic inflammation, 20-HETE has been identified as an endogenous activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons, leading to edema and neutrophil recruitment.[10]

Angiogenesis

The role of 20-HETE in angiogenesis (the formation of new blood vessels) is complex and appears to be context-dependent. Some studies suggest it promotes angiogenesis, which could be relevant in tumor growth, while other evidence points to inhibitory effects.[1][11]

Cancer Biology

Emerging evidence suggests that 20-HETE may play a role in cancer progression. It has been shown to promote the metastatic potential of androgen-insensitive prostate cancer cells.[12][13]

Signaling Pathways

The primary receptor for 20-HETE has been identified as the G-protein coupled receptor 75 (GPR75).[14][15] Activation of GPR75 by 20-HETE initiates several downstream signaling cascades.

GPR75 Signaling in Vascular Smooth Muscle Cells

GPR75_VSMC_Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds to Gq Gq GPR75->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_release->Contraction

Caption: GPR75 signaling in vascular smooth muscle.

GPR75 Signaling in Endothelial Cells

GPR75_Endothelial_Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds to cSrc c-Src GPR75->cSrc Activates EGFR EGFR cSrc->EGFR Transactivates MAPK MAPK Pathway EGFR->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Endothelial Activation & Inflammation NFkB->Inflammation

Caption: GPR75 signaling in endothelial cells.

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of eicosanoids like 20-HETE. These would be the starting point for investigating this compound.

In Vitro Vasoconstriction Assay

This protocol assesses the direct effect of a compound on the tone of isolated blood vessels.

Workflow:

Vasoconstriction_Workflow A Isolate small arteries (e.g., renal or cerebral) B Mount artery segments in a myograph chamber A->B C Equilibrate under physiological conditions (buffer, temp, O₂/CO₂) B->C D Induce pre-constriction (e.g., with phenylephrine) C->D E Administer cumulative concentrations of test compound D->E F Record changes in isometric tension E->F G Analyze dose-response curve to determine EC₅₀ F->G

Caption: Workflow for in vitro vasoconstriction assay.

Detailed Steps:

  • Vessel Isolation: Small resistance arteries (e.g., from rat mesentery or brain) are carefully dissected and cleaned of surrounding tissue in cold physiological salt solution (PSS).

  • Mounting: Artery segments (approx. 2 mm in length) are mounted on two small wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

  • Equilibration: The vessel is bathed in PSS, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The vessel is stretched to its optimal resting tension.

  • Pre-constriction: To study vasodilator effects, a stable submaximal contraction is induced using an agonist like phenylephrine (B352888) or a high potassium solution. For studying vasoconstrictor effects, this step is omitted.

  • Compound Administration: Cumulative concentrations of the test compound (e.g., this compound) are added to the bath.

  • Data Acquisition: Changes in isometric tension are continuously recorded.

  • Analysis: A dose-response curve is constructed to calculate the EC₅₀ (half-maximal effective concentration).

In Vitro Anti-inflammatory Assay (Macrophage Model)

This protocol assesses the effect of a compound on the inflammatory response of macrophages.

Workflow:

Anti_inflammatory_Workflow A Culture macrophage cell line (e.g., RAW 264.7) B Pre-treat cells with various concentrations of test compound A->B C Stimulate with an inflammatory agent (e.g., Lipopolysaccharide - LPS) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell supernatant D->E F Measure inflammatory mediators (e.g., NO, IL-6, TNF-α) via ELISA or Griess assay E->F G Determine IC₅₀ for inhibition of inflammatory markers F->G

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Steps:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluency in multi-well plates.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a short period (e.g., 1-2 hours).

  • Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measured indirectly by quantifying nitrite (B80452) in the supernatant using the Griess assay.

    • Cytokines (e.g., TNF-α, IL-6): Measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Analysis: The concentrations of the inflammatory markers are plotted against the concentration of the test compound to determine the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Data Summary (for 20-HETE)

The following table summarizes representative quantitative data for the bioactivity of 20-HETE from various studies. This data provides a benchmark for potential studies on this compound.

BioactivityAssay SystemAgonist/StimulusMeasured EffectQuantitative Value
Vasoconstriction Isolated rat renal arterioles-Myogenic responseInhibition by 20-HETE synthesis inhibitors
Inflammation Human endothelial cells-NF-κB activationDose-dependent increase
Cancer Cell Migration PC-3 prostate cancer cells-Cell migrationIncreased at 0.1 nM 20-HETE[12][13]
Receptor Activation HEK293 cells expressing GPR7520-HETEIP-1 accumulationEC₅₀ in the low nanomolar range

Conclusion and Future Directions

While this compound is commercially available for research, its specific bioactivity remains largely uncharacterized in peer-reviewed literature. The extensive research on its parent compound, 20-HETE, provides a strong rationale for investigating the methyl ester. It is plausible that this compound acts as a more stable precursor to 20-HETE, offering potential advantages in experimental settings.

Future research should focus on directly assessing the bioactivity of this compound using the protocols outlined in this guide. Key research questions include:

  • Is this compound hydrolyzed to 20-HETE in target tissues?

  • Does this compound directly interact with GPR75 or other receptors?

  • What is the pharmacokinetic profile of this compound compared to 20-HETE?

  • Does the esterification of the carboxylic acid group alter the bioactivity profile?

Answering these questions will be crucial for understanding the potential of this compound as a research tool and a potential therapeutic agent.

References

An In-depth Technical Guide to the Identification of 20-Hydroxyeicosanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical methodologies for the definitive identification of 20-hydroxyeicosanoic acid methyl ester. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and related biological pathways. While 20-hydroxyeicosanoic acid is the saturated analog of the well-studied 20-hydroxyeicosatetraenoic acid (20-HETE), this document focuses specifically on the identification of its methyl ester derivative.

Analytical Methodologies

The identification of 20-hydroxyeicosanoic acid methyl ester relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for separation and structural confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data for unambiguous structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying fatty acid methyl esters (FAMEs).[1] Due to the presence of a hydroxyl group, derivatization of the 20-hydroxy moiety to a trimethylsilyl (B98337) (TMS) ether is required to increase volatility and thermal stability, ensuring good chromatographic performance.[2]

The electron ionization (EI) mass spectrum of the TMS-derivatized 20-hydroxyeicosanoic acid methyl ester provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Table 1: GC-MS Data for 20-Hydroxyeicosanoic Acid Methyl Ester, TMS Ether

Parameter Value Description Source
Formula C₂₄H₅₀O₃Si Molecular formula of the TMS-derivatized compound. [2]
Molecular Weight 414.74 g/mol Molecular weight of the TMS-derivatized compound. [2]
Retention Index (RI) 2680 Normal alkane RI on a non-polar column with a temperature ramp. [2]

| Key Mass Fragments (m/z) | 73, 103, 147, 383 | Characteristic ions observed in the EI-mass spectrum. The ion at m/z 103 is particularly indicative of a terminal TMS-etherified primary alcohol. |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 20-hydroxyeicosanoic acid methyl ester, ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the long aliphatic chain.

Table 2: Predicted ¹H-NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~3.67 Singlet -COOCH₃ (Methyl ester protons)[3]
~3.64 Triplet -CH₂-OH (Methylene protons at C-20)
~2.30 Triplet -CH₂-COOCH₃ (Methylene protons at C-2)[3]
~1.63 Multiplet -CH₂-CH₂COOCH₃ (Methylene protons at C-3)[3]
~1.57 Multiplet -CH₂-CH₂OH (Methylene protons at C-19)

| ~1.25 | Broad Singlet | -(CH₂)₁₅- (Bulk methylene (B1212753) protons in the chain)[3] |

Table 3: Predicted ¹³C-NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~174.4 C =O (Ester carbonyl carbon)
~63.1 C H₂-OH (Hydroxylated carbon at C-20)
~51.4 -OC H₃ (Ester methyl carbon)
~34.1 C H₂-COOCH₃ (Carbon at C-2)
~32.8 C H₂-CH₂OH (Carbon at C-19)
~29.0 - 29.7 -(C H₂)₁₅- (Bulk methylene carbons)

| ~25.0 | C H₂-CH₂COOCH₃ (Carbon at C-3) |

Experimental Protocols

Detailed protocols are essential for the successful and reproducible identification of the target compound.

Protocol 1: Methyl Esterification

This protocol describes the conversion of 20-hydroxyeicosanoic acid to its methyl ester using an acid catalyst.

  • Reagent Preparation : Prepare a solution of 5% anhydrous HCl in methanol (B129727) by carefully bubbling dry hydrogen chloride gas through anhydrous methanol.[4] Alternatively, use a commercially available solution of methanolic HCl or 2% sulfuric acid in methanol.

  • Reaction : Dissolve approximately 10 mg of 20-hydroxyeicosanoic acid in 2 mL of the methanolic HCl reagent in a sealed reaction vial.

  • Incubation : Heat the mixture at 60-80°C for 1-2 hours.

  • Extraction : After cooling to room temperature, add 2 mL of a 6% Na₂CO₃ solution to neutralize the acid. Extract the methyl ester by adding 2 mL of n-heptane, vortexing, and allowing the phases to separate.

  • Sample Collection : Carefully transfer the upper heptane (B126788) layer containing the 20-hydroxyeicosanoic acid methyl ester to a clean vial for subsequent analysis.

Protocol 2: Trimethylsilylation (for GC-MS)

This protocol describes the derivatization of the hydroxyl group to a TMS ether.

  • Sample Preparation : Evaporate the solvent from the purified methyl ester sample under a stream of nitrogen.

  • Derivatization : Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Incubation : Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Analysis : The sample is now ready for direct injection into the GC-MS system.

Protocol 3: GC-MS Analysis
  • Injection : Inject 1 µL of the derivatized sample into the GC injector heated to approximately 250°C with a suitable split ratio (e.g., 10:1).

  • Chromatographic Separation : Use a non-polar capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm). Set the oven program as follows: initial temperature of 70°C for 2 min, then ramp at 5°C/min to a final temperature of 280-300°C and hold for 5 min. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in full-scan mode over a mass range of m/z 40-550. Use a standard electron ionization energy of 70 eV. Set the ion source temperature to 230°C and the transfer line to 280°C.

  • Data Analysis : Identify the target peak based on its retention index and compare the acquired mass spectrum with reference spectra (e.g., from the NIST database) for confirmation.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual summary of complex processes and relationships.

Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Identification start 20-Hydroxyeicosanoic Acid Sample ester Protocol 1: Acid-Catalyzed Esterification start->ester Methanolic HCl ester_prod 20-Hydroxyeicosanoic Acid Methyl Ester ester->ester_prod silylation Protocol 2: Silylation (TMS Derivatization) ester_prod->silylation nmr NMR Analysis ester_prod->nmr gcms Protocol 3: GC-MS Analysis silylation->gcms data_gcms Obtain Retention Index & Mass Spectrum gcms->data_gcms data_nmr Obtain 1H & 13C Spectra nmr->data_nmr confirm Structural Confirmation data_gcms->confirm data_nmr->confirm

Caption: Workflow for the chemical identification of 20-hydroxyeicosanoic acid methyl ester.

A Note on Signaling Pathways: The biological signaling of 20-hydroxyeicosanoic acid is not as extensively studied as its unsaturated counterpart, 20-HETE. 20-HETE is a known potent vasoactive eicosanoid produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[5][6] It plays significant roles in regulating vascular tone, inflammation, and angiogenesis.[5][7] The diagram below illustrates the established signaling cascade for 20-HETE as a reference. The biological activities of the saturated 20-hydroxyeicosanoic acid may differ significantly.

HETE_Signaling cluster_effects Downstream Cellular Effects AA Arachidonic Acid CYP4A CYP4A / CYP4F Enzymes AA->CYP4A HETE 20-HETE CYP4A->HETE VSMC Vascular Smooth Muscle Cells (VSMC) HETE->VSMC Endo Endothelial Cells HETE->Endo K_channel Block K+ Channels VSMC->K_channel MAPK Activate MAPK/ERK Pathway VSMC->MAPK Endo->MAPK ROS ↑ Superoxide (ROS) Production Endo->ROS eNOS Uncouple eNOS Endo->eNOS Vaso Vasoconstriction K_channel->Vaso Prolif Cell Proliferation & Migration MAPK->Prolif Dysfunction Endothelial Dysfunction ROS->Dysfunction eNOS->Dysfunction

References

Unveiling the Molecular Identity of Methyl 20-hydroxyeicosanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and scientific investigation, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a focused summary of the molecular formula and theoretical mass of Methyl 20-hydroxyeicosanoate, a long-chain fatty acid ester.

Molecular Composition and Mass

The chemical composition of this compound is represented by the molecular formula C₂₁H₄₂O₃.[1] This formula delineates the precise number of atoms of each element within a single molecule of the compound.

The theoretical mass, a critical parameter in mass spectrometry and analytical chemistry, is calculated based on the mass of the most abundant isotopes of the constituent elements. For this compound, the monoisotopic mass has been determined to be 342.31339520 Da.[2][3] This value is essential for the accurate identification and quantification of the molecule in complex biological and chemical matrices.

A comprehensive summary of these key quantitative data points is presented in the table below for straightforward reference and comparison.

ParameterValue
Molecular Formula C₂₁H₄₂O₃
Theoretical Mass (Monoisotopic) 342.31339520 Da

Logical Representation of Molecular Data

To visually represent the logical flow from the compound's name to its fundamental molecular properties, the following diagram has been generated.

A This compound B Molecular Formula C₂₁H₄₂O₃ A->B Determines C Theoretical Mass (Monoisotopic) 342.31339520 Da B->C Allows Calculation Of

Figure 1. Relationship between Compound Name, Molecular Formula, and Theoretical Mass.

References

Methodological & Application

Application Note & Protocol: Quantification of Methyl 20-Hydroxyeicosanoate in Plant Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 20-hydroxyeicosanoate is a long-chain fatty acid methyl ester that may be present in plant tissues as a component of complex lipids or as a metabolite. Its hydroxyl group makes it a polar lipid, requiring specific extraction and analytical methods for accurate quantification. This document provides a detailed protocol for the quantification of this compound in plant lipids using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. The methodology covers lipid extraction, derivatization to improve volatility and detection, and subsequent GC-MS analysis.

While 20-hydroxyeicosatetraenoic acid (20-HETE), a related free fatty acid, is a well-studied eicosanoid in mammals, research on its methylated form, this compound, in plants is less common.[1][2] This protocol is adapted from established methods for lipid and eicosanoid analysis in biological samples.[3][4][5]

Experimental Protocols

Plant Tissue Preparation and Lipid Extraction

This protocol is designed for the extraction of total lipids from plant leaf tissue. It is crucial to work quickly and use pre-heated solvents to minimize enzymatic activity that can alter the lipid profile.[4][5]

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Isopropanol (B130326) (pre-heated to 75°C) with 0.01% Butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • Harvest fresh plant leaves and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 1 g of the powdered tissue to a glass centrifuge tube.

  • Add 3 mL of pre-heated isopropanol (75°C) containing 0.01% BHT. BHT is an antioxidant that prevents the oxidation of lipids.

  • Incubate the mixture at 75°C for 15 minutes to inactivate lipolytic enzymes.[5]

  • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex the mixture thoroughly.

  • Agitate the sample for 1 hour at room temperature on a shaker.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extract the remaining aqueous phase and plant material with 2 mL of chloroform. Vortex and centrifuge as before.

  • Combine the organic phases from both extractions.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C until analysis.

Derivatization for GC-MS Analysis

For successful GC-MS analysis, the hydroxyl group of this compound must be derivatized to increase its volatility and thermal stability.[6][7][8] Silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique.[7][9]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer an aliquot of the lipid extract (containing an estimated amount of the analyte) to a GC vial insert and evaporate the solvent to complete dryness under a nitrogen stream.

  • Add 50 µL of anhydrous pyridine to redissolve the dried extract.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Quantification

The derivatized sample is analyzed by GC-MS. The instrument parameters should be optimized for the separation and detection of long-chain fatty acid methyl esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fatty acid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification: Quantification is achieved by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the analysis.

Table 1: GC-MS Retention Time and Key Diagnostic Ions for TMS-derivatized this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-derivatized this compoundUser-determinedUser-determinedUser-determinedUser-determined
Internal StandardUser-determinedUser-determinedUser-determinedUser-determined

Table 2: Quantification of this compound in Plant Lipid Extracts

Sample IDPlant SpeciesTissue TypeConcentration (µg/g of dry weight)Standard Deviation
Sample 1e.g., Arabidopsis thalianaLeafUser-determinedUser-determined
Sample 2e.g., Glycine maxRootUser-determinedUser-determined
Sample 3e.g., Zea maysSeedUser-determinedUser-determined

Visualizations

experimental_workflow plant_tissue Plant Tissue Collection (Flash-freeze in Liquid N2) extraction Lipid Extraction (Isopropanol/Chloroform) plant_tissue->extraction Grinding derivatization Derivatization (Silylation with BSTFA) extraction->derivatization Dry down & Reconstitute gcms_analysis GC-MS Analysis derivatization->gcms_analysis Injection data_processing Data Processing & Quantification gcms_analysis->data_processing Chromatogram & Spectra

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound (in plant extract) derivatization Derivatization (Silylation) analyte->derivatization Increases Volatility derivatized_analyte TMS-derivatized Analyte derivatization->derivatized_analyte gc_separation Gas Chromatography (Separation by volatility) derivatized_analyte->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Logical flow from analyte preparation to quantification.

References

Application Notes and Protocols for GC-MS Analysis of Methyl 20-Hydroxyeicosanoate Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is a long-chain omega-hydroxy fatty acid methyl ester. Due to its low volatility and the presence of a polar hydroxyl group, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape and thermal degradation. Derivatization is a crucial sample preparation step to increase the analyte's volatility and thermal stability, thereby improving chromatographic resolution and mass spectral analysis. The most common and effective derivatization technique for hydroxylated fatty acid esters is silylation, which converts the active hydrogen of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.

Principle of Derivatization

Silylation is a chemical modification technique that replaces the active hydrogen in a polar functional group with a trimethylsilyl (TMS) group.[1][2] This process significantly reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility, making it amenable to GC analysis.[2] The resulting TMS ether is also thermally more stable than the parent alcohol. The reaction of this compound with BSTFA is catalyzed by TMCS, leading to the formation of methyl 20-(trimethylsilyloxy)eicosanoate.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

  • Internal Standard (e.g., methyl nonadecanoate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol 1: Silylation of this compound
  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry 2 mL reaction vial.[3] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[1][4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample. Add an internal standard at this stage if quantitative analysis is required.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the sample vial.[5] The volume of the silylating agent should be in excess to ensure complete derivatization.[3]

  • Incubation: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 60-80°C for 60 minutes in a heating block or oven.[1][5] The optimal temperature and time may need to be determined empirically for the specific application.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless or Split (e.g., 20:1)
Injection Port Temp 280°C
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Program Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 10 min
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Note: These parameters are a general guideline and may require optimization for specific instruments and applications.

Data Presentation

Expected GC-MS Data for Derivatized this compound

The derivatized product, methyl 20-(trimethylsilyloxy)eicosanoate, will have a characteristic retention time and mass spectrum.

AnalyteMolecular Weight ( g/mol )Derivatized MW ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound (TMS derivative)342.57414.7320-25 (Instrument dependent)M+ (414), M-15 (399), M-31 (383, loss of OCH3), 73 (Si(CH3)3), 103 (CH2OSi(CH3)3), and other characteristic alpha-cleavage fragments.

Note: The retention time is an estimate and will vary based on the specific GC column and conditions. The mass fragments are predicted based on typical fragmentation patterns of TMS ethers of long-chain hydroxy fatty acid methyl esters.[6]

Visualizations

Experimental Workflow

experimental_workflow sample This compound (Dry Sample) dissolve Dissolve in Anhydrous Solvent sample->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize incubate Incubate at 60-80°C for 60 min derivatize->incubate cool Cool to Room Temperature incubate->cool inject GC-MS Injection cool->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for the derivatization and GC-MS analysis.

Derivatization Reaction

derivatization_reaction reactant This compound (HO-(CH2)19-COOCH3) product Methyl 20-(trimethylsilyloxy)eicosanoate ((CH3)3SiO-(CH2)19-COOCH3) reactant->product + BSTFA (TMCS catalyst) reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Caption: Silylation of this compound with BSTFA.

References

Application Note and Protocol for the Detection of Methyl 20-Hydroxyeicosanoate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and specific detection and quantification of methyl 20-hydroxyeicosanoate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of eicosanoids and long-chain fatty acid methyl esters.

Introduction

This compound is the methyl ester of 20-hydroxyeicosanoic acid (20-HETE), a significant lipid mediator involved in the regulation of vascular tone and renal function. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathophysiological roles. LC-MS/MS offers the high sensitivity and specificity required for reliable measurement of such lipid molecules, which are often present at low concentrations.[1] This protocol details the necessary steps from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction

A liquid-liquid extraction (LLE) is recommended for the efficient extraction of lipids from biological samples such as plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., deuterated 20-HETE methyl ester or a structurally similar deuterated fatty acid methyl ester)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample, add the internal standard.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (containing the lipids) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Derivatization to Methyl Ester (If starting from 20-HETE)

If the starting analyte is 20-hydroxyeicosanoic acid, derivatization to its methyl ester is required. Acid-catalyzed esterification using boron trifluoride-methanol is a common and effective method.[2][3]

Materials:

  • Extracted lipid sample (dried)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 500 µL of 14% BF3-Methanol.

  • Cap the tube tightly and heat at 60°C for 10 minutes.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 500 µL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the hexane under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of fatty acid methyl esters (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 100 × 2.1 mm i.d.).[4]

  • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium (B1175870) acetate.[4][5]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% acetic acid or 5 mM ammonium acetate.[6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[6][7]

  • Injection Volume: 5-10 µL.[5]

  • Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the analytes. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.030
1.030
10.095
12.095
12.130
15.030

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the detection of methyl esters.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Source Parameters: These should be optimized for the specific instrument but typical starting points are:

    • Capillary Voltage: 3.0 kV[4]

    • Source Temperature: 150°C[8]

    • Desolvation Gas Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr[8]

  • MRM Transitions: The precursor ion will be the [M+H]+ or [M+Na]+ adduct of this compound. Product ions will result from the fragmentation of the precursor. These transitions need to be optimized by infusing a standard of the analyte.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following table provides an example of expected performance characteristics for a validated LC-MS/MS method for a similar analyte, which can serve as a target for method development for this compound.

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL[9]
Limit of Detection (LOD) 0.05 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.195 ng/mL[10]
Intra-day Precision (%RSD) < 15%[11][12]
Inter-day Precision (%RSD) < 15%[11][12]
Accuracy (% Recovery) 85 - 115%[6][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle dry Evaporate to Dryness lle->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Potential Signaling Pathway Involvement

signaling_pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Enzymes Arachidonic_Acid->CYP450 HETE_20 20-HETE CYP450->HETE_20 Esterification Esterification HETE_20->Esterification Downstream Downstream Biological Effects (e.g., Vascular Tone) HETE_20->Downstream Physiological Action Methyl_20_HETE This compound (Analyte) Esterification->Methyl_20_HETE

Caption: Biosynthesis of 20-HETE and its methyl ester.

References

Application Notes and Protocols: Methyl 20-hydroxyeicosanoate as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is a long-chain fatty acid methyl ester that serves as a valuable substrate for studying the activity of ω-hydroxylase enzymes, particularly members of the cytochrome P450 (CYP) family. The ω-hydroxylation of fatty acids is a critical metabolic pathway involved in the regulation of various physiological and pathophysiological processes. The primary enzymes responsible for this reaction in humans are CYP4A11 and CYP4F2.[1][2] These enzymes catalyze the introduction of a hydroxyl group at the terminal (ω) carbon of fatty acids. The product of the hydroxylation of this compound is methyl 20,20-dihydroxyeicosanoate. The analogous unsaturated fatty acid, arachidonic acid, is metabolized to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule involved in the regulation of vascular tone, inflammation, and ion transport.[3][4][5] Given the biological significance of ω-hydroxylated fatty acids, assays utilizing substrates like this compound are crucial for identifying and characterizing inhibitors and activators of CYP4A and CYP4F enzymes, which are potential therapeutic targets for conditions such as hypertension and certain cancers.

Enzyme Substrate Specificity and Kinetics

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
Human CYP4A11Lauric Acid~50 - 200~15 - 40[7]
Human CYP4A11Arachidonic Acid~228~49
Human CYP4F2Arachidonic Acid~24~7.4
Rat Liver Microsomes20-HETE formation23.5 ± 3.2775.5 ± 39.8 (pmol/min/mg)[7]
Rat Kidney Microsomes20-HETE formation47.6 ± 8.51933 ± 151 (pmol/min/mg)[7]
Rat Brain Microsomes20-HETE formation39.9 ± 6.08.7 ± 0.6 (pmol/min/mg)[7]

Experimental Protocols

Protocol 1: In Vitro ω-Hydroxylase Activity Assay using Recombinant Human CYP4A11 or CYP4F2

This protocol describes the measurement of ω-hydroxylase activity using this compound as a substrate and recombinant human CYP4A11 or CYP4F2 enzymes.

Materials:

  • Recombinant human CYP4A11 or CYP4F2 and cytochrome P450 reductase (commercially available)

  • This compound

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Detergent (e.g., CHAPS or octylglucoside) for substrate solubilization[8]

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • HPLC-MS system for product detection and quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). Due to the low aqueous solubility of long-chain fatty acids, a detergent may be required to aid solubilization in the reaction buffer.[9][10]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Recombinant CYP4A11 or CYP4F2 enzyme

    • Cytochrome P450 reductase

    • This compound (at desired concentrations)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar hydroxylated fatty acid methyl ester not present in the sample).

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Product Detection and Quantification: Analyze the formation of methyl 20,20-dihydroxyeicosanoate using a validated HPLC-MS method.[7][11]

Protocol 2: High-Throughput Screening of CYP4A11/CYP4F2 Inhibitors

This protocol is adapted for a 96-well plate format for screening potential inhibitors of ω-hydroxylase activity.

Materials:

  • 96-well microplates

  • Reagents from Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-channel pipette

  • Plate reader compatible with fluorescence or luminescence (if using a suitable detection method) or HPLC-MS system

Procedure:

  • Assay Plate Preparation: To each well of a 96-well plate, add the test compound at various concentrations. Include appropriate controls (no inhibitor and a known inhibitor).

  • Enzyme and Substrate Addition: Add the reaction mixture containing the recombinant enzyme, reductase, and this compound to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to all wells.

  • Incubation: Incubate the plate at 37°C for the predetermined optimal time.

  • Reaction Termination and Processing: Terminate the reaction and process the samples as described in Protocol 1.

  • Analysis: Analyze the product formation and calculate the percent inhibition for each test compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Stock Solution Reaction_Setup Combine Substrate, Enzyme, and Buffer Substrate->Reaction_Setup Enzyme Enzyme Mix (CYP4A11/CYP4F2 + Reductase) Enzyme->Reaction_Setup Buffer Reaction Buffer Buffer->Reaction_Setup Preincubation Pre-incubate at 37°C Reaction_Setup->Preincubation Initiation Add NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Quench Reaction Incubation->Termination Processing Centrifuge and Collect Supernatant Termination->Processing HPLC_MS HPLC-MS Analysis Processing->HPLC_MS Data_Analysis Quantify Product and Determine Kinetic Parameters HPLC_MS->Data_Analysis

Caption: Experimental workflow for the ω-hydroxylase enzyme assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_effects Downstream Cellular Effects AA Arachidonic Acid CYP4A_4F CYP4A11 / CYP4F2 (ω-hydroxylase) AA->CYP4A_4F Endogenous Substrate Substrate This compound (Exogenous Substrate) Substrate->CYP4A_4F Assay Substrate Product 20-Hydroxyeicosanoic Acid (Product) CYP4A_4F->Product HETE_20 20-HETE CYP4A_4F->HETE_20 Vascular_Tone ↑ Vascular Tone HETE_20->Vascular_Tone Inflammation ↑ Inflammation HETE_20->Inflammation Angiogenesis ↑ Angiogenesis HETE_20->Angiogenesis

Caption: Simplified signaling context of ω-hydroxylated fatty acids.

References

Application Notes and Protocols for the Extraction of Long-Chain Hydroxy Fatty Acids from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a class of lipids that play crucial roles in various physiological and pathological processes. They are involved in signaling pathways related to inflammation, metabolic regulation, and cellular homeostasis.[1] Accurate and efficient extraction of LCHFAs from complex biological matrices such as plasma, serum, and tissues is a critical first step for their subsequent analysis and for understanding their biological functions. These application notes provide detailed protocols for the extraction of LCHFAs using common laboratory techniques, a summary of their performance, and an overview of a relevant signaling pathway.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of LCHFAs. Below is a summary of quantitative data from various studies to aid in method selection.

Extraction MethodBiological MatrixAnalyte(s)Recovery Rate (%)Limit of Detection (LOD)InstrumentationReference
Liquid-Liquid Extraction (Hexane/MTBE)Fermentation MediumSaturated & Unsaturated LCFAs (C10-C18)98-100%Not ReportedGC[2]
Solid-Phase Extraction (On-line SPE)Human SerumFatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)73.8-100%Not ReportedLC-MS/MS[3]
Dispersive Liquid-Liquid Microextraction (DLLME)Anaerobic Digester Supernatant & Olive Mill WastewaterLong-Chain Fatty Acids81-113%0.01-0.05 mg/LGC-MS[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LCHFAs from Plasma/Serum

This protocol is a modification of the widely used Folch and Bligh & Dyer methods, optimized for the extraction of LCHFAs.[5]

Materials:

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.[5]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Recovery: Carefully aspirate the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol, isopropanol) compatible with the subsequent analytical method (e.g., LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) for LCHFAs from Plasma/Serum

SPE offers a more selective extraction and can be automated for higher throughput.[6][7] This protocol uses a reverse-phase SPE cartridge.

Materials:

  • Plasma or Serum Sample

  • SPE Cartridges (e.g., C18, 100 mg)

  • Methanol (for conditioning and elution)

  • HPLC-grade water (for equilibration)

  • Acidified water (e.g., 0.1% formic acid in water) for washing

  • Elution Solvent (e.g., methanol or acetonitrile)

  • SPE Vacuum Manifold

  • Nitrogen gas evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of HPLC-grade water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Acidify the plasma/serum sample to a pH of approximately 3 with a suitable acid (e.g., formic acid) to ensure the LCHFAs are in their protonated form. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of acidified water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.

  • Elution: Elute the LCHFAs from the cartridge with 2 mL of the elution solvent (e.g., methanol) into a clean collection tube.

  • Drying and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen gas and reconstitute the extract in a solvent suitable for your analytical instrument.

Visualizations

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_sample_prep Sample Preparation cluster_phase_sep Phase Separation cluster_recovery Lipid Recovery start Plasma/Serum Sample add_solvents Add Chloroform:Methanol (1:2) start->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform add_nacl Add 0.9% NaCl add_chloroform->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Evaporate under Nitrogen collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of LCHFAs.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_conditioning Cartridge Preparation cluster_extraction Extraction Process cluster_elution Elution and Analysis condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate load Load Acidified Sample equilibrate->load wash Wash with Acidified Water load->wash dry_cartridge Dry Cartridge wash->dry_cartridge elute Elute LCHFAs with Methanol dry_cartridge->elute dry_down Evaporate under Nitrogen elute->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of LCHFAs.

Signaling Pathway: Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

Long-chain hydroxy fatty acids are part of the broader class of long-chain and very-long-chain fatty acids. The biosynthesis of VLCFAs is a fundamental process that provides precursors for various bioactive lipids.

VLCFA_Biosynthesis cluster_er Endoplasmic Reticulum cluster_downstream Downstream Pathways acyl_coa Long-Chain Acyl-CoA (C16-C18) kcs β-ketoacyl-CoA synthase (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs ketoacyl_coa β-ketoacyl-CoA kcs->ketoacyl_coa Condensation kcr β-ketoacyl-CoA reductase (KCR) ketoacyl_coa->kcr Reduction hydroxyacyl_coa β-hydroxyacyl-CoA kcr->hydroxyacyl_coa hcd β-hydroxyacyl-CoA dehydratase (HCD) hydroxyacyl_coa->hcd Dehydration enoyl_coa trans-2,3-enoyl-CoA hcd->enoyl_coa ecr enoyl-CoA reductase (ECR) enoyl_coa->ecr Reduction vlcfa_coa VLCFA-CoA (Cn+2) ecr->vlcfa_coa sphingolipids Sphingolipids vlcfa_coa->sphingolipids waxes Waxes vlcfa_coa->waxes glycerolipids Glycerophospholipids vlcfa_coa->glycerolipids

Caption: Biosynthesis of Very-Long-Chain Fatty Acids.

References

Analytical Standards for Methyl 20-hydroxyeicosanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is a long-chain omega-hydroxy fatty acid methyl ester. Omega-hydroxy fatty acids and their derivatives are involved in various physiological and pathological processes, making their accurate quantification and analysis critical in biomedical research and drug development. This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Physicochemical Properties and Standards

An analytical standard of this compound should be of high purity, typically >98%, and well-characterized.[1] Key identifiers for this compound are:

PropertyValue
CAS Number 37477-29-5[1]
Molecular Formula C21H42O3[1]
Molecular Weight 342.56 g/mol [1]
Physical State Solid[1]
Storage Freezer (-20°C)[1]

II. Analytical Methodologies

The analysis of this compound typically requires chromatographic separation coupled with mass spectrometric detection for high sensitivity and selectivity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For hydroxy fatty acid methyl esters, derivatization of the hydroxyl group is necessary to improve chromatographic properties and prevent thermal degradation.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • Objective: To convert the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether.

  • Materials:

    • This compound standard or extracted sample.

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine (B92270) or other suitable solvent.

    • Heating block or oven.

  • Procedure:

    • Place the dried sample of this compound in a reaction vial.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 60-80°C for 1 hour to ensure complete derivatization.[2]

    • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5890 series II or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min.

    • Hold at 290°C for 6 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Key Ions for SIM: The mass spectrum of the TMS-derivatized this compound will exhibit characteristic fragment ions. For long-chain hydroxy fatty acid TMS derivatives, key fragments often arise from cleavage adjacent to the silyloxy group. For a 20-hydroxy compound, characteristic ions would be monitored for quantification.

Quantitative Data Summary (Hypothetical for TMS-derivatized this compound):

ParameterValue
Retention Time Dependent on the specific GC conditions, but expected in the later part of the chromatogram due to high molecular weight.
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized standard.
Qualifier Ion(s) (m/z) To be determined from the mass spectrum of the derivatized standard.
Limit of Detection (LOD) Expected to be in the low picogram range with SIM.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Dry Dry Sample Sample->Dry Derivatize Add Pyridine and BSTFA/TMCS Dry->Derivatize Heat Heat at 60-80°C for 1 hr Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of complex biological samples. Derivatization can also be employed to enhance ionization efficiency.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation and Derivatization (Optional but Recommended for High Sensitivity):

  • Objective: To introduce a readily ionizable group to enhance signal in electrospray ionization.

  • Derivatization Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to convert the carboxylic acid end of the parent molecule (20-hydroxyeicosanoic acid) to a cationic amide, which improves detection sensitivity by 10- to 20-fold.[3] For the methyl ester, a different derivatization strategy targeting the hydroxyl group might be necessary if analyzing in positive ion mode without modifying the ester. However, direct analysis is also possible. The following protocol assumes analysis of the parent acid for optimal sensitivity with AMPP derivatization.

  • Procedure (for 20-hydroxyeicosanoic acid):

    • Hydrolyze this compound to 20-hydroxyeicosanoic acid using a mild base (e.g., NaOH in methanol).

    • Neutralize and extract the free acid.

    • Couple the extracted 20-hydroxyeicosanoic acid with AMPP reagent.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or similar.

  • Column: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 150 mm).[4]

  • Mobile Phase A: Water with 10 mM formic acid.[4]

  • Mobile Phase B: Acetonitrile with 10 mM formic acid.[4]

  • Flow Rate: 0.325 mL/min.[4]

  • Column Temperature: 60°C.[4]

  • Gradient:

    • 0-1 min: 30% B.

    • 1-4 min: 30-70% B.

    • 4-14.5 min: 70-75% B.

    • 14.5-16 min: 90% B.

    • 16-18 min: 30% B.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for AMPP derivatives or negative mode for the underivatized molecule.

  • Acquisition Mode: Selected Reaction Monitoring (SRM).

Quantitative Data Summary (Hypothetical for this compound):

ParameterValue
Retention Time Dependent on the specific LC conditions.
Precursor Ion (Q1) [M+H]+ or [M+Na]+ for positive mode; [M-H]- or [M+HCOO]- for negative mode.
Product Ion (Q3) To be determined by infusion of the standard and fragmentation analysis.
Collision Energy To be optimized for the specific precursor-product transition.
Limit of Quantification (LOQ) Expected to be in the femtogram to low picogram range.[3]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into UPLC Derivatize->Inject Separate Reverse-Phase Chromatography Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect SRM on Triple Quadrupole MS Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

III. Signaling Pathway Context

This compound is the methyl ester of 20-hydroxyeicosanoic acid (20-HEA). 20-HEA is the saturated analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a well-studied eicosanoid. 20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[5] It plays a significant role in regulating vascular tone and has been implicated in hypertension and cancer.[5][6] The analytical methods developed for this compound can be applied to study the metabolic pathways of related bioactive lipids.

Simplified 20-HETE Signaling Pathway

Signaling_Pathway AA Arachidonic Acid CYP4A_4F CYP4A/CYP4F Enzymes AA->CYP4A_4F HETE20 20-HETE CYP4A_4F->HETE20 Receptor G-protein Coupled Receptor HETE20->Receptor activates PLC Phospholipase C Receptor->PLC PKC Protein Kinase C PLC->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction

Caption: Simplified signaling pathway of 20-HETE, a related bioactive lipid.

IV. Conclusion

The analytical methods outlined in these application notes provide a framework for the reliable identification and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation, including derivatization, is crucial for achieving accurate and precise results. These protocols can be adapted for the analysis of other related long-chain hydroxy fatty acids in various research and development settings.

References

Application Notes and Protocols for the Analysis of Methyl 20-Hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is the methyl ester of 20-hydroxyeicosanoic acid (20-HETE), a significant bioactive lipid mediator involved in various physiological and pathological processes. 20-HETE is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, angiogenesis, and inflammation.[1][2][3] Altered levels of 20-HETE have been implicated in hypertension, stroke, and cancer.[1][4] Accurate and reliable quantification of this compound in biological matrices is therefore essential for advancing research and the development of novel therapeutics targeting these pathways.

This document provides detailed protocols for the sample preparation of this compound from biological fluids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The analysis of this compound typically requires a multi-step sample preparation procedure involving extraction from the biological matrix followed by derivatization, particularly for GC-MS analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which contains a hydroxyl group, derivatization is necessary to increase its volatility and thermal stability.[5][6] This is typically achieved by silylation of the hydroxyl group.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that can often analyze compounds with minimal derivatization.[8][9] It is particularly useful for the analysis of complex biological samples.

Experimental Protocols

Sample Extraction

The initial step in the analysis of this compound from biological samples such as plasma, serum, or urine is the extraction of the analyte from the complex matrix. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Protocol for Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials:

  • Biological sample (e.g., plasma, serum, urine)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Ethyl acetate[10]

  • Hexane

  • Sodium chloride (NaCl)[10]

  • Hydroxylamine (B1172632) hydrochloride solution (50 g/L)[10]

  • 7.5 M Sodium hydroxide (B78521) (NaOH)[10]

  • 6 M Hydrochloric acid (HCl)[10]

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 1 mL of the biological sample in a glass tube, add the internal standard.

  • Add 6 mL of ethyl acetate (B1210297) and 1 g of NaCl.[10]

  • Add 500 µL of a 50 g/L aqueous hydroxylamine hydrochloride solution.[10]

  • Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.[10]

  • After cooling, acidify the mixture with 6 M HCl.[10]

  • Extract the analytes by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step twice more with ethyl acetate.

  • Pool the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen. The dried extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS/MS analysis.

b) Protocol for Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent.[11] For the relatively nonpolar this compound, a reversed-phase sorbent like C18 is suitable.[11]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard

  • Cold methanol (B129727)

  • C18 SPE cartridges[11]

  • Methanol[11]

  • Water[11]

  • Acetonitrile[11]

  • Vacuum manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment: For plasma or serum samples, precipitate proteins by adding 2 volumes of cold methanol, vortexing, and centrifuging. Collect the supernatant.[11]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.[11]

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.[11]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[11]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[11]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[11]

  • Elution: Elute the this compound with 1 mL of acetonitrile (B52724) and collect the eluate.[11]

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen. The dried extract is now ready for derivatization or reconstitution.[11]

Derivatization for GC-MS Analysis: Silylation

To enhance the volatility and thermal stability of this compound for GC-MS analysis, the hydroxyl group must be derivatized. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective method.[5][7]

Materials:

  • Dried sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7]

  • Aprotic solvent (e.g., acetonitrile, pyridine)[6]

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in a small volume of an aprotic solvent (e.g., 100 µL of acetonitrile).

  • Add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS).[7]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7]

  • After cooling, the sample is ready for injection into the GC-MS system.

Data Presentation

The following tables summarize representative quantitative data for the analysis of related fatty acid methyl esters using the described sample preparation and analysis techniques. This data can be used as a benchmark for method development for this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Mean Recovery 77.4% (for urinary organic acids)84.1% (for urinary organic acids)[10]
Recovery Range 95.25% to 100.29% (for methyl hexadecanoate (B85987) and methyl stearate)>70% (for various lipid classes in plasma)[12][13]

Table 1. Comparison of Extraction Methodologies for Related Analytes.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS Methyl hexadecanoate11.94 ng/mL39.80 ng/mL[12]
GC-MS Methyl stearate11.90 ng/mL39.68 ng/mL[12]
LC-MS/MS Nitrated Fatty Acids-2 nM[14]

Table 2. Representative Limits of Detection and Quantification for Related Analytes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.

workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis start Biological Sample (Plasma, Serum, Urine) lle Liquid-Liquid Extraction start->lle Organic Solvents spe Solid-Phase Extraction start->spe SPE Cartridge extract Dried Extract lle->extract spe->extract silylation Silylation (e.g., BSTFA) extract->silylation lcms LC-MS/MS Analysis extract->lcms Reconstitution gcms GC-MS Analysis silylation->gcms

Sample Preparation and Analysis Workflow
20-HETE Signaling Pathway

This compound is the esterified form of 20-HETE. The biological activity is primarily attributed to 20-HETE, which is involved in complex signaling cascades. The following diagram depicts a simplified signaling pathway for 20-HETE.

signaling_pathway cluster_synthesis 20-HETE Synthesis cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 PKC Protein Kinase C (PKC) HETE_20->PKC activates MAPK MAPK/ERK Pathway HETE_20->MAPK activates K_channel K+ Channel Blockade HETE_20->K_channel Ca_influx Ca2+ Influx PKC->Ca_influx promotes ROS Reactive Oxygen Species (ROS) MAPK->ROS increases angiogenesis Angiogenesis MAPK->angiogenesis cell_proliferation Cell Proliferation MAPK->cell_proliferation inflammation Inflammation ROS->inflammation K_channel->Ca_influx depolarization leads to vasoconstriction Vasoconstriction Ca_influx->vasoconstriction

20-HETE Signaling Cascade

References

Application Notes and Protocols for Methyl 20-Hydroxyeicosanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is the methyl ester form of 20-hydroxyeicosanoic acid. While its direct biological activity is less characterized than its free acid counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE), this compound serves as a critical tool in the field of lipidomics. Specifically, its deuterated or 13C-labeled isotopologues are invaluable as internal standards for the accurate quantification of 20-HETE and related fatty acids in complex biological samples. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research, with a focus on quantitative mass spectrometry-based methods.

Application 1: Internal Standard for Accurate Quantification of 20-HETE by LC-MS/MS

The primary application of this compound in lipidomics is as an internal standard for the quantification of the biologically active eicosanoid, 20-HETE.[1] Due to its structural similarity, this compound co-elutes with and has similar ionization efficiency to the analyte of interest after derivatization, allowing for correction of sample loss during extraction and instrumental variability. For optimal results, a stable isotope-labeled version (e.g., d4-Methyl 20-hydroxyeicosanoate) is recommended.

Quantitative Data Presentation

The following tables represent typical data obtained from an LC-MS/MS experiment for the quantification of 20-HETE in biological samples using a deuterated this compound internal standard.

Table 1: LC-MS/MS Parameters for 20-HETE and d4-Methyl 20-hydroxyeicosanoate

Parameter20-HETE (as methyl ester)d4-Methyl 20-hydroxyeicosanoate (Internal Standard)
Precursor Ion (m/z)335.3339.3
Product Ion 1 (m/z)303.3307.3
Product Ion 2 (m/z)285.3289.3
Collision Energy (eV)1515
Retention Time (min)8.28.2

Table 2: Quantification of 20-HETE in Human Plasma Samples

Sample IDPeak Area (20-HETE-Me)Peak Area (d4-Me-20-HE)Response Ratio (Analyte/IS)Concentration (ng/mL)
Control 1125,4801,520,1000.08254.13
Control 2132,1901,498,5000.08824.41
Treated 1255,9101,510,2000.16958.47
Treated 2268,3401,489,9000.18019.01

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes the extraction of total lipids, including 20-HETE, from plasma or tissue samples using a modified methyl-tert-butyl ether (MTBE) method.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg homogenized tissue)

  • Deuterated internal standard (d4-Methyl 20-hydroxyeicosanoate) in methanol

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 2 mL microcentrifuge tube, add the biological sample.

  • Spike the sample with a known amount of d4-Methyl 20-hydroxyeicosanoate internal standard solution.

  • Add 1.5 mL of MTBE.

  • Add 0.5 mL of methanol.

  • Vortex vigorously for 1 minute.

  • Incubate at room temperature for 30 minutes with occasional vortexing.

  • Add 0.375 mL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the upper organic phase (MTBE layer) into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS or improved LC-MS analysis, carboxylic acids are often converted to their methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • 2% (v/v) Sulfuric acid in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Heating block

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean vial for analysis.

Protocol 3: LC-MS/MS Analysis of 20-HETE Methyl Ester

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Procedure:

  • Inject the FAME extract onto the LC-MS/MS system.

  • Monitor the MRM transitions for 20-HETE methyl ester and the deuterated internal standard as listed in Table 1.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response ratio and determine the concentration of 20-HETE using a calibration curve.

Signaling Pathways and Workflows

20-HETE Biosynthesis and Signaling in Endothelial Dysfunction

20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[2][3] In the vasculature, elevated levels of 20-HETE are associated with endothelial dysfunction.[3] It stimulates the production of reactive oxygen species (ROS) and promotes inflammation.[4][5] A key receptor for 20-HETE is the G-protein coupled receptor GPR75.[6][7]

20-HETE_Signaling_in_Endothelial_Dysfunction cluster_membrane Cell Membrane GPR75 GPR75 Gq11 Gαq/11 GPR75->Gq11 Activates cSrc c-Src GPR75->cSrc Activates EGFR EGFR MAPK MAPK EGFR->MAPK Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F Arachidonic_Acid->CYP4A_4F Metabolism HETE_20 20-HETE CYP4A_4F->HETE_20 HETE_20->GPR75 Binds PLC PLC Gq11->PLC cSrc->EGFR Transactivates PKC PKC PLC->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates NFkB NF-κB MAPK->NFkB Endothelial_Dysfunction Endothelial Dysfunction NFkB->Endothelial_Dysfunction ROS ROS NADPH_Oxidase->ROS ROS->Endothelial_Dysfunction

20-HETE signaling pathway leading to endothelial dysfunction.
Experimental Workflow for Lipidomics Analysis

The following diagram illustrates the overall workflow for the quantitative analysis of 20-HETE in biological samples using this compound as an internal standard.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue) Spiking 2. Internal Standard Spiking (d4-Methyl 20-hydroxyeicosanoate) Sample_Collection->Spiking Extraction 3. Lipid Extraction (MTBE Method) Spiking->Extraction Derivatization 4. Derivatization to FAMEs (H2SO4/Methanol) Extraction->Derivatization LCMS_Analysis 5. LC-MS/MS Analysis (C18, ESI+, MRM) Derivatization->LCMS_Analysis Data_Processing 6. Data Processing (Quantification) LCMS_Analysis->Data_Processing Biological_Interpretation 7. Biological Interpretation Data_Processing->Biological_Interpretation

Quantitative lipidomics workflow for 20-HETE analysis.

Conclusion

This compound, particularly in its stable isotope-labeled form, is an essential tool for robust and accurate quantification of 20-HETE in lipidomics studies. The provided protocols and workflows offer a comprehensive guide for researchers to investigate the role of 20-HETE in various physiological and pathological processes. Adherence to these standardized methods will ensure high-quality, reproducible data, facilitating advancements in our understanding of eicosanoid biology and its implications for drug development.

References

protocol for synthesizing Methyl 20-hydroxyeicosanoate standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is a long-chain ω-hydroxy fatty acid methyl ester. These molecules are of significant interest in various fields of research, including the development of new pharmaceuticals and advanced materials, due to their bifunctional nature. This document provides a detailed protocol for the synthesis of this compound, starting from the commercially available Dimethyl icosanedioate. The primary transformation involves the selective mono-reduction of one of the two ester functionalities. This protocol outlines the necessary reagents, step-by-step procedures, and analytical data for the characterization of the final product.

Principle of the Synthesis

The synthesis of this compound is achieved through the selective reduction of one of the methyl ester groups of Dimethyl icosanedioate. This selective conversion of a symmetrical diester to a hydroxy ester can be accomplished using a mild reducing agent under controlled conditions. Lithium borohydride (B1222165) (LiBH₄) is an effective reagent for this purpose, as it can selectively reduce esters in the presence of other functional groups and its reactivity can be modulated by the choice of solvent.

Experimental Protocol

Materials and Reagents
  • Dimethyl icosanedioate (C₂₂H₄₂O₄, MW: 370.57 g/mol )

  • Lithium borohydride (LiBH₄, MW: 21.78 g/mol )

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381), analytical grade

  • Ethyl acetate (B1210297), analytical grade

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound start Start: Dimethyl icosanedioate dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_libh4 Slowly add LiBH₄ solution cool->add_libh4 react Warm to room temperature and stir add_libh4->react monitor Monitor reaction by TLC react->monitor quench Quench with 1 M HCl monitor->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product purify->characterize end_product End: this compound characterize->end_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dimethyl icosanedioate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of lithium borohydride (0.5 to 1.0 equivalent) in anhydrous THF. Slowly add the LiBH₄ solution to the solution of the diester with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting diester will have a higher Rf value than the more polar hydroxy ester product.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

ParameterValue
Starting Material Dimethyl icosanedioate
Reagent Lithium borohydride (LiBH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time Monitored by TLC (typically several hours)
Product This compound
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol
Typical Yield 60-80% (dependent on reaction scale and purity)
Purity >98% after chromatography

Characterization of this compound

¹H NMR Spectroscopy (in CDCl₃)
  • δ 3.67 (s, 3H, -OCH₃): A singlet corresponding to the three protons of the methyl ester group.

  • δ 3.64 (t, 2H, -CH₂OH): A triplet corresponding to the two protons of the methylene (B1212753) group attached to the hydroxyl group.

  • δ 2.30 (t, 2H, -CH₂COOCH₃): A triplet for the two protons of the methylene group alpha to the ester carbonyl.

  • δ 1.68 - 1.52 (m, 4H): Multiplets for the methylene protons beta to the hydroxyl and ester groups.

  • δ 1.25 (br s, 30H): A broad singlet for the remaining methylene protons of the long aliphatic chain.

¹³C NMR Spectroscopy (in CDCl₃)
  • δ 174.4 (-COOCH₃): Carbonyl carbon of the methyl ester.

  • δ 63.1 (-CH₂OH): Carbon of the methylene group attached to the hydroxyl group.

  • δ 51.4 (-OCH₃): Carbon of the methyl group of the ester.

  • δ 34.1 (-CH₂COOCH₃): Carbon of the methylene group alpha to the ester carbonyl.

  • δ 32.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.7, 24.9: Carbons of the long methylene chain.

Mass Spectrometry (MS)
  • [M+H]⁺: Expected at m/z 343.3212 for C₂₁H₄₃O₃.

  • [M+Na]⁺: Expected at m/z 365.3032 for C₂₁H₄₂NaO₃.

  • Characteristic fragmentation patterns would include the loss of water (H₂O) and methanol (B129727) (CH₃OH).

Infrared (IR) Spectroscopy
  • ~3350 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the aliphatic chain.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1170 cm⁻¹: C-O stretching vibration of the ester.

Safety Precautions

  • Lithium borohydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it with care in a fume hood and away from ignition sources.

  • Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

  • The quenching step with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound from Dimethyl icosanedioate. The selective mono-reduction using lithium borohydride is an effective strategy for this transformation. The provided analytical data will aid in the characterization and confirmation of the synthesized product. This standard will be a valuable tool for researchers in the fields of drug discovery and materials science.

Methyl 20-hydroxyeicosanoate as a substrate for cytochrome P450 enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methyl 20-Hydroxyeicosanoate as a Potential Substrate for Cytochrome P450 Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 enzymes are a superfamily of monooxygenases critical to the metabolism of a wide array of endogenous and exogenous compounds.[1] The CYP4 family, particularly subfamilies CYP4A and CYP4F, are known as fatty acid ω-hydroxylases.[2][3][4] These enzymes catalyze the hydroxylation of the terminal carbon (ω-position) of medium and long-chain fatty acids. This process is not only a route for fatty acid catabolism but also produces signaling molecules that regulate various physiological processes.[2][4]

This compound is a 20-carbon saturated fatty acid methyl ester. Given that enzymes of the CYP4A and CYP4F subfamilies metabolize long-chain fatty acids, it is highly probable that this compound can serve as a substrate for these enzymes, undergoing further oxidation. The primary human enzymes implicated in the ω-hydroxylation of 20-carbon fatty acids are CYP4A11 and CYP4F2.[1]

These notes provide detailed protocols for in vitro assays to determine the kinetic parameters of this compound metabolism by CYP4A11 and CYP4F2, utilizing recombinant enzymes and human liver microsomes.

Data Presentation: Kinetic Parameters of Related Substrates

The following tables summarize the kinetic data for the ω-hydroxylation of arachidonic acid, a 20-carbon unsaturated fatty acid, by the key human CYP enzymes. These values can serve as a preliminary reference for designing experiments with this compound.

Table 1: Kinetic Parameters for 20-HETE Formation by Recombinant Human CYP Enzymes [1]

EnzymeSubstrateK_M (µM)V_max (nmol/min/nmol P450)
CYP4F2Arachidonic Acid247.4
CYP4A11Arachidonic Acid22849.1

Table 2: Biphasic Kinetic Parameters for 20-HETE Formation in Human Liver Microsomes [1]

ComponentK_M (µM)V_max (nmol/min/nmol P450)Probable Enzyme Contribution
High-Affinity235.5CYP4F2
Low-Affinity14418.8CYP4A11

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Recombinant Human CYP Enzymes

This protocol is designed to determine which specific CYP isoform metabolizes this compound and to calculate the kinetic parameters (K_M and V_max).

Materials:

  • Recombinant human CYP4A11 and CYP4F2 enzymes co-expressed with P450 reductase (and cytochrome b5 for enhanced activity) in microsomes (e.g., Supersomes™).

  • This compound.

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Acetonitrile (B52724) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal standard for LC-MS analysis (e.g., a deuterated analog of the analyte).

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures (final volume of 200 µL) containing potassium phosphate buffer, the recombinant CYP enzyme (e.g., 10-20 pmol), and varying concentrations of this compound (e.g., 0.5 µM to 250 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for product formation.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for LC-MS: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of the oxidized metabolite of this compound.

Protocol 2: Analysis of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific detection and quantification of the hydroxylated product.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A C18 reverse-phase column.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from the substrate and other matrix components (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for fatty acids, though positive mode should also be tested.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the metabolite of this compound and the internal standard need to be determined by direct infusion of standards.

Mandatory Visualizations

Signaling Pathway

cluster_0 Metabolic Activation by CYP4A/4F cluster_1 Potential Downstream Signaling Substrate This compound CYP4A11 CYP4A11 Substrate->CYP4A11 ω-hydroxylation CYP4F2 CYP4F2 Substrate->CYP4F2 ω-hydroxylation Metabolite Oxidized Metabolite(s) (e.g., Dicarboxylic Acid) CYP4A11->Metabolite CYP4F2->Metabolite Metabolite_ref Oxidized Metabolite(s) Signaling Cellular Signaling Cascades (e.g., regulation of vascular tone, inflammation) Metabolite_ref->Signaling Physiological_Effect Physiological Effects Signaling->Physiological_Effect Start Start: Prepare Incubation Mixtures (Buffer, CYP Enzyme, Substrate) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction with Acetonitrile + Internal Standard Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End: Data Analysis (K_M, V_max) Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Issues with Methyl 20-Hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with methyl 20-hydroxyeicosanoate in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it exhibit peak tailing?

This compound is a long-chain fatty acid methyl ester (FAME) with a terminal hydroxyl group. This hydroxyl group adds polarity to the molecule, which can lead to secondary interactions with active sites in the chromatographic system, such as silanol (B1196071) groups on silica-based columns in HPLC or active sites in a GC system. These secondary interactions are a common cause of peak tailing.[1][2][3][4]

Q2: What is peak tailing and how is it measured?

In an ideal chromatographic separation, peaks have a symmetrical, Gaussian shape.[1][5] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][5] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest that peak tailing is occurring and may need to be addressed.[6][7]

Q3: Can the derivatization process itself cause peak tailing for this compound?

Yes. If the derivatization of the parent carboxylic acid (20-hydroxyeicosanoic acid) to its methyl ester is incomplete, the remaining free fatty acid can interact strongly with active sites in the system, leading to significant peak tailing.[5] Additionally, the presence of the free hydroxyl group can be a source of interaction. For gas chromatography, silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether can reduce its polarity and improve peak shape.[5]

Gas Chromatography (GC) Troubleshooting Guide

Q4: My this compound peak is tailing in my GC analysis. What are the likely causes?

Peak tailing in the GC analysis of this compound can stem from several factors, often related to interactions of the terminal hydroxyl group with the GC system or issues with the chromatographic conditions.

Troubleshooting Workflow for GC Peak Tailing

GC_Troubleshooting start Peak Tailing Observed for This compound is_system_wide Are all peaks tailing, including a hydrocarbon standard? start->is_system_wide system_issue System-Wide Issue Likely (e.g., Flow path problem) is_system_wide->system_issue Yes analyte_issue Analyte-Specific Issue Likely (Chemical interactions) is_system_wide->analyte_issue No check_installation Check Column Installation (Correct depth, clean cut) system_issue->check_installation review_derivatization Review Sample Preparation (Incomplete methylation or silylation?) analyte_issue->review_derivatization check_leaks Check for Leaks (Inlet, detector fittings) check_installation->check_leaks check_liner Check Inlet Liner (Contamination, deactivation) check_leaks->check_liner solution Symmetrical Peak check_liner->solution incomplete_deriv Incomplete Derivatization (Free acid or hydroxyl group interaction) review_derivatization->incomplete_deriv Yes optimize_temp Optimize Temperatures (Inlet and initial oven temp) review_derivatization->optimize_temp No incomplete_deriv->solution consider_column Consider Column Choice (Use a more inert column) optimize_temp->consider_column consider_column->solution

Caption: A flowchart for diagnosing the cause of GC peak tailing.

Common Causes and Solutions for GC Peak Tailing

Potential Cause Recommended Action
Active Sites in the Inlet or Column The free hydroxyl group of your analyte can interact with active sites. Perform inlet maintenance, including replacing the liner and septum.[8] Consider using a more inert, deactivated liner. Trimming the first few centimeters of the column can remove accumulated non-volatile residues.[5][8]
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column.[5] If possible, bake out the column at a high temperature (within its specified limits). If contamination is severe, the column may need to be replaced.[8]
Incomplete Derivatization Unmethylated 20-hydroxyeicosanoic acid or the free hydroxyl group can cause significant tailing. Ensure your methylation reaction goes to completion.[5] For the hydroxyl group, consider an additional silylation step to cap it.
Improper Column Installation An improperly cut or installed column can create dead volume and disturb the flow path, leading to peak distortion.[5][8][9] Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Sample Overload Injecting too much sample can saturate the stationary phase.[5] Try diluting your sample or reducing the injection volume.
Solvent Mismatch A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[5][8] If possible, dissolve your sample in a solvent that is compatible with the stationary phase.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Q5: I'm observing peak tailing for this compound in my reversed-phase HPLC analysis. What should I investigate?

In reversed-phase HPLC, peak tailing of a polar compound like this compound is often due to secondary interactions with the silica-based stationary phase.

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-Wide Issue Likely (e.g., Column void, blocked frit) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue Likely (Chemical interactions) check_all_peaks->analyte_specific No check_column Check for Column Void or Blocked Frit system_issue->check_column check_mobile_phase Review Mobile Phase pH and Buffer Strength analyte_specific->check_mobile_phase check_dead_volume Check for Extra-Column Dead Volume check_column->check_dead_volume solution Symmetrical Peak check_dead_volume->solution adjust_ph Adjust pH to Suppress Silanol Interactions (e.g., pH 2.5-3) check_mobile_phase->adjust_ph pH not optimal increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_mobile_phase->increase_buffer Buffer too weak check_column_chem Consider Column Chemistry adjust_ph->check_column_chem increase_buffer->check_column_chem use_endcapped Use a Highly End-Capped or Polar-Embedded Column check_column_chem->use_endcapped Standard C18 used use_endcapped->solution

Caption: A flowchart for diagnosing the cause of HPLC peak tailing.

Common Causes and Solutions for HPLC Peak Tailing

Potential Cause Recommended Action
Secondary Silanol Interactions The hydroxyl group of your analyte can interact with acidic silanol groups on the silica (B1680970) surface.[1][2][3][4] Lowering the mobile phase pH to around 2.5-3 will suppress the ionization of these silanols, reducing interaction and improving peak shape.[7][10][11]
Inappropriate Column Chemistry Standard C18 columns may have residual silanol groups that cause tailing with polar analytes.[2][4] Use a highly deactivated, end-capped column to minimize these secondary interactions.[1][2] Polar-embedded or hybrid stationary phases are also good alternatives.[4][12]
Insufficient Buffer Concentration A low buffer concentration may not effectively control the pH at the silica surface.[1][12] Increasing the buffer strength (e.g., to 20-50 mM) can help mask residual silanol interactions.[1][12]
Column Overload Injecting too high a concentration of the analyte can lead to peak tailing.[1][13] Dilute the sample or reduce the injection volume to see if the peak shape improves.[13][14]
Column Contamination or Degradation Accumulation of sample matrix components or operating outside the recommended pH range can damage the column, leading to poor peak shape for all analytes.[12][13] Flush the column with a strong solvent.[12][13] If the problem persists, replace the column.[1][12]
Extra-Column Volume Excessive tubing length or diameter between the injector and the detector can cause band broadening and peak tailing.[7][13] Ensure all connections are made with minimal tubing length and appropriate internal diameter.

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether to reduce polarity and improve peak shape in GC.

  • Sample Preparation: Evaporate a solution containing approximately 1 mg of this compound to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the reaction mixture to cool to room temperature. Inject an appropriate volume directly into the GC.

Protocol 2: Optimizing Mobile Phase pH for HPLC Analysis

This protocol provides a systematic approach to improving the peak shape of this compound by adjusting the mobile phase pH.

  • Initial Conditions: Use a standard reversed-phase method (e.g., C18 column, acetonitrile/water gradient). Prepare the aqueous mobile phase with a buffer at a neutral pH (e.g., 10 mM ammonium (B1175870) acetate, pH 7).

  • Low pH Mobile Phase Preparation: Prepare a second aqueous mobile phase with a low pH buffer (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid in water, pH approx. 2.5-3).

  • Analysis and Comparison:

    • Equilibrate the HPLC system with the initial neutral pH mobile phase and inject your sample. Record the chromatogram and note the tailing factor of the analyte peak.

    • Thoroughly flush the system and equilibrate with the low pH mobile phase.

    • Inject the sample again under the same gradient conditions. Record the new chromatogram.

  • Evaluation: Compare the peak shapes obtained at the two pH values. A significant reduction in the tailing factor at the lower pH indicates that silanol interactions were the primary cause of the tailing.[10][11]

References

Technical Support Center: Optimizing Extraction of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of long-chain hydroxy fatty acids (LCHFAs). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which are the most recommended initial extraction methods for LCHFAs?

A1: For general lipid extraction, which includes LCHFAs, the most established methods are the Folch and Bligh & Dyer techniques.[1] Both methods utilize a chloroform (B151607) and methanol (B129727) solvent system to effectively extract lipids from biological samples.[1] The choice between them may depend on the lipid content of your sample; the Folch method uses a larger solvent-to-sample ratio and can be advantageous for samples with higher lipid content.[1][2] For certain applications, a hexane (B92381)/methyl tert-butyl ether (MTBE) mixture has also been shown to achieve high recovery for LCHFAs with 12 or more carbons.

Q2: Why is derivatization necessary for LCHFA analysis, and which method is most common?

A2: Derivatization is a crucial step, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It converts the less volatile fatty acids into more volatile ester derivatives, typically methyl esters (FAMEs), which improves their separation and detection.[3][4] Common derivatization reagents include diazomethane, boron trifluoride-methanol (BF3-methanol), and methanolic HCl.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency and sensitivity.[5][6]

Q3: How can I prevent the degradation of my LCHFA samples during extraction?

A3: LCHFAs, especially those with unsaturated chains, are susceptible to oxidation. To minimize degradation, it is recommended to perform extractions at low temperatures (e.g., on ice) and under an inert atmosphere (e.g., nitrogen or argon).[7] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can further prevent oxidative damage.[7] It is also important to minimize exposure to light, particularly UV light, by using amber glass vials.[7]

Q4: What is the best way to store extracted LCHFAs?

A4: After evaporating the solvent from the collected organic phase under a gentle stream of nitrogen, the dried lipid extract should be stored at -80°C to ensure long-term stability until further analysis. Before analysis, the dried extract can be reconstituted in an appropriate solvent, such as hexane for GC-MS or an isopropanol:methanol mixture for LC-MS.

Troubleshooting Guide

Issue: Low Yield of Extracted LCHFAs

  • Potential Cause: Incomplete Cell Lysis. The rigid cell walls of some samples may prevent the complete release of lipids.

    • Recommended Solution: Employ mechanical disruption methods such as bead milling, sonication, or grinding with liquid nitrogen before solvent extraction to ensure complete cell lysis.

  • Potential Cause: Inappropriate Solvent System. The polarity of the solvent mixture may not be optimal for your specific LCHFAs.

    • Recommended Solution: The Folch (chloroform:methanol 2:1 v/v) and Bligh & Dyer (chloroform:methanol:water 1:2:0.8 v/v/v) methods are generally effective.[1][8] For more nonpolar LCHFAs, a hexane-isopropanol method might offer better results.

  • Potential Cause: Insufficient Solvent Volume. A low solvent-to-sample ratio can lead to incomplete extraction.

    • Recommended Solution: Increase the solvent-to-sample ratio. The Folch method, for example, uses a 20:1 solvent-to-sample volume ratio, which is beneficial for samples with high lipid content.[1][2]

Issue: High Variability Between Replicate Samples

  • Potential Cause: Inconsistent Homogenization. Variations in the disruption of samples can lead to differing extraction efficiencies.

    • Recommended Solution: Standardize your homogenization protocol by ensuring each sample is subjected to the same duration and intensity of the chosen disruption method (e.g., vortexing, sonication).

  • Potential Cause: Incomplete Phase Separation. A poorly defined interface between the aqueous and organic layers during liquid-liquid extraction can result in inconsistent collection of the lipid-containing phase.

    • Recommended Solution: Ensure complete phase separation by centrifuging the samples at an adequate force and for a sufficient duration (e.g., 2000 x g for 10 minutes). A sharp interface should be visible before collecting the organic layer.

Issue: Extraneous Peaks in Chromatogram (Contamination)

  • Potential Cause: Adsorption to Surfaces. LCHFAs can adhere to plastic surfaces, leading to sample loss in one step and potential carryover in the next.

    • Recommended Solution: Use glass tubes and vials throughout the extraction process to minimize adsorption.

  • Potential Cause: Solvent Impurities. Low-grade solvents may contain impurities that can interfere with your analysis.

    • Recommended Solution: Use high-purity, HPLC-grade, or MS-grade solvents for all extraction and analysis steps.

  • Potential Cause: Carryover from Previous Injections. High-concentration samples can lead to carryover in subsequent analytical runs.

    • Recommended Solution: Run blank solvent injections between samples to check for and mitigate carryover. If the problem persists, the analytical column and injection port may require cleaning.

Data Presentation: Comparison of Extraction Methods

The efficiency of lipid extraction can vary significantly based on the method and solvent system employed. Below are tables summarizing quantitative data from various studies.

Table 1: Recovery of Long-Chain Fatty Acids using Hexane/MTBE with pH and Ionic Strength Adjustment

Fatty AcidCarbon ChainRecovery (%)
Caproic AcidC6:027
Caprylic AcidC8:076
Capric AcidC10:098 - 100
Lauric AcidC12:098 - 100
Myristic AcidC14:098 - 100
Palmitic AcidC16:098 - 100
Stearic AcidC18:098 - 100
Oleic AcidC18:198 - 100
Linoleic AcidC18:298 - 100
Data adapted from a study on extracting LCFAs from a fermentation medium. The method involved a hexane/MTBE (1:1) solvent mixture with the addition of H2SO4 and NaCl.

Table 2: Comparison of Total Lipid and Fatty Acid Yields by Different Extraction Methods

Extraction MethodTotal Lipid Yield (% of dry weight)Total Fatty Acid Yield (% of dry weight)
Supercritical CO2 (ScCO2)10.8810.00
Dichloromethane:Methanol (Dic:Met)15.058.64
Chloroform:Methanol (Chl:Met)Not Reported8.33
Propanol:Hexane (Pro:Hex)Not Reported8.18
Ethanol:KOH (Eth:KOH)Not Reported6.06
Data from a comparative study on the microalga Tetraselmis sp. M8.[9]

Table 3: Comparison of Folch and Bligh & Dyer Methods for Total Lipid Determination

Sample Lipid ContentComparison of Methods
< 2%Results did not differ significantly.[1][2]
> 2%The Bligh & Dyer method produced significantly lower estimates of lipid content.[1][2]
High Lipid Samples (>20%)The Bligh & Dyer method underestimated lipid content by up to 50%.[1][2]
This comparison highlights the importance of selecting the appropriate method based on the expected lipid content of the sample.[1][2]

Experimental Protocols

Protocol 1: Modified Folch Method for LCHFA Extraction

This protocol is a widely used method for the exhaustive extraction of lipids from tissues.[10]

  • Homogenization:

    • Weigh the tissue sample and place it in a glass homogenizer.

    • Add a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample (e.g., for a 1 g sample, use 20 mL of the solvent mixture).[10]

    • Add an antioxidant solution (e.g., BHT) if desired.

    • Homogenize the sample thoroughly. For tissues, this may require a mechanical homogenizer.

  • Phase Separation:

    • Filter the homogenate through a Whatman No. 1 filter paper into a separating funnel.

    • Add 0.25 volumes of distilled water or a 0.9% NaCl solution to the filtrate.[10]

    • Mix gently by inverting the funnel several times and then allow the phases to separate.

  • Lipid Recovery:

    • The lower phase, which is the chloroform layer, contains the lipids.[10]

    • Carefully drain the lower chloroform layer into a clean glass tube, avoiding the upper aqueous layer and the interface.

  • Washing (Optional but Recommended):

    • To remove any non-lipid contaminants, wash the collected chloroform phase by adding a small volume of a 1:1 mixture of methanol and water. Mix and allow the phases to separate again. Collect the lower chloroform phase.

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract.

    • Reconstitute the extract in a suitable solvent for your downstream analysis and store at -80°C.

Protocol 2: Bligh & Dyer Method for LCHFA Extraction

This is a rapid method suitable for a variety of biological samples.[11][12]

  • Homogenization:

    • For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube.[11]

    • Vortex thoroughly to create a single-phase mixture with the sample.

  • Phase Separation:

    • To the monophasic mixture, add 1.25 mL of chloroform and vortex well.[11]

    • Then, add 1.25 mL of distilled water and vortex again.[11] This will induce the separation into two phases.

  • Centrifugation:

    • Centrifuge the mixture at approximately 1000 x g for 5-10 minutes at room temperature to achieve a clear separation of the two phases.[11] The lower phase is the organic layer containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette. To avoid disturbing the interface, it is recommended to leave a small amount of the organic phase behind.

  • Drying and Storage:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for your analytical method and store at -80°C.

Protocol 3: Solid-Phase Extraction (SPE) for LCHFA Purification

SPE is an effective technique for purifying and concentrating LCHFAs from a crude lipid extract. This is a general protocol for reversed-phase SPE.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 1-2 mL of methanol through it.

    • Equilibrate the cartridge by passing 1-2 mL of water. Do not allow the cartridge to dry completely.

  • Sample Loading:

    • Reconstitute the dried lipid extract from a primary extraction (e.g., Folch or Bligh & Dyer) in a small volume of a polar solvent.

    • Load the sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of water to remove highly polar impurities.

    • Wash the cartridge with 1-2 mL of a water/methanol mixture (e.g., 50% methanol) to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained LCHFAs with a nonpolar organic solvent. For C18 cartridges, this is typically 1-2 mL of acetonitrile (B52724) or a similar solvent.

    • Collect the eluate in a clean glass tube.

  • Drying and Analysis:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the purified extract in the appropriate solvent for your analytical instrument.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Liquid-Liquid Extraction cluster_1 Analysis A Sample Homogenization (in Chloroform/Methanol) B Phase Separation (add Water/Saline) A->B C Centrifugation B->C D Collect Organic Phase (contains LCHFAs) C->D E Solvent Evaporation D->E F Derivatization (for GC-MS) E->F G Reconstitution in Analysis Solvent E->G F->G H LC-MS or GC-MS Analysis G->H

Caption: General workflow for LCHFA extraction and analysis.

Signaling Pathways

G cluster_LCHFA LCHFA Signaling via GPR40/FFA1 LCHFA LCHFA GPR40 GPR40/FFA1 Receptor LCHFA->GPR40 binds Gq Gq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Increased Intracellular Ca2+ IP3->Ca stimulates release Insulin (B600854) Insulin Secretion Ca->Insulin

Caption: LCHFA-mediated signaling through the GPR40/FFA1 receptor.

G cluster_VLCFA VLCFA Signaling in Plant Defense Pathogen Pathogen Elicitors MYB30 MYB30 (Transcription Factor) Pathogen->MYB30 activates Elongase Acyl-CoA Elongase Genes MYB30->Elongase upregulates VLCFA VLCFA Production Elongase->VLCFA Cuticle Cuticle Strengthening VLCFA->Cuticle Sphingolipids Sphingolipid Biosynthesis VLCFA->Sphingolipids Defense Plant Defense Response Cuticle->Defense enhances Sphingolipids->Defense modulates

Caption: Simplified overview of VLCFA signaling in plant defense.

References

stability issues of methyl 20-hydroxyeicosanoate standard in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methyl 20-hydroxyeicosanoate standard. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and ensuring the reliable use of this standard in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the neat this compound standard?

A1: The neat (solid) this compound standard should be stored in a freezer at or below -20°C to ensure long-term stability.

Q2: What is the recommended solvent for preparing a stock solution?

A2: High-purity solvents such as ethanol, methanol, acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO) are suitable for preparing stock solutions. The choice of solvent will depend on your specific analytical method and the solubility of the standard. For long-term storage of solutions, aprotic solvents like DMSO or acetonitrile are often preferred to minimize the risk of hydrolysis.

Q3: How should I store the this compound stock solution?

A3: It is highly recommended to prepare solutions fresh on the day of use. If you need to store a stock solution, it should be aliquoted into tightly sealed vials to minimize headspace and prevent solvent evaporation and exposure to air and moisture. Store these aliquots at -20°C for short-term storage (up to two weeks). For longer-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of a prepared solution?

Q5: What are the signs of degradation of the this compound standard?

A5: Signs of degradation can include:

  • A decrease in the peak area or height of the this compound peak in your chromatogram over time.

  • The appearance of new, unexpected peaks in the chromatogram. A common degradation product is the corresponding free fatty acid (20-hydroxyeicosanoic acid) due to hydrolysis.

  • Changes in the physical appearance of the solution, such as discoloration or precipitation.

  • Inconsistent results or poor reproducibility in your experiments.

Q6: Is this compound susceptible to oxidation?

A6: this compound is a saturated fatty acid methyl ester, which makes it significantly less susceptible to oxidation compared to unsaturated FAMEs. However, prolonged exposure to oxygen, elevated temperatures, and light can still lead to some degree of degradation over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could be related to the stability of your this compound standard.

Issue Potential Cause Recommended Solution
Inconsistent or decreasing peak area/height in replicate injections. Degradation of the standard in the autosampler vial.Prepare fresh dilutions of your standard from a stock solution for each analytical run. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Instability of the stock solution.Prepare a fresh stock solution from the neat standard. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.
Appearance of a new peak, often with a different retention time. Hydrolysis of the methyl ester to the free fatty acid (20-hydroxyeicosanoic acid).Ensure you are using high-purity, dry solvents. Avoid acidic or basic conditions in your sample preparation unless required by the protocol. Prepare solutions fresh.
Oxidative degradation.Purge your solvent vials with an inert gas (e.g., nitrogen or argon) before sealing. Store solutions in amber vials to protect from light.
Poor peak shape (e.g., tailing or fronting). Interaction of the analyte with the analytical column or system.While often a chromatography issue, degradation products can sometimes contribute to poor peak shape. Ensure your chromatographic system is clean and the column is in good condition.
Incompatibility of the injection solvent with the mobile phase.Ensure your sample solvent is as weak as or weaker than the initial mobile phase.
No peak or very low signal for the standard. Complete degradation of the standard.Prepare a fresh stock solution and working standards from the neat material.
Incorrect preparation of the standard solution.Double-check all calculations and dilutions. Ensure the neat standard was fully dissolved.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standard

Form Storage Temperature Recommended Duration Container Atmosphere
Neat (Solid)≤ -20°CPer manufacturer's expiry dateTightly sealed vialAir or inert gas
Stock Solution-20°CUp to 2 weeksTightly sealed amber vialInert gas (e.g., N₂ or Ar)
-80°CUp to 6 months (user-verified)Tightly sealed amber vialInert gas (e.g., N₂ or Ar)
Working Dilutions4°C (in autosampler)< 24 hoursAutosampler vialAir

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the short-term stability of your prepared standard solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the neat this compound standard.

    • Dissolve it in a known volume of your chosen high-purity solvent (e.g., acetonitrile) to create a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure the standard is completely dissolved.

  • Preparation of Stability Samples:

    • From the stock solution, prepare several identical aliquots in tightly sealed amber vials. These will be your stability samples.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, take one of the stability samples and prepare your working concentrations for analysis.

    • Analyze these freshly prepared standards using your validated analytical method (e.g., GC-MS or LC-MS).

    • Record the peak area, retention time, and any observed impurities. This will be your baseline data.

  • Storage of Stability Samples:

    • Store the remaining stability samples under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C).

    • Also, consider evaluating stability in the autosampler by leaving a prepared working standard in the autosampler at its set temperature.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a stability sample from each storage condition.

    • Prepare and analyze the samples in the same manner as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of the this compound at each time point to the T=0 peak area. A significant decrease (e.g., >5-10%) may indicate degradation.

    • Monitor for the appearance or increase in the area of any new peaks.

    • Calculate the percentage of the standard remaining at each time point relative to T=0.

Visualizations

G cluster_0 Troubleshooting Workflow for Standard Instability start Inconsistent Analytical Results? check_prep Verify Standard Preparation and Dilutions start->check_prep Yes fresh_standard Prepare Fresh Standard Solution check_prep->fresh_standard check_system Check Analytical System (e.g., LC/GC, Column) fresh_standard->check_system result_ok Results Consistent check_system->result_ok Problem Solved result_bad Results Still Inconsistent check_system->result_bad Problem Persists stability_study Conduct Short-Term Stability Study conclusion Instability Confirmed. Adjust Storage/Handling Protocol. stability_study->conclusion result_bad->stability_study

Caption: Troubleshooting workflow for investigating standard instability.

G cluster_1 Potential Degradation Pathways for Methyl Esters FAME This compound (Ester) FFA 20-Hydroxyeicosanoic Acid (Free Fatty Acid) FAME->FFA Hydrolysis (+H₂O) Methanol Methanol FAME->Methanol Hydrolysis (+H₂O) Oxidation Oxidation Products (Aldehydes, Ketones, etc.) FAME->Oxidation Oxidation (+O₂) (slow for saturated esters)

Caption: Primary degradation pathways for fatty acid methyl esters.

Technical Support Center: Synthetic Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Methyl 20-hydroxyeicosanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Common impurities can originate from starting materials, reagents, and side reactions during synthesis and workup. These can be broadly categorized as:

  • Starting Materials: Unreacted 20-hydroxyeicosanoic acid and residual methanol (B129727).

  • Catalyst Residues: Acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, potassium carbonate) catalysts used in esterification or transesterification.

  • Side-Reaction Byproducts:

    • Dimerization Products: Intermolecular esterification between two molecules of 20-hydroxyeicosanoic acid can form a di-ester.[1][2]

    • Oxidation Products: The terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, especially if exposed to air at high temperatures.[3]

    • Dehydration Products: Elimination of water from the hydroxy acid could potentially lead to unsaturated byproducts, though this is less common under standard esterification conditions.

  • Solvents: Residual solvents used during the reaction or purification steps (e.g., toluene, hexanes, ethyl acetate).

Q2: How can I detect these impurities in my sample?

A2: Several analytical techniques are suitable for identifying and quantifying impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Derivatization of the hydroxyl group may be necessary for better peak shape and resolution. GC-MS is effective for detecting unreacted starting materials, solvents, and some side-reaction byproducts.[4][5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) can be used to analyze the purity of the final product. Reversed-phase HPLC is often employed for separating compounds with different polarities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the main product and any significant impurities present. It is particularly useful for identifying the structure of unknown byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups (ester, hydroxyl) and to detect the absence of starting materials (e.g., carboxylic acid).

Q3: What is a general experimental protocol for synthesizing this compound?

A3: A common method for synthesizing this compound is through Fischer esterification of 20-hydroxyeicosanoic acid.[11][12][13][14][15]

Protocol: Fischer Esterification of 20-hydroxyeicosanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20-hydroxyeicosanoic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.1-0.5 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain the reaction for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with their potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Use a larger excess of methanol.- Ensure the catalyst is active and added in the correct amount.
Product loss during workup.- Ensure complete extraction of the product from the aqueous layer.- Avoid vigorous shaking during extraction to prevent emulsion formation.
Presence of Unreacted 20-hydroxyeicosanoic Acid Insufficient reaction time or catalyst.- Increase the reaction time or the amount of acid catalyst.
Reversible nature of Fischer esterification.- Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.[14]
Sample is a Waxy or Oily Solid Instead of a Crystalline Solid Presence of impurities lowering the melting point.- Purify the product using column chromatography.- Recrystallize the product from a suitable solvent system.
Formation of High Molecular Weight Byproducts (Dimers) High reaction temperatures or prolonged reaction times.- Optimize the reaction temperature and time to favor the formation of the desired monomeric ester.
Insufficient excess of methanol.- A large excess of methanol will favor the reaction of the carboxylic acid with methanol over self-esterification.
Yellowing or Darkening of the Product Oxidation of the hydroxyl group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heat during purification.
Residual acid catalyst.- Ensure complete neutralization of the acid catalyst during the workup procedure.

Quantitative Data on Impurities

While specific quantitative data for impurities in every batch of synthetic this compound will vary depending on the synthesis and purification methods, the following table provides a general overview of potential impurity levels that might be observed and the typical analytical techniques used for their quantification.

Impurity Typical Abundance in Crude Product Target Level in Purified Product Primary Analytical Method for Quantification
20-hydroxyeicosanoic acid1-10%< 0.5%GC-MS (after derivatization), HPLC
Dimer of 20-hydroxyeicosanoic acid methyl ester0.5-5%< 0.1%HPLC-MS, Size Exclusion Chromatography
Oxidation byproducts (aldehyde/acid)< 1%< 0.05%GC-MS, HPLC
Residual MethanolVariable< 0.1%Headspace GC
Residual Purification Solvents (e.g., Hexane, Ethyl Acetate)Variable< 0.5%Headspace GC

Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and resolving common impurities during the synthesis of this compound.

Impurity_Troubleshooting cluster_impurities Potential Impurities Identified cluster_solutions Troubleshooting Actions start Crude Product Analysis tlc TLC Analysis start->tlc gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr unreacted_sm Unreacted Starting Material (20-hydroxyeicosanoic acid) tlc->unreacted_sm Spot at baseline gcms->unreacted_sm Peak corresponding to starting material MW solvent Residual Solvents gcms->solvent Early eluting peaks matching solvent library dimer Dimer/Oligomer hplc->dimer Higher MW peak oxidation Oxidation Products nmr->oxidation Aldehyde/Carboxylic acid proton signals optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_rxn column_chrom Purify by Column Chromatography unreacted_sm->column_chrom dimer->optimize_rxn dimer->column_chrom oxidation->optimize_rxn oxidation->column_chrom improve_workup Improve Workup Protocol (Washing, Drying) solvent->improve_workup end Pure Methyl 20-hydroxyeicosanoate optimize_rxn->end improve_workup->end recrystallize Recrystallize Product column_chrom->recrystallize For further purification recrystallize->end

Caption: Troubleshooting workflow for identifying and resolving impurities.

This guide is intended to provide a foundational understanding of potential impurities and troubleshooting strategies. For specific experimental challenges, it is always recommended to consult detailed analytical data and relevant chemical literature.

References

Technical Support Center: Analysis of Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid Analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of methyl 20-hydroxyeicosanoate and other long-chain hydroxylated fatty acids. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address the common issue of co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A1: Co-elution is a phenomenon in chromatography where two or more distinct compounds elute from the column at the same, or very similar, times, resulting in overlapping peaks. This poses a significant challenge in the analysis of this compound as it can lead to inaccurate identification and quantification. The complexity of lipid samples means that other lipids, particularly isomers of C20 fatty acid methyl esters (FAMEs), can have very similar chromatographic properties, leading to co-elution.

Q2: What are the initial signs of co-elution in my chromatogram?

A2: The primary indicators of co-elution are distorted peak shapes. Instead of a symmetrical, Gaussian peak, you may observe:

  • Peak Shouldering: A small, unresolved peak on the leading or tailing edge of the main peak.

  • Broad Peaks: Peaks that are wider than expected for your system can indicate the presence of multiple unresolved components.

  • Asymmetrical Peaks: Peaks that consistently tail or front may suggest an underlying co-eluting impurity.

If you are using a mass spectrometry (MS) detector, you can further investigate by examining the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge, it confirms the presence of multiple components.

Q3: My this compound is a derivatized sample. Could the derivatization process be the cause of co-elution?

A3: Yes, the derivatization process is a critical step and can be a source of analytical issues. For hydroxylated fatty acids like 20-hydroxyeicosanoic acid, a two-step derivatization is typically required for gas chromatography (GC) analysis:

  • Esterification: The carboxylic acid group is converted to a methyl ester (FAME).

  • Silylation: The hydroxyl group is converted to a silyl (B83357) ether (e.g., a trimethylsilyl (B98337) (TMS) ether).

Incomplete derivatization in either of these steps can lead to the presence of the original free fatty acid or the partially derivatized hydroxyl-FAME. These species will have different chromatographic properties and may co-elute with the fully derivatized target analyte or other lipids in the sample.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the GC analysis of silylated this compound.

Issue: Poor peak shape (shouldering, broadening) is observed for the peak corresponding to silylated this compound.

This suggests co-elution with another compound. The following steps will help you identify and resolve the issue.

G A Start: Poor Peak Shape Observed B Step 1: Verify Derivatization Efficiency A->B C Inject a derivatized standard of 20-hydroxyeicosanoic acid. Is the peak sharp and symmetrical? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize GC Method D->G F Optimize derivatization protocol. Ensure anhydrous conditions. Re-inject sample. E->F F->C H Decrease oven temperature ramp rate. Does resolution improve? G->H I Yes H->I Yes J No H->J No M Problem Resolved I->M K Step 3: Change GC Column J->K N Consider sample matrix effects. Implement a sample cleanup step. J->N L Switch to a column with a different stationary phase (e.g., from a non-polar to a polar column). K->L L->M

Caption: Troubleshooting workflow for co-elution.

Data Presentation: Chromatographic Parameters

For successful identification, it is recommended to use retention indices, such as the Kovats Retention Index or Equivalent Chain Length (ECL), which are more robust than retention times alone. The table below provides expected ECL values for relevant compounds on a polar stationary phase. The ECL of a hydroxylated FAME will be significantly higher than its non-hydroxylated counterpart due to the increased polarity after silylation.

CompoundAbbreviationStationary Phase PolarityExpected Equivalent Chain Length (ECL)Potential Co-eluting Compounds
Methyl eicosanoateC20:0 FAMEPolar (e.g., wax)20.00-
Methyl oleateC18:1 FAMEPolar (e.g., wax)~18.4Positional isomers of C18:1 FAMEs
TMS-methyl 20-hydroxyeicosanoate 20-OH-C20 FAME-TMS Polar (e.g., wax) > 22.0 Other C20 FAME isomers (positional, unsaturation), other long-chain hydroxylated FAMEs
Methyl arachidonateC20:4 FAMEPolar (e.g., wax)~20.8Isomers of C20:4 FAMEs
Methyl behenateC22:0 FAMEPolar (e.g., wax)22.00-

Experimental Protocols

Protocol 1: Two-Step Derivatization of 20-Hydroxyeicosanoic Acid

This protocol describes the conversion of 20-hydroxyeicosanoic acid to its trimethylsilyl (TMS) ether derivative of the methyl ester for GC-MS analysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Silylation A Start with dried sample of 20-hydroxyeicosanoic acid B Add 1 mL of 2% H2SO4 in methanol A->B C Heat at 60°C for 1 hour B->C D Cool to room temperature and add 1 mL of saturated NaCl solution C->D E Extract with 2 x 1 mL of hexane (B92381) D->E F Combine hexane layers and dry under a stream of nitrogen E->F G To the dried this compound, add 50 µL of pyridine (B92270) and 50 µL of BSTFA F->G H Heat at 70°C for 30 minutes G->H I Cool to room temperature H->I J The sample is ready for GC-MS analysis I->J

Caption: Experimental workflow for derivatization.

Materials:

  • 20-hydroxyeicosanoic acid standard or dried lipid extract

  • 2% (v/v) Sulfuric acid in methanol

  • Saturated sodium chloride solution

  • Hexane (GC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Heating block

  • Nitrogen evaporator

Procedure:

Step 1: Esterification (Formation of Fatty Acid Methyl Ester - FAME)

  • Place the dried lipid extract or standard (typically 100 µg to 1 mg) in a screw-cap glass vial.

  • Add 1 mL of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of saturated sodium chloride solution to stop the reaction.

  • Extract the FAMEs by adding 1 mL of hexane and vortexing for 30 seconds. Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial. Repeat the extraction with another 1 mL of hexane.

  • Combine the hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation (Formation of TMS Ether)

  • To the dried this compound, add 50 µL of pyridine and 50 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: Recommended GC-MS Method for Analysis

This method is a starting point and may require optimization for your specific instrument and sample.

  • GC Column: A polar stationary phase column is recommended, such as a wax column (e.g., DB-WAX, HP-INNOWax) or a high-cyanopropyl phase column (e.g., SP-2380, CP-Sil 88). A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 2°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

This comprehensive guide should assist you in troubleshooting and successfully analyzing this compound, minimizing the impact of co-elution on your research.

resolving methyl 20-hydroxyeicosanoate from structural isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving methyl 20-hydroxyeicosanoate from its structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Issue: Poor Chromatographic Resolution or Co-elution of Isomers

  • Question: My GC-MS analysis shows poor separation between the different methyl hydroxyeicosanoate isomers. What can I do to improve resolution?

  • Answer:

    • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-5°C/min) can significantly enhance the separation of closely eluting isomers.

    • Select an Appropriate GC Column: For separating positional isomers of fatty acid methyl esters (FAMEs), a long, polar capillary column, such as one with a cyano- or polyethylene (B3416737) glycol (PEG) stationary phase, is recommended.[1] These columns provide better selectivity for isomers compared to standard non-polar columns like DB-5ms.

    • Increase Column Length: If available, using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve separation.

    • Check Carrier Gas Flow Rate: Ensure the carrier gas (Helium) flow rate is optimized for your column dimensions. A flow rate that is too high or too low can decrease efficiency.

Issue: Peak Tailing

  • Question: The chromatographic peaks for my analytes are tailing. What is the likely cause and solution?

  • Answer: Peak tailing is often caused by active sites within the GC system that interact with polar functional groups like the hydroxyl group on your analyte.[2][3]

    • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Residual free hydroxyl groups are highly polar and will interact with active sites.

    • Active Sites in the Inlet or Column: Free fatty acids can interact with active sites in the inlet liner or on the column.[2] Use a deactivated inlet liner and ensure your column is in good condition.[2] If the column is old, it may need conditioning or replacement.[2]

    • Contamination: Contaminants from the sample matrix can accumulate at the head of the column.[2] Trimming the first few centimeters of the column can resolve this issue.[2]

Issue: Difficulty Differentiating Isomers by Mass Spectra

  • Question: The mass spectra of the different isomers look very similar. How can I confidently identify the position of the hydroxyl group?

  • Answer: The Electron Ionization (EI) mass spectra of underivatized methyl hydroxyeicosanoate isomers can be very similar. To facilitate identification, the hydroxyl group should be derivatized, typically by silylation to form a trimethylsilyl (B98337) (TMS) ether. The fragmentation pattern of the TMS-ether derivative is highly informative. The molecule will preferentially cleave at the carbon-carbon bond adjacent (alpha) to the TMS-ether group. This creates characteristic fragment ions that are diagnostic of the original hydroxyl position.

Frequently Asked Questions (FAQs)

  • Q1: Why is derivatization necessary for analyzing methyl hydroxyeicosanoates by GC-MS?

  • A1: Derivatization is a critical step for several reasons. Free hydroxyl and carboxylic acid groups are polar, which makes the molecules less volatile and prone to interacting with the GC system, leading to poor peak shape.[2][4] Chemical modification, such as esterification of the carboxylic acid and silylation of the hydroxyl group, increases volatility and thermal stability, improves chromatographic behavior (sharper peaks), and produces more informative mass spectra for structural elucidation.[5][6]

  • Q2: What is the recommended derivatization procedure for this analysis?

  • A2: A two-step derivatization is often most effective. First, the carboxylic acid is converted to a methyl ester (if not already in that form) using a reagent like Boron Trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[2][4] Second, the hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] This second step is crucial for pinpointing the hydroxyl group's location via mass spectral fragmentation.

  • Q3: How does derivatization as a TMS-ether help identify the hydroxyl position?

  • A3: Upon electron ionization in the mass spectrometer, the TMS-derivatized molecule will readily fragment on either side of the carbon bearing the "-OTMS" group. This alpha-cleavage results in prominent, diagnostic ions. By identifying the mass-to-charge ratio (m/z) of these specific fragment ions, you can deduce the original position of the hydroxyl group along the eicosanoate chain.

  • Q4: What are the key fragment ions to look for in the mass spectrum of this compound?

  • A4: For the FAME portion, a characteristic ion from the McLafferty rearrangement is often observed at m/z 74.[8] After derivatization of the terminal hydroxyl group with TMS, a prominent ion resulting from the loss of a methyl group ([M-15]⁺) is expected. The key diagnostic ion for the 20-OTMS position would be a fragment resulting from cleavage between C-19 and C-20.

Data Presentation

Table 1: Characteristic Mass Fragments for TMS-Derivatized Methyl Hydroxyeicosanoate Isomers

Compound NameKey Diagnostic Fragment Ions (m/z)Description of Fragmentation
Methyl 20-(trimethylsilyl)oxyeicosanoate [M-15]+, 103Loss of a methyl group from the TMS moiety. Cleavage between C-19 and C-20 yields the [CH2OTMS]+ ion.
Methyl 19-(trimethylsilyl)oxyeicosanoate [M-15]+, 117, 327Cleavage between C-18/C-19 and C-19/C-20 yields ions containing the TMS group.
Methyl 18-(trimethylsilyl)oxyeicosanoate [M-15]+, 131, 313Cleavage between C-17/C-18 and C-18/C-19 yields ions containing the TMS group.
Methyl x-(trimethylsilyl)oxyeicosanoate [M-15]+The two most significant fragments will correspond to cleavage on either side of the C-OTMS bond.

Note: The molecular weight (M) of methyl (trimethylsilyl)oxyeicosanoate is 414.7 g/mol . The [M-15]⁺ ion corresponds to m/z 399.

Experimental Protocols

Protocol: Two-Step Derivatization of Hydroxyeicosanoic Acid for GC-MS Analysis

This protocol details the conversion of a hydroxyeicosanoic acid sample to its methyl ester, trimethylsilyl ether derivative.

1. Methyl Esterification:

  • Weigh approximately 1-5 mg of the sample into a glass reaction vial.
  • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
  • Cap the vial tightly and heat at 60°C for 10 minutes.[2]
  • Allow the vial to cool to room temperature.
  • Add 1 mL of hexane (B92381) and 1 mL of deionized water.
  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
  • Carefully transfer the upper hexane layer to a new clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Silylation (TMS Ether Formation):

  • To the dried methyl hydroxyeicosanoate residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) (or another suitable solvent like acetonitrile).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hydroxyeicosanoic Acid Sample Esterification Step 1: Methyl Esterification (BF3/Methanol) Sample->Esterification Silylation Step 2: Silylation (BSTFA) Esterification->Silylation FinalSample Derivatized Sample in GC Vial Silylation->FinalSample Injection Injection FinalSample->Injection Separation GC Separation (Polar Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification (Retention Time) Acquisition->Identification Confirmation Structural Confirmation (Mass Spectrum Fragmentation) Identification->Confirmation Report Final Report Confirmation->Report

Caption: Workflow for the GC-MS analysis of hydroxyeicosanoic acid isomers.

References

Technical Support Center: ESI-MS Analysis of Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain fatty acid esters (LCFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of methyl 20-hydroxyeicosanoate and similar molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your analytical methods and improving ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for this compound consistently low in my ESI-MS experiments?

Long-chain fatty acid methyl esters like this compound are non-polar molecules with low proton affinity, making them difficult to ionize efficiently via protonation (i.e., forming [M+H]⁺ ions) in standard ESI conditions.[1] Their signal is highly dependent on the formation of adducts with cations from the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). Without optimizing for adduct formation, the ionization efficiency will remain poor.

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

Both modes can be effective, but they rely on different ionization mechanisms:

  • Positive Ion Mode: This is the most common approach and relies on forming adducts. The addition of salts like ammonium formate (B1220265) or sodium acetate (B1210297) to the mobile phase is crucial for generating abundant [M+NH₄]⁺ or [M+Na]⁺ ions, respectively.[2][3]

  • Negative Ion Mode: This mode can generate deprotonated molecules [M-H]⁻, particularly due to the terminal hydroxyl group. The ionization efficiency can be significantly enhanced by mobile phase additives like acetic acid or ammonium acetate, which promote the formation of adducts such as [M+CH₃COO]⁻.[4][5][6]

The optimal choice often depends on the sample matrix and the specific instrument's sensitivity in each polarity.

Q3: I see multiple adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) in my spectrum, which complicates quantification. How can I promote a single adduct form?

This is a common issue caused by ubiquitous sodium and potassium contamination. To favor a specific adduct like ammonium ([M+NH₄]⁺), add a sufficient concentration of ammonium formate (e.g., 5-10 mM) to your mobile phase.[5][6] This high concentration of NH₄⁺ ions will outcompete the trace amounts of Na⁺ and K⁺, leading to a cleaner spectrum dominated by the desired adduct. Ensure high-purity solvents and meticulously clean glassware to minimize alkali metal contamination.

Q4: What is in-source fragmentation, and could it be affecting my analysis?

In-source fragmentation (ISF) is the unintended breakdown of ions in the intermediate pressure region of the mass spectrometer, between the ESI source and the mass analyzer.[7] It is often caused by excessively high voltages in the ion source (e.g., tube lens, skimmer, or capillary exit voltages).[7] For lipids, this is a significant problem as fragments can have the same mass as other real lipids, leading to misidentification and inaccurate quantification.[8] If you observe unexpected peaks that could be fragments (e.g., neutral loss of water or methanol), ISF is a likely cause.

Q5: My compound is already a methyl ester. Is there any benefit to further derivatization?

Yes, especially for enhancing sensitivity. While the molecule is an ester, the terminal hydroxyl group can be targeted for derivatization. More importantly, derivatization can be used to introduce a permanently charged group or a group with very high proton affinity, such as a tertiary amine.[2][9] This modification forces the molecule to ionize efficiently in positive mode, often leading to a dramatic increase in signal intensity and improved chromatographic behavior.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal 1. Poor Ionization Efficiency: Lack of suitable cations/anions for adduct formation.[1] 2. Inappropriate Solvent: Sample solvent is not ESI-friendly (e.g., high percentage of non-polar solvents like hexane).[10][11] 3. Sub-optimal Source Parameters: Voltages, gas flows, and temperatures are not optimized for the analyte.1. Optimize Mobile Phase: Add 5-10 mM ammonium formate for positive mode ([M+NH₄]⁺) or 0.02-0.1% acetic acid for negative mode ([M+CH₃COO]⁻). See Protocol 1 . 2. Use a Make-up Solvent: If using a non-polar solvent for chromatography, introduce a compatible ESI solvent (e.g., methanol (B129727) with additives) post-column via a T-junction.[10] 3. Tune Source Parameters: Systematically optimize voltages (capillary, skimmer, tube lens) and gas flows. See Protocol 2 .
Unstable Signal / Poor Reproducibility 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analyte. 2. Unstable Electrospray: Clogged emitter, incorrect positioning, or inappropriate gas flows/temperatures. 3. Low Flow Rate Issues: At very low flow rates, spray stability can be challenging.[12]1. Improve Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample. 2. Inspect and Clean ESI Source: Check the emitter for clogs or damage. Optimize nebulizer gas flow and source temperature for stable spray. 3. Optimize Flow Rate: While nano-ESI improves efficiency, ensure the system is stable at the chosen flow rate. Adjust as necessary.[12][13]
Multiple Unexpected Peaks in Spectrum 1. In-Source Fragmentation (ISF): High source voltages are causing the molecular ion to fragment.[7][8] 2. Contamination: Presence of alkali metals (Na⁺, K⁺) or other contaminants in the solvent, vials, or system. 3. Incorrect Adduct Assignment: The software may be incorrectly assigning adducts or failing to identify the primary adduct ion.1. Reduce Source Voltages: Methodically lower the skimmer and tube lens voltages to find a balance between signal intensity and fragmentation. See Protocol 2 .[14] 2. Run Blanks and Clean System: Use high-purity solvents (LC-MS grade). Run solvent blanks to identify sources of contamination. 3. Manually Verify Spectra: Manually inspect the mass spectra to identify the dominant adduct series based on the mass differences between major peaks.

Quantitative Data Summary

The choice of mobile phase additive has a significant impact on ionization efficiency. The following tables summarize findings from studies on lipid analysis.

Table 1: Effect of Mobile Phase Additives on Lipid Signal in Negative Mode ESI-MS

Mobile Phase AdditiveRelative Signal EnhancementImprovement in Lipid CoverageReference
0.02% Acetic AcidSignificant signal enhancement compared to ammonium acetate21-50% increase vs. ammonium acetate[4]
10 mM Ammonium Acetate with 0.1% Acetic AcidA reasonable compromise for signal intensity and retention time stabilityGood overall lipid detection[5][6]

Table 2: Recommended Mobile Phase Compositions for Comprehensive Lipid Analysis

Ionization ModeRecommended Additive(s)RationaleReference
Positive (ESI+) 10 mM Ammonium Formate with 0.1% Formic AcidPermits high signal intensity for various lipid classes and robust retention times.[5][6]
Negative (ESI-) 10 mM Ammonium Acetate with 0.1% Acetic AcidProvides a good balance of signal intensity and chromatographic stability.[5][6]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Adduct Formation

  • Objective: To identify the optimal mobile phase additive for maximizing the signal of this compound as a specific adduct.

  • Materials:

    • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).

    • High-purity additives: Ammonium formate, Acetic acid, Ammonium acetate.

    • Stock solution of this compound (e.g., 1 mg/mL).

  • Procedure (for Positive Ion Mode): a. Prepare a series of mobile phases containing different concentrations of ammonium formate (e.g., 1 mM, 5 mM, 10 mM). b. Prepare a working solution of the analyte by diluting the stock solution in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water). c. Set up a direct infusion experiment on the ESI-MS system. d. Infuse the analyte solution at a constant flow rate (e.g., 5-10 µL/min) while using each of the prepared mobile phases as the sheath or make-up solvent. e. Monitor the intensity of the [M+NH₄]⁺ ion (and other potential adducts like [M+Na]⁺). f. The concentration that provides the highest, most stable signal for the target adduct is optimal.

  • Procedure (for Negative Ion Mode): a. Repeat steps 3a-3f, but use mobile phases containing acetic acid (e.g., 0.02%, 0.1%) or ammonium acetate (e.g., 10 mM). b. Monitor the intensity of the [M-H]⁻ and/or [M+CH₃COO]⁻ ions.

Protocol 2: ESI Source Parameter Optimization to Minimize In-Source Fragmentation

  • Objective: To reduce unwanted fragmentation of the analyte in the ESI source.

  • Procedure: a. Using the optimized mobile phase from Protocol 1, set up a continuous infusion of the analyte. b. Set all source parameters to the instrument's default or a previously used "gentle" condition. c. Acquire a mass spectrum and identify the molecular ion adduct (e.g., [M+NH₄]⁺) and any potential fragment ions. d. Systematically vary one parameter at a time , starting with the skimmer or tube lens voltage.[14]

    • Begin with a high voltage setting (e.g., -190 V for the tube lens as in one study) and acquire a spectrum.[14]
    • Reduce the voltage in steps (e.g., 20 V increments).[14]
    • At each step, record the intensity of the precursor ion and the fragment ions. e. Plot the ratio of Fragment Ion Intensity / Precursor Ion Intensity against the voltage setting. f. Select the voltage that provides the best signal for the precursor ion while minimizing the intensity of the fragment ions. g. Repeat this process for other key parameters, such as capillary temperature and nebulizer gas pressure.

Visualizations

Below are diagrams illustrating key workflows and relationships for optimizing your ESI-MS analysis.

G start Low or Unstable Signal Observed decision1 Is Mobile Phase Optimized for Adducts? start->decision1 action1 Implement Additives (e.g., 10mM AmF in Pos Mode) (See Protocol 1) decision1->action1 No decision2 Is ESI Source Tuned for Analyte? decision1->decision2 Yes action1->decision2 action2 Tune Source Voltages & Gases (See Protocol 2) decision2->action2 No decision3 Is In-Source Fragmentation Present? decision2->decision3 Yes action2->decision3 action3 Reduce Skimmer/ Tube Lens Voltages decision3->action3 Yes end_good Signal Optimized decision3->end_good No action3->end_good end_bad Consider Derivatization or Alternative Method

Caption: Troubleshooting workflow for low signal intensity in ESI-MS.

G center_node Ionization Efficiency sub_analyte Analyte Properties sub_analyte->center_node prop1 Polarity sub_analyte->prop1 prop2 Proton Affinity sub_analyte->prop2 prop3 Derivatization sub_analyte->prop3 sub_mobile Mobile Phase sub_mobile->center_node mob1 Additives (Salts) sub_mobile->mob1 mob2 pH sub_mobile->mob2 mob3 Solvent Composition sub_mobile->mob3 sub_source ESI Source Parameters sub_source->center_node src1 Voltages (Capillary, Skimmer) sub_source->src1 src2 Gas Flows (Nebulizer, Drying) sub_source->src2 src3 Temperature sub_source->src3 src4 Flow Rate (Nano-ESI) sub_source->src4

Caption: Key factors influencing ESI-MS ionization efficiency.

G start Define Analyte & Analysis Goal step1 Select Ionization Mode (Positive vs. Negative) start->step1 step2 Screen Mobile Phase Additives (Protocol 1) step1->step2 step3 Optimize Source Parameters (Protocol 2) step2->step3 step4 Evaluate for In-Source Fragmentation step3->step4 decision Is Sensitivity Sufficient? step4->decision deriv Perform Chemical Derivatization decision->deriv No end_node Final Validated Method decision->end_node Yes deriv->step1

Caption: Experimental workflow for ESI-MS method development.

References

Technical Support Center: Quantification of Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Methyl 20-hydroxyeicosanoate and related long-chain fatty acid methyl esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and irreproducible quantification, potentially causing underestimation or overestimation of the analyte concentration.[1][3]

Q2: I am observing significant ion suppression for this compound. What are the most common causes?

A2: Significant ion suppression is a common challenge in LC-MS/MS analysis of lipids in biological matrices.[1][4] The most frequent causes include:

  • Co-eluting Phospholipids: These are major components of biological membranes and are notoriously problematic, often causing ion suppression in electrospray ionization (ESI).[4]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary reason for ion suppression.[5][6]

  • Poor Chromatographic Resolution: If this compound co-elutes with a high concentration of matrix components, suppression is more likely.[2]

  • High Salt Concentration: Salts from buffers or the biological matrix itself can interfere with the ESI process.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the analyte in a neat solution at the same concentration.[1][4] The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] An MF of 1 suggests no significant matrix effect.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantification results.

This issue is often directly linked to unaddressed matrix effects. The following troubleshooting steps can help improve the reliability of your results.

Troubleshooting Workflow for Poor Reproducibility

cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Validation Validation Start Poor Reproducibility and Accuracy AssessME Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) Start->AssessME ReviewSP Review Sample Preparation Protocol AssessME->ReviewSP Matrix Effect Confirmed ReviewLC Review LC Method AssessME->ReviewLC Matrix Effect Confirmed OptimizeSP Optimize Sample Preparation ReviewSP->OptimizeSP OptimizeLC Optimize Chromatographic Separation ReviewLC->OptimizeLC UseIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeSP->UseIS Dilute Dilute Sample UseIS->Dilute OptimizeLC->UseIS Validate Re-validate Assay Dilute->Validate

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the matrix factor (MF). If the MF is consistently different from 1 and varies between samples, matrix effects are a likely cause.[1]

  • Optimize Sample Preparation: Improving sample cleanup is the most effective way to mitigate matrix effects.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids from more polar matrix components. Using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether can selectively extract this compound.[5][6]

    • Solid-Phase Extraction (SPE): SPE offers more selective cleanup. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be very effective at removing a wide range of interferences.[6]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[1][7] A deuterated or ¹³C-labeled this compound will co-elute and experience the same ionization suppression or enhancement as the analyte, leading to an accurate ratio and reliable quantification.[8][9]

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Ensure that this compound is chromatographically separated from the major phospholipid elution zones.[2]

    • Gradient Modification: Adjust the gradient slope to better separate the analyte from interfering compounds.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[4][10] However, this may compromise the limit of quantification.[10]

Issue 2: Low analyte recovery during sample preparation.

Low recovery can lead to poor sensitivity and inaccurate quantification.

Troubleshooting Low Analyte Recovery

cluster_Problem Problem Identification cluster_Evaluation Evaluation Steps cluster_Solutions Potential Solutions cluster_Confirmation Confirmation Problem Low Analyte Recovery EvalLLE Evaluate LLE Parameters Problem->EvalLLE EvalSPE Evaluate SPE Parameters Problem->EvalSPE Solvent Change LLE Solvent Polarity EvalLLE->Solvent pH Adjust Sample pH EvalLLE->pH Sorbent Change SPE Sorbent/Elution Solvent EvalSPE->Sorbent Steps Optimize SPE Wash/Elution Steps EvalSPE->Steps Confirm Confirm Recovery with Spiked Samples Solvent->Confirm pH->Confirm Sorbent->Confirm Steps->Confirm

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Steps:

  • Evaluate Extraction Solvent in LLE: For a non-polar compound like this compound, ensure the extraction solvent has appropriate polarity. If recovery is low with a highly non-polar solvent like hexane, consider a slightly more polar solvent like methyl tert-butyl ether or a mixture of hexane and ethyl acetate.[5]

  • Optimize pH: Adjusting the pH of the sample can improve the extraction efficiency of acidic or basic analytes. For this compound, which is neutral, pH adjustment is less critical but can help in minimizing the extraction of acidic or basic interferences.[5]

  • Optimize SPE Procedure:

    • Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate. For this compound, a reversed-phase (C18) sorbent is a good starting point.

    • Wash and Elution Steps: The wash step may be too harsh, leading to analyte loss. Conversely, the elution solvent may not be strong enough to fully recover the analyte. Systematically evaluate the composition and volume of the wash and elution solvents.

  • Automated vs. Manual Preparation: Automated sample preparation can offer better precision and reproducibility compared to manual methods.[11][12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A (Post-Extraction Spike): Spike the blank matrix extract with this compound at low, medium, and high concentrations.

    • Set B (Neat Solution): Prepare solutions of this compound in the final reconstitution solvent at the same low, medium, and high concentrations.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration level:

    • MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

Protocol 2: Stable Isotope Dilution for Quantification
  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled (e.g., d4- or ¹³C-) this compound internal standard to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction and cleanup as optimized.

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of this compound into a blank matrix that already contains the SIL-IS.

  • Analysis: Analyze the samples using LC-MS/MS, monitoring the transitions for both the analyte and the SIL-IS.

  • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. Quantify the analyte concentration in the samples by plotting this ratio against the concentrations of the calibration standards. This method effectively compensates for both recovery variations and matrix effects.[7][9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)85 - 950.4 - 0.7 (Suppression)< 15
Liquid-Liquid Extraction (Hexane:Ethyl Acetate 90:10)90 - 1050.8 - 1.1< 10
Solid-Phase Extraction (C18)95 - 1050.9 - 1.1< 5
Mixed-Mode SPE> 980.95 - 1.05< 5

Note: These are representative values for lipophilic compounds and should be determined experimentally for this compound.

Signaling Pathway and Workflow Diagrams

General Workflow for Minimizing Matrix Effects

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue) AddIS Add SIL-IS Sample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Cleanup Cleanup Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification Ratio->Quant

Caption: General workflow for robust quantification.

References

preventing degradation of Methyl 20-hydroxyeicosanoate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 20-hydroxyeicosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two main degradation pathways for this compound, like other fatty acid methyl esters (FAMEs), are hydrolysis and oxidation .

  • Hydrolysis: The ester bond is susceptible to cleavage by water, especially in the presence of acid or base catalysts, reverting the molecule to 20-hydroxyeicosanoic acid and methanol. This can be accelerated by elevated temperatures.

  • Oxidation: While this compound is a saturated fatty acid methyl ester and thus less prone to oxidation than unsaturated FAMEs, the terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The presence of metal contaminants, light, and oxygen can promote oxidation.

Q2: What are the ideal storage conditions for this compound samples?

A2: To minimize degradation, samples of this compound should be stored in a freezer, ideally at -20°C or lower.[1] For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial to protect it from oxygen and moisture.[2] Storing the sample dissolved in a dry, aprotic organic solvent can also enhance stability.

Q3: Can the hydroxyl group of this compound cause issues during derivatization?

A3: Yes, the free hydroxyl group can potentially lead to side reactions during derivatization if not properly addressed. For gas chromatography (GC) analysis, it is often beneficial to derivatize the hydroxyl group (e.g., through silylation) to increase volatility and improve peak shape. Failure to do so may result in peak tailing due to the polarity of the hydroxyl group.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The appearance of new peaks corresponding to degradation products (e.g., 20-hydroxyeicosanoic acid from hydrolysis, or the corresponding aldehyde or dicarboxylic acid methyl ester from oxidation) and a decrease in the peak area of the parent compound are indicative of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low recovery of this compound 1. Hydrolysis: Presence of water during sample preparation, especially with acid or base catalysts. 2. Incomplete Extraction: Inefficient partitioning of the analyte into the organic solvent. 3. Adsorption: The polar hydroxyl group may cause the molecule to adsorb to glass or plastic surfaces.1. Ensure all solvents and reagents are anhydrous. Use a drying agent like anhydrous sodium sulfate (B86663) before solvent evaporation. 2. Perform multiple extractions with a suitable organic solvent (e.g., hexane (B92381), diethyl ether). Gently agitate to ensure thorough mixing of phases. 3. Use silanized glassware to minimize adsorption.
Poor peak shape (tailing) in GC analysis 1. Underivatized Hydroxyl Group: The polar hydroxyl group interacts with active sites in the GC system. 2. Column Contamination: Buildup of non-volatile residues on the column.1. Derivatize the hydroxyl group using a silylating agent (e.g., BSTFA) to form a less polar trimethylsilyl (B98337) (TMS) ether. 2. Bake out the GC column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.
Presence of unexpected peaks in the chromatogram 1. Oxidation: Exposure to air, light, or metal contaminants. 2. Hydrolysis: Presence of water in the sample or reagents. 3. Contamination: Impurities in solvents, reagents, or from labware.1. Work under an inert atmosphere (e.g., nitrogen blanket). Use amber vials to protect from light. Avoid contact with metals that can catalyze oxidation. 2. Use anhydrous solvents and reagents. 3. Run a blank analysis with only the solvents and reagents to identify any contaminants. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Methylation of 20-hydroxyeicosanoic acid to this compound

This protocol describes the acid-catalyzed esterification of the parent fatty acid.

Materials:

  • 20-hydroxyeicosanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass reaction vial with PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Weigh approximately 1-5 mg of 20-hydroxyeicosanoic acid into a clean, dry reaction vial.

  • Add 2 mL of anhydrous methanol.

  • Carefully add 2-3 drops of concentrated H₂SO₄ or 1 mL of 14% BF₃-MeOH solution.

  • Seal the vial tightly and heat at 60-70°C for 1-2 hours with occasional mixing.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex the mixture for 30 seconds to extract the this compound into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for analysis or further derivatization of the hydroxyl group.

Protocol 2: Silylation of the Hydroxyl Group of this compound for GC Analysis

This protocol is for the derivatization of the hydroxyl group to improve chromatographic performance.

Materials:

  • Dried sample of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Glass vial with PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Ensure the sample of this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • To the dry sample, add 50 µL of anhydrous pyridine or acetonitrile.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereContainerExpected Stability
Short-term4°CAirSealed vialDays to weeks
Long-term-20°C or lowerInert (N₂ or Ar)Amber, sealed vialMonths to years[2]
In Solution-20°C or lowerInert (N₂ or Ar)Amber, sealed vialMonths to years

Table 2: Common Degradation Products and their Detection

Degradation PathwayDegradation ProductAnalytical Method for Detection
Hydrolysis20-hydroxyeicosanoic acidGC-MS (after derivatization), LC-MS
Oxidation (hydroxyl group)Methyl 20-oxoeicosanoate (aldehyde)GC-MS, LC-MS
Oxidation (hydroxyl group)Eicosanedioic acid monomethyl esterGC-MS (after derivatization), LC-MS

Visualizations

DegradationPathways Degradation Pathways of this compound MHE This compound Hydrolysis Hydrolysis (+H2O, H+ or OH-) MHE->Hydrolysis Oxidation Oxidation ([O]) MHE->Oxidation HEA 20-hydroxyeicosanoic acid + Methanol Hydrolysis->HEA Aldehyde Methyl 20-oxoeicosanoate Oxidation->Aldehyde CarboxylicAcid Eicosanedioic acid monomethyl ester Aldehyde->Oxidation Further Oxidation Aldehyde->CarboxylicAcid

Caption: Primary degradation pathways for this compound.

SamplePrepWorkflow Recommended Sample Preparation Workflow Start Sample containing 20-hydroxyeicosanoic acid Methylation Acid-catalyzed Methylation (Protocol 1) Start->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Evaporate solvent (under N2) Drying->Evaporation Decision Is Hydroxyl Group Derivatization Needed? Evaporation->Decision Derivatization Silylation of Hydroxyl Group (Protocol 2) Analysis GC-MS Analysis Derivatization->Analysis Decision->Derivatization Yes Decision->Analysis No

Caption: Workflow for preparing samples for GC-MS analysis.

TroubleshootingLogic Troubleshooting Logic for Poor GC Peak Shape Start Poor Peak Shape (e.g., Tailing) CheckDeriv Is the hydroxyl group derivatized? Start->CheckDeriv Derivatize Perform Silylation (Protocol 2) CheckDeriv->Derivatize No CheckColumn Check GC Column Condition CheckDeriv->CheckColumn Yes Reanalyze Re-analyze sample Derivatize->Reanalyze Reanalyze->CheckColumn Still Tailing End Problem Resolved Reanalyze->End Peak Shape OK Bakeout Bake out column CheckColumn->Bakeout Contaminated? Trim Trim column inlet CheckColumn->Trim Persistent Tailing Replace Replace column CheckColumn->Replace Severely Degraded Bakeout->Reanalyze Trim->Reanalyze Replace->End

Caption: Logical workflow for troubleshooting poor GC peak shape.

References

Technical Support Center: Optimization of Methyl 20-hydroxyeicosanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 20-hydroxyeicosanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Route Overview:

The synthesis of this compound typically involves two key steps:

  • ω-Hydroxylation of Eicosanoic Acid: Introduction of a hydroxyl group at the terminal (ω) position of eicosanoic acid. This is often achieved enzymatically.

  • Esterification: Conversion of the resulting 20-hydroxyeicosanoic acid to its methyl ester, commonly via Fischer esterification.

Troubleshooting: Low Yield in Fischer Esterification

Q1: My Fischer esterification of 20-hydroxyeicosanoic acid resulted in a very low yield of this compound. What are the potential causes?

A1: Low yields in Fischer esterification are common and often stem from the reversible nature of the reaction. Key factors include:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. If the water produced is not removed, it can hydrolyze the ester back to the starting materials.

  • Presence of Water: Any moisture in your reactants (20-hydroxyeicosanoic acid, methanol) or glassware will inhibit the forward reaction.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction may be too slow if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium or completion.

Q2: How can I improve the yield of my Fischer esterification?

A2: To drive the equilibrium towards the product and boost your yield, consider the following strategies:

  • Use a Large Excess of Methanol (B129727): Employing a significant excess of methanol can shift the equilibrium to favor the formation of the methyl ester.

  • Remove Water: This is a highly effective method to improve yield. You can use a Dean-Stark apparatus to azeotropically remove water as it forms, or add a drying agent like molecular sieves to the reaction mixture.

  • Optimize Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst.

  • Adjust Reaction Temperature and Time: Gently refluxing the reaction mixture is often optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time.

Troubleshooting: Inefficient ω-Hydroxylation

Q3: I am observing low conversion of eicosanoic acid to 20-hydroxyeicosanoic acid in my enzymatic reaction. What could be the issue?

A3: The efficiency of enzymatic ω-hydroxylation, often using cytochrome P450 enzymes, is influenced by several factors:

  • Enzyme Specificity and Activity: The specific cytochrome P450 isoform used may have a lower affinity for long-chain fatty acids like eicosanoic acid. The total rate of metabolite formation can decrease with increasing alkyl chain length of saturated fatty acids.[1]

  • Cofactor Limitation: These enzymatic reactions typically require cofactors such as NADPH and molecular oxygen. Insufficient levels of these cofactors can limit the reaction rate.

  • Substrate Inhibition: High concentrations of the fatty acid substrate can sometimes inhibit the enzyme.

  • Improper Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity.

Q4: What steps can I take to optimize the enzymatic ω-hydroxylation?

A4: To enhance the yield of 20-hydroxyeicosanoic acid, consider the following:

  • Enzyme Selection: If possible, screen different cytochrome P450 isoforms to find one with higher activity towards eicosanoic acid.

  • Cofactor Regeneration System: Implement a system to regenerate the NADPH cofactor during the reaction to ensure its continuous availability.

  • Substrate Feeding Strategy: A fed-batch approach, where the eicosanoic acid is added gradually, can help to avoid substrate inhibition.

  • Optimization of Reaction Parameters: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific enzyme.

Data Presentation

Table 1: Representative Reaction Conditions for Fischer Esterification of Long-Chain Hydroxy Acids

ParameterCondition 1Condition 2Condition 3
Carboxylic Acid 20-Hydroxyeicosanoic Acid16-Hydroxyhexadecanoic Acid12-Hydroxydodecanoic Acid
Alcohol (Reagent/Solvent) Methanol (20 eq.)Methanol (15 eq.)Methanol (25 eq.)
Catalyst H₂SO₄ (0.1 eq.)p-TsOH (0.05 eq.)H₂SO₄ (0.2 eq.)
Temperature Reflux (approx. 65 °C)Reflux (approx. 65 °C)60 °C
Reaction Time 8 hours12 hours6 hours
Yield >90%~95%>92%

Note: The data presented are representative for long-chain hydroxy acids and aim to provide a starting point for optimization. Actual yields may vary based on specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: Fischer Esterification of 20-Hydroxyeicosanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20-hydroxyeicosanoic acid (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Enzymatic ω-Hydroxylation
  • Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate (B84403) buffer), prepare a solution containing the cytochrome P450 enzyme, a cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and NADP⁺), and eicosanoic acid.

  • Reaction Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with shaking to ensure proper aeration.

  • Reaction Monitoring: Monitor the formation of 20-hydroxyeicosanoic acid over time using techniques like HPLC or GC-MS.

  • Extraction and Purification: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent. The product can then be purified using chromatographic techniques.

Visualizations

Synthesis_Pathway Eicosanoic_Acid Eicosanoic Acid Hydroxylation ω-Hydroxylation (e.g., Cytochrome P450) Eicosanoic_Acid->Hydroxylation Hydroxy_Acid 20-Hydroxyeicosanoic Acid Hydroxylation->Hydroxy_Acid Esterification Fischer Esterification Hydroxy_Acid->Esterification + Methanol + Acid Catalyst Final_Product This compound Esterification->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_esterification Esterification Troubleshooting cluster_hydroxylation ω-Hydroxylation Troubleshooting Start Low Yield of Methyl 20-hydroxyeicosanoate Check_Esterification Check Esterification Step Start->Check_Esterification Check_Hydroxylation Check ω-Hydroxylation Step Start->Check_Hydroxylation Incomplete_Reaction Incomplete Reaction? Check_Esterification->Incomplete_Reaction Water_Present Water Present? Check_Esterification->Water_Present Catalyst_Issue Catalyst Issue? Check_Esterification->Catalyst_Issue Enzyme_Activity Low Enzyme Activity? Check_Hydroxylation->Enzyme_Activity Cofactor_Limitation Cofactor Limitation? Check_Hydroxylation->Cofactor_Limitation Reaction_Conditions Suboptimal Conditions? Check_Hydroxylation->Reaction_Conditions Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Use_Excess_MeOH Use Excess Methanol Incomplete_Reaction->Use_Excess_MeOH Remove_Water Remove Water Water_Present->Remove_Water Check_Catalyst Optimize Catalyst Catalyst_Issue->Check_Catalyst Screen_Enzymes Screen Enzymes Enzyme_Activity->Screen_Enzymes Cofactor_Regen Use Cofactor Regeneration Cofactor_Limitation->Cofactor_Regen Optimize_Conditions Optimize pH, Temp Reaction_Conditions->Optimize_Conditions

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Long-Chain Hydroxy Fatty Acid Methyl Esters (LC-HFAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of long-chain hydroxy fatty acid methyl esters (LC-HFAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying LC-HFAMEs?

A1: The primary challenges in purifying LC-HFAMEs stem from their unique chemical properties. Key issues include:

  • Co-elution of Impurities: Structurally similar lipids, such as sterols and other fatty acid methyl esters (FAMEs), often co-elute with LC-HFAMEs, making separation difficult.[1]

  • Low Recovery: The polar hydroxyl group can lead to adsorption onto silica-based stationary phases, resulting in significant product loss during chromatographic purification.

  • Need for Derivatization: The hydroxyl group increases the polarity and reduces the volatility of LC-HFAMEs, necessitating derivatization to a less polar functional group (e.g., trimethylsilyl (B98337) ether) before gas chromatography (GC) analysis.[2][3][4]

  • Peak Tailing in Chromatography: The polar nature of the hydroxyl group can cause interactions with the stationary phase, leading to asymmetric peak shapes, particularly in reverse-phase HPLC.

  • Sample Overloading: In preparative chromatography, exceeding the column's capacity can lead to poor separation and reduced purity.[5]

Q2: Why is derivatization necessary for the GC analysis of my purified LC-HFAMEs?

A2: Derivatization is a critical step for the successful analysis of LC-HFAMEs by gas chromatography (GC). The presence of the polar hydroxyl group in the long fatty acid chain leads to poor chromatographic behavior, including low volatility and thermal instability.[2] Derivatization converts the hydroxyl group into a less polar and more volatile functional group, such as a trimethylsilyl (TMS) ether or a methyl ether.[2][3] This chemical modification reduces intermolecular hydrogen bonding, allowing the compound to be more readily vaporized and passed through the GC column, resulting in sharper peaks and more accurate quantification.[2][4]

Q3: How can I improve the recovery of my LC-HFAMEs during purification?

A3: Improving the recovery of LC-HFAMEs involves optimizing several aspects of the purification workflow:

  • Solvent Selection: Use a solvent system that ensures the solubility of your LC-HFAMEs. For liquid chromatography, adding a small amount of a more polar solvent to the mobile phase can help reduce strong interactions with the stationary phase. In cases of poor recovery from sample vials, adding an organic modifier like dimethylsulfoxide (DMSO) can improve solubility.[6]

  • Column Choice: For silica (B1680970) gel chromatography, deactivating the silica gel by adding a small percentage of water may reduce irreversible adsorption. Alternatively, using a less polar stationary phase or a different purification technique like reversed-phase HPLC might be beneficial.

  • Minimize Transfer Steps: Each transfer of the sample from one container to another can result in product loss. Streamline your workflow to minimize these steps.

  • Proper Elution: In column chromatography, ensure that the elution solvent is strong enough to completely elute the LC-HFAMEs from the column. A gradient elution, gradually increasing the polarity of the solvent, can be effective.

Troubleshooting Guides

Issue 1: Co-elution of Impurities with LC-HFAMEs in HPLC

Symptoms:

  • A single, broad, or asymmetric peak is observed in the chromatogram where the LC-HFAME is expected.

  • Mass spectrometry (MS) data of the peak indicates the presence of more than one compound.

  • Peak purity analysis using a diode array detector (DAD) fails.[7]

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Stationary Phase Change the column chemistry. If using a C18 column, try a column with a different stationary phase, such as a phenyl or an embedded polar group column, to exploit different separation mechanisms.[8][9]
Suboptimal Mobile Phase Optimize the mobile phase composition. Adjusting the solvent strength (e.g., the ratio of acetonitrile (B52724) to water) or the pH can alter the selectivity and resolve co-eluting peaks.[8]
Insufficient Resolution Modify the gradient profile. A shallower gradient can increase the separation between closely eluting compounds.[8] Increasing the column length or decreasing the particle size of the stationary phase can also enhance resolution.[9]
Column Overloading Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and co-elution.[5]
Issue 2: Low Purity of LC-HFAMEs after Silica Gel Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows the presence of multiple spots.

  • GC-MS analysis of the purified sample reveals significant impurities.

Possible Causes and Solutions:

Possible Cause Solution
Improper Solvent System The polarity of the elution solvent is too high, causing impurities to elute with the target compound. Perform a more thorough TLC analysis to determine the optimal solvent system for separation before running the column.
Column Overloading The amount of crude sample loaded onto the column exceeds its separation capacity. As a general rule, the amount of silica gel should be 40-50 times the weight of the crude sample.[10]
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid these issues.[10]
Fractions Collected are Too Large Collecting large fractions can lead to the mixing of separated compounds. Collect smaller fractions and analyze them by TLC before combining.

Experimental Protocols

Protocol 1: Purification of LC-HFAMEs using Silica Gel Column Chromatography

This protocol describes a general procedure for the separation of hydroxy fatty acid methyl esters from non-polar lipids.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Diethyl ether, Ethyl acetate (B1210297) (all HPLC grade)

  • Crude LC-HFAME sample

  • Collection tubes

  • TLC plates, developing tank, and visualizing agent (e.g., primuline (B81338) spray)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand on top to protect the silica bed.[10]

    • Wash the column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude LC-HFAME sample in a minimal amount of the initial elution solvent (e.g., hexane/diethyl ether).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent system, such as hexane/diethyl ether (95:5, v/v), to elute non-polar impurities.[11]

    • Gradually increase the polarity of the mobile phase. For example, switch to hexane/diethyl ether (85:15, v/v) to elute normal FAMEs.[11]

    • Finally, elute the more polar LC-HFAMEs with a solvent mixture like hexane/diethyl ether (50:50, v/v) or ethyl acetate.[11]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the pure LC-HFAME.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Derivatization of LC-HFAMEs for GC Analysis (Silylation)

This protocol details the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether.[2]

Materials:

  • Purified LC-HFAME sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Anhydrous solvent (e.g., pyridine, acetonitrile)[2]

  • GC vials with caps

  • Heating block

Procedure:

  • Sample Preparation: Ensure the purified LC-HFAME sample is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous solvent in a GC vial.[2]

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

Table 1: Recovery of Lipids during Silica Gel Column Chromatography

Lipid ClassRecovery (%)
Heptadecanoic acid (added to plasma)81
Synthetic pentadecanoic acid ester80-91
Synthetic heptadecanoic acid ester80-91
(Data sourced from a study on the isolation of various lipid classes from plasma using silica gel chromatography)[12]

Table 2: Apparent Recoveries and Extraction Efficiencies of Analytes in Feed Samples by LC-MS/MS

Sample TypeApparent Recovery Range (60-140%)Extraction Efficiency Range (70-120%)
Single Feed Materials52-89% of compounds84-97% of compounds
Complex Compound Feed51-72% of compounds84-97% of compounds
(This table highlights that matrix effects, rather than extraction efficiency, are a major challenge in quantitative analysis of complex samples)[13]

Visualizations

experimental_workflow cluster_purification Purification of LC-HFAMEs cluster_analysis GC Analysis crude_sample Crude LC-HFAME Sample column_chrom Silica Gel Column Chromatography crude_sample->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions purified_product Purified LC-HFAME combine_fractions->purified_product derivatization Derivatization (Silylation) purified_product->derivatization gc_ms GC-MS Analysis derivatization->gc_ms

Caption: Experimental workflow for purification and analysis of LC-HFAMEs.

troubleshooting_coelution start Problem: Co-elution in HPLC check_peak Observe Peak Shape & Purity Analysis start->check_peak asymmetric Asymmetric Peak or Purity Fails? check_peak->asymmetric change_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) asymmetric->change_mobile_phase Yes pure_peak Symmetric Peak & Purity Passes asymmetric->pure_peak No change_column Change Column Chemistry (e.g., Phenyl, Polar-Embedded) change_mobile_phase->change_column adjust_gradient Adjust Gradient Profile (Shallower Gradient) change_mobile_phase->adjust_gradient reduce_load Reduce Sample Load (Concentration/Volume) change_mobile_phase->reduce_load reanalyze Re-analyze Sample change_mobile_phase->reanalyze change_column->reanalyze adjust_gradient->reanalyze reduce_load->reanalyze reanalyze->check_peak

Caption: Troubleshooting logic for co-elution issues in HPLC.

References

Technical Support Center: Methyl 20-hydroxyeicosanoate Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 20-hydroxyeicosanoate. Below you will find frequently asked questions (FAQs), troubleshooting guides for solubility issues, and detailed experimental protocols relevant to the handling and analysis of this long-chain fatty acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a long-chain, ω-hydroxy fatty acid methyl ester. Its chemical formula is C21H42O3, with a molecular weight of 342.56 g/mol . It is a known component of the plant cuticle, which is the waxy outer layer of terrestrial plants, where it contributes to the structure of the cutin polymer.

Q2: What are the general solubility characteristics of this compound?

Due to its long hydrocarbon chain, this compound is a hydrophobic and nonpolar molecule. It is generally soluble in nonpolar organic solvents and has low solubility in polar solvents, especially water.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound in a freezer at -20°C. Ensure the container is tightly sealed to prevent moisture absorption and degradation.

Q4: In what experimental context is this compound typically studied?

This compound is frequently analyzed as a monomeric component of plant cutin. Research in this area involves the extraction and depolymerization of cutin from plant tissues, followed by derivatization and analysis, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify its constituent monomers.[1][2]

Solubility Data

SolventQualitative SolubilityNotes
Chloroform (B151607)SolubleA common solvent for dissolving lipids.
Dichloromethane (B109758)SolubleOften used for extraction and as a solvent for analysis.
HexaneSolubleA nonpolar solvent suitable for dissolving FAMEs. Warming may be required.
HeptaneSolubleSimilar to hexane, a good nonpolar solvent for this compound.
TolueneSolubleA nonpolar aromatic solvent that can dissolve FAMEs.
Ethyl AcetateModerately SolubleMay require warming to achieve higher concentrations.
Ethanol (warm)SolubleSolubility increases significantly with temperature.
Methanol (B129727)Sparingly SolubleThe polarity of methanol limits the solubility of this long-chain ester.
AcetoneSparingly SolubleMay require heating to dissolve appreciable amounts.
WaterInsolubleDue to its hydrophobic nature, it is practically insoluble in water.

Troubleshooting Guide for Solubility Issues

Problem: this compound is not dissolving or is forming a suspension.

  • Solution 1: Increase Temperature. Gently warm the solvent while stirring or vortexing. For many organic solvents, a significant increase in solubility can be achieved at temperatures between 30°C and 50°C. Be mindful of the solvent's boiling point.

  • Solution 2: Use Sonication. Place the vial in a sonicator bath. The ultrasonic waves can help to break down aggregates and enhance dissolution.

  • Solution 3: Increase Solvent Volume. The concentration you are trying to achieve may be above the solubility limit of the solvent. Try adding more solvent to create a more dilute solution.

  • Solution 4: Change the Solvent. If the compound remains insoluble, consider switching to a more appropriate solvent based on the qualitative solubility table above. A less polar solvent might be more effective.

  • Solution 5: Ensure Purity. Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity reagents.

Problem: The compound precipitates out of solution upon cooling.

  • Solution 1: Maintain a Working Temperature. If your experimental setup allows, try to maintain the solution at a slightly elevated temperature where the compound remains soluble.

  • Solution 2: Prepare Fresh Solutions. For experiments at room temperature, prepare the solution immediately before use and do not store it at lower temperatures.

  • Solution 3: Use a Co-solvent System. In some cases, adding a small amount of a co-solvent can improve the stability of the solution at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for In Vitro Studies

This protocol provides a general guideline for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • High-purity organic solvent (e.g., Chloroform, Dichloromethane, or warm Ethanol)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath or heating block

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Add the calculated volume of the chosen organic solvent to the vial to achieve the target concentration.

  • Tightly cap the vial and vortex the mixture for 30-60 seconds.

  • If the compound has not fully dissolved, gently warm the vial in a water bath or on a heating block to approximately 40-50°C. Periodically remove the vial and vortex.

  • If dissolution is still slow, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Experimental Workflow for the Analysis of this compound from Plant Cutin

This compound is a monomer of the plant biopolymer cutin. The following protocol outlines the key steps for its extraction, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Workflow Diagram:

G Experimental Workflow for Cutin Monomer Analysis A Plant Tissue Collection (e.g., leaves, fruits) B Delipidation (Solvent extraction to remove waxes) A->B Wash with Chloroform C Depolymerization (Transesterification with NaOMe or HCl in Methanol) B->C Dried, wax-free material D Extraction of Monomers (e.g., with Dichloromethane) C->D Acidify and extract E Derivatization (Silylation, e.g., with BSTFA) D->E Evaporate and add derivatizing agent F GC-MS Analysis E->F Inject derivatized sample G Data Analysis (Identification and Quantification) F->G Chromatograms and Mass Spectra

Caption: Workflow for the analysis of this compound as a cutin monomer.

Detailed Steps:

  • Sample Preparation: Plant tissue (e.g., leaves or fruit peels) is collected and thoroughly washed.

  • Delipidation: The surface waxes are removed by immersing the tissue in a solvent like chloroform or a chloroform:methanol mixture. This step is repeated to ensure all soluble lipids are removed, leaving the insoluble cutin polymer.[1]

  • Depolymerization (Transesterification): The delipidated plant material is dried, and the cutin polymer is broken down into its constituent monomers. This is typically achieved by heating the sample in a solution of sodium methoxide (B1231860) (NaOMe) in methanol or methanolic HCl. This reaction cleaves the ester bonds in the cutin polymer and methylates the resulting carboxylic acids, yielding fatty acid methyl esters, including this compound.[1][2]

  • Extraction of Monomers: The reaction mixture is acidified, and the fatty acid methyl esters are extracted into an organic solvent such as dichloromethane or hexane.

  • Derivatization: To improve the volatility and chromatographic behavior of the hydroxy-FAMEs for GC analysis, the hydroxyl groups are derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The different monomers are separated based on their retention times on the GC column, and the mass spectrometer provides fragmentation patterns that allow for their identification and quantification.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify this compound and other cutin monomers by comparing their retention times and mass spectra to those of authentic standards or library data.

Signaling Pathways

Currently, this compound is primarily recognized for its structural role as a monomer in the plant biopolymer cutin. There is limited information available in the scientific literature regarding its direct involvement in specific signaling pathways in either plants or animals. Its function appears to be predominantly structural, contributing to the integrity and properties of the plant cuticle.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantification Methods for Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid mediators like Methyl 20-hydroxyeicosanoate is fundamental. This long-chain fatty acid methyl ester is related to 20-hydroxyeicosatetraenoic acid (20-HETE), a significant metabolite of arachidonic acid involved in regulating vascular tone and cellular signaling. Validating the analytical methods used to measure its concentration is critical for ensuring data reliability and reproducibility in preclinical and clinical research.

This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. It outlines detailed experimental protocols, presents key validation parameters in a comparative format, and includes workflow diagrams to assist in the development and validation of a robust analytical method.

Method Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are highly suitable for the quantification of fatty acid methyl esters, offering excellent sensitivity and selectivity. The primary distinction lies in the sample preparation and the state of the analyte during analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable. While the methyl ester form of 20-hydroxyeicosanoate enhances volatility compared to the free acid, the presence of a hydroxyl group necessitates an additional derivatization step (e.g., silylation) to prevent peak tailing and improve chromatographic performance. GC-MS, particularly with electron ionization, provides characteristic fragmentation patterns that are highly useful for structural confirmation.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates analytes in their liquid phase, circumventing the need for high volatility. Therefore, derivatization of the hydroxyl group is often not required, simplifying sample preparation.[2] LC-MS/MS typically uses soft ionization techniques like electrospray ionization (ESI) and offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM), making it ideal for analyzing complex biological matrices.[3]

Experimental Protocols

The following protocols provide a general framework. Optimization is essential for specific matrices and instrumentation.

Sample Preparation: From Biological Matrix to Analytical Sample

This initial phase is critical and involves extraction and derivatization to prepare the analyte for instrumental analysis.

A. Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the biological sample (e.g., 100 µL of plasma or cell lysate) in a chloroform/methanol (B129727) mixture (2:1, v/v).

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated analog like 20-HETE-d6) to correct for analyte loss during preparation and for variations in instrument response.[4]

  • Phase Separation: Add water or a saline solution to induce phase separation. Vortex the mixture and centrifuge.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

B. Derivatization for GC-MS Analysis If the starting material is 20-hydroxyeicosanoic acid, it must first be converted to its methyl ester.

  • Esterification (if required): Add a methylating agent such as 10% Boron Trifluoride in methanol (BF3-Methanol) to the dried lipid extract. Heat the mixture at 60-100°C for 5-10 minutes.[5][6]

  • Extraction of FAME: After cooling, add hexane (B92381) and water, vortex, and collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).[6]

  • Silylation of Hydroxyl Group: Dry the FAME extract and add a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 75°C for 30-45 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This step is crucial for good chromatographic peak shape.[1]

  • Final Preparation: Evaporate the reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS injection.

C. Preparation for LC-MS/MS Analysis

  • Follow the lipid extraction and, if necessary, the esterification steps described above.

  • After evaporating the solvent from the FAME extract, reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., a methanol/acetonitrile mixture).[7] Derivatization of the hydroxyl group is typically not necessary.

Instrumental Analysis Protocols

A. GC-MS Method

  • Gas Chromatograph:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 11°C/min to 170°C, then ramp at 0.8°C/min to 175°C, and finally ramp at 20°C/min to 220°C and hold for 2.5 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the TMS-derivatized this compound and its internal standard.

B. LC-MS/MS Method

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 20% B, increase to 95% B over 15 minutes, hold for 4 minutes, then return to initial conditions and re-equilibrate.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids, though positive mode can be used with derivatization.[2][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for this compound and its internal standard to ensure maximum sensitivity and specificity.

Method Validation and Performance Comparison

A rigorous validation process is essential to ensure that the chosen method is reliable, accurate, and precise. The following table summarizes the key validation parameters and their typical acceptance criteria for both GC-MS and LC-MS/MS methods.

Validation Parameter GC-MS LC-MS/MS General Acceptance Criteria
Specificity/Selectivity Demonstrated by chromatographic separation and unique mass fragments in SIM mode.Demonstrated by chromatographic separation and specific MRM transitions.No interfering peaks at the retention time of the analyte and internal standard.
Linearity (r²) > 0.99> 0.99Coefficient of determination (r²) should be ≥ 0.99.[10]
Range Dependent on detector saturation; typically in the ng/mL to µg/mL range.[11]Wide dynamic range, often from pg/mL to µg/mL.[4]The range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 85-115%85-115%Typically within ±15% of the nominal concentration (±20% at LLOQ).[10]
Precision (%RSD) < 15%< 15%Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[10]
Limit of Detection (LOD) Low ng/mL range.[11]pg/mL to low ng/mL range.[12]Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) Low ng/mL range.[11]pg/mL to low ng/mL range.[12]Signal-to-noise ratio ≥ 10; analyte response must be accurate and precise.

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the logical connections within the validation process.

G cluster_prep Sample Preparation cluster_gc GC-MS Path cluster_lc LC-MS/MS Path Sample Biological Sample (e.g., Plasma, Cells) IS Spike Internal Standard Sample->IS Extraction Lipid Extraction (Folch Method) IS->Extraction Esterification Esterification to FAME (if necessary) Extraction->Esterification Silylation Silylation of Hydroxyl Group (TMS) Esterification->Silylation Reconstitution_LC Reconstitution in Mobile Phase Esterification->Reconstitution_LC GC_Analysis GC-MS Analysis (SIM Mode) Silylation->GC_Analysis Data Data Analysis & Quantification GC_Analysis->Data LC_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution_LC->LC_Analysis LC_Analysis->Data

Caption: Analytical workflow for this compound quantification.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity & Selectivity Validated Validated Method Specificity->Validated Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision Precision->Validated LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Linearity Defines lower end of range LOQ->Validated

Caption: Logical relationships in analytical method validation.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, and available instrumentation.

  • GC-MS is a robust and reliable technique, particularly when high structural confirmation is needed. However, it requires a more involved sample preparation process due to the mandatory derivatization of the hydroxyl group.

  • LC-MS/MS generally offers superior sensitivity and a simpler sample preparation workflow, making it highly suitable for high-throughput analysis and the detection of trace levels of the analyte in complex biological samples.[7]

References

A Comparative Guide to Methyl 20-Hydroxyeicosanoate and Methyl 2-Hydroxyeicosanoate in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the positional isomerism of fatty acid modifications can dictate profound differences in biological activity and signaling. This guide provides an objective comparison of two such isomers: methyl 20-hydroxyeicosanoate and methyl 2-hydroxyeicosanoate. While both are hydroxylated derivatives of a C20 saturated fatty acid methyl ester, the location of the hydroxyl group—at the terminal (omega) carbon versus the alpha-carbon—confers distinct biochemical properties and roles in cellular processes. This comparison is supported by available experimental data to inform research and drug development efforts.

Physicochemical and Biological Properties

A summary of the key characteristics of this compound and its corresponding free acid, 20-hydroxyeicosanoic acid, is contrasted with methyl 2-hydroxyeicosanoate and its free acid, 2-hydroxyeicosanoic acid. While direct comparative quantitative data is limited, the known biological activities of their unsaturated analogs and related alpha-hydroxy fatty acids provide significant insights.

PropertyThis compound / 20-Hydroxyeicosanoic AcidMethyl 2-Hydroxyeicosanoate / 2-Hydroxyeicosanoic Acid
Hydroxyl Group Position C-20 (omega-position)C-2 (alpha-position)
Parent Fatty Acid Eicosanoic AcidEicosanoic Acid
Known Biological Role (of related compounds) The unsaturated analog, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent vasoconstrictor and pro-inflammatory mediator.[1][2] It is involved in the regulation of vascular tone and inflammation.[3]2-Hydroxy fatty acids are integral components of sphingolipids, particularly in the nervous system and skin. The unsaturated analog, 2-hydroxy arachidonic acid, exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[4][5]
Signaling Pathways (of related compounds) 20-HETE activates pro-inflammatory pathways, including NF-κB and MAPK/ERK, leading to the production of inflammatory cytokines.[6]2-Hydroxy fatty acids are precursors for the synthesis of complex sphingolipids. 2-Hydroxy arachidonic acid can inhibit the production of pro-inflammatory prostaglandins.[4]
Reported Effects (of related compounds) Pro-hypertensive, pro-angiogenic, and contributes to endothelial dysfunction.[2][7]Essential for myelin sheath stability and epidermal barrier function. Possesses potential as a non-steroidal anti-inflammatory drug (NSAID).[4]

Signaling Pathways and Metabolic Fate

The signaling cascades initiated by the free acid forms of these lipids diverge significantly, reflecting their distinct biological roles. 20-Hydroxyeicosanoic acid, and more potently its unsaturated counterpart 20-HETE, engages with pathways that promote inflammation and vascular tone. In contrast, 2-hydroxyeicosanoic acid is primarily incorporated into structural lipids and its analogs can counteract inflammatory processes.

signaling_pathways cluster_20_hete 20-Hydroxyeicosanoic Acid (as 20-HETE) cluster_2_hfa 2-Hydroxyeicosanoic Acid Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F ω-hydroxylation 20-HETE 20-HETE CYP4A/4F->20-HETE Receptor Receptor 20-HETE->Receptor PLC PLC Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Activation Ca_PKC->MAPK_ERK NF_kB NF-κB Activation Ca_PKC->NF_kB Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Inflammation Pro-inflammatory Gene Expression MAPK_ERK->Inflammation NF_kB->Inflammation Fatty Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase Fatty Acid->FA2H 2-OH-Fatty Acid 2-Hydroxyeicosanoic Acid FA2H->2-OH-Fatty Acid Ceramide_Synthase Ceramide Synthase 2-OH-Fatty Acid->Ceramide_Synthase COX1_COX2 COX-1 / COX-2 2-OH-Fatty Acid->COX1_COX2 Inhibition (for unsaturated analog) 2-OH-Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->2-OH-Ceramide Sphingolipids Complex Sphingolipids 2-OH-Ceramide->Sphingolipids Prostaglandins Pro-inflammatory Prostaglandins COX1_COX2->Prostaglandins Inflammation_Inhibition Inhibition of Inflammation Prostaglandins->Inflammation_Inhibition leads to experimental_workflow Biological_Sample Biological Sample (Tissue, Plasma, etc.) Lipid_Extraction Lipid Extraction (Folch or Matyash) Biological_Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Lipid_Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis (C18, MRM) Derivatization->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis (Polar Column, SIM) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification, Statistical Analysis) LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis, Biomarker Discovery) Data_Analysis->Biological_Interpretation

References

comparing biological effects of ω-hydroxy vs α-hydroxy fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of ω-Hydroxy vs. α-Hydroxy Fatty Acid Esters

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of lipid molecules is paramount. This guide provides a comparative analysis of ω-hydroxy and α-hydroxy fatty acid esters, focusing on their distinct biological effects, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to draw objective comparisons.

Introduction to ω-Hydroxy and α-Hydroxy Fatty Acid Esters

Hydroxy fatty acids are a class of fatty acids characterized by the presence of one or more hydroxyl groups along their carbon chain. The position of this hydroxyl group significantly influences their chemical properties and biological functions. This guide focuses on two key positional isomers:

  • ω-Hydroxy Fatty Acids (ω-HFAs): The hydroxyl group is located at the terminal carbon atom (the ω-carbon), furthest from the carboxyl group. These are important components of plant cutin and suberin and have roles in forming protective barriers.[1]

  • α-Hydroxy Fatty Acids (α-HFAs): The hydroxyl group is on the carbon atom adjacent to the carboxyl group (the α-carbon). These are found in specialized tissues like the brain and skin and are components of ceramides.[2]

When these hydroxy fatty acids form an ester linkage with another fatty acid, they are broadly classified as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . FAHFAs are an emerging class of bioactive lipids with demonstrated anti-inflammatory and anti-diabetic properties.[3][4]

Comparative Biological Activities

While direct quantitative comparisons of the biological activities of ω-hydroxy versus α-hydroxy fatty acid esters are scarce in the literature, we can infer their potential effects based on the known activities of their parent hydroxy fatty acids and related lipid esters.

Anti-inflammatory Effects:

Both ω- and α-hydroxy fatty acids and their derivatives are implicated in the modulation of inflammatory responses. Many fatty acids exert their effects through receptors like GPR120 and by modulating inflammatory signaling pathways.[2][5]

  • ω-Hydroxy Fatty Acid Esters: The parent ω-hydroxy fatty acids are known to be components of cutin and suberin in plants, which form protective barriers. In mammals, esters of ω-hydroxy fatty acids are found in the tear film, where they contribute to preventing dry eye disease.[6] Their role in inflammation is less direct but is thought to be related to the maintenance of barrier function. Some studies on FAHFAs, where the hydroxyl group is not at the omega position, show potent anti-inflammatory effects by activating GPR120.[2] It is plausible that ω-hydroxy fatty acid esters could also activate this receptor.

  • α-Hydroxy Fatty Acid Esters: α-Hydroxy acids are well-known for their use in dermatology for their effects on skin keratinization.[7] As components of ceramides, α-hydroxy fatty acids are crucial for the epidermal permeability barrier.[2] A compromised skin barrier is associated with inflammatory skin conditions. Therefore, α-hydroxy fatty acid esters likely play a role in mitigating inflammation by maintaining skin health.

Metabolic Regulation:

Fatty acids and their derivatives are key regulators of metabolism, often acting through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[3][8]

  • ω-Hydroxy Fatty Acid Esters: The metabolism of fatty acids via ω-oxidation is a pathway that can be induced by certain drugs and metabolic states.[9] While the direct effects of ω-hydroxy fatty acid esters on metabolic signaling are not well-defined, the activation of PPARα by fatty acids is a key mechanism for increasing fatty acid degradation.[10]

  • α-Hydroxy Fatty Acid Esters: The role of α-hydroxy fatty acid esters in systemic metabolism is less clear. However, given that various fatty acids and their oxidized derivatives can activate PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity, it is possible that α-hydroxy fatty acid esters could also modulate this pathway.[8]

Quantitative Data Summary

Table 1: Anti-inflammatory Activity of FAHFAs and Related Lipids

CompoundAssayCell LineConcentrationEffectCitation
9-PAHSALPS-stimulated IL-6 and IL-1β mRNARAW 264.7 macrophages10 µMSignificant suppression[2]
13-LAHLALPS-stimulated IL-6 and IL-1β mRNARAW 264.7 macrophages10 µMSignificant suppression (stronger than 9-PAHSA)[2]
13-DHAHLALPS-stimulated cytokine secretionRAW 264.7 macrophagesNot specifiedInhibition of pro-inflammatory cytokine secretion[2]
Lauric AcidBovine serum albumin denaturationIn vitro50 µg/mL81% inhibition[11]
ω-3 Fatty AcidsLPS-stimulated NO productionRAW 264.7 macrophagesNot specifiedSignificant decrease in NO production[12]

Table 2: Receptor Activation by Fatty Acids and Derivatives

CompoundReceptorAssayResultCitation
4-oxoDHAPPARγLuciferase reporter assayMore active than 4-HDHA[8]
4-HDHAPPARγLuciferase reporter assayLess active than 4-oxoDHA[8]
DHAGPR120SRE-luc reporter assayEC50 > 100 µM[13]
Compound A (GPR120 agonist)GPR120SRE-luc reporter assayEC50 ~ 0.2 µM[13]
Various Fatty AcidsPPARTranscriptional transactivation assayActivation by saturated and unsaturated fatty acids[14]

Experimental Protocols

Protocol 1: LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

  • LPS from E. coli

  • Test compounds (ω-hydroxy and α-hydroxy fatty acid esters) dissolved in a suitable vehicle (e.g., DMSO)

  • 96-well or 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT assay kit for cell viability

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well or 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]

  • Pre-treatment: The next day, remove the medium and replace it with fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.[16]

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to each well (except for the negative control).[15]

  • Incubation: Incubate the cells for 6-24 hours. The incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[16]

  • Cell Viability: In a parallel plate, assess the cytotoxicity of the test compounds using an MTT assay to ensure that the observed reduction in cytokine production is not due to cell death.[16]

Protocol 2: GPR120 Reporter Assay

This assay is used to determine if the test compounds can activate the GPR120 receptor.

Materials:

  • HEK293 cells stably expressing GPR120 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a response element (e.g., Serum Response Element - SRE).

  • Assay medium (e.g., Opti-MEM)

  • Test compounds

  • Positive control (e.g., GW9508 or Compound A)[5][13]

  • Luciferase or SEAP assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the GPR120 reporter cell line in a white, clear-bottom 96-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with assay medium containing serial dilutions of the test compounds. Include wells with a positive control and a vehicle control.

  • Incubation: Incubate the plate for 6 hours at 37°C.[13]

  • Signal Detection:

    • For Luciferase: Add the luciferase substrate according to the manufacturer's protocol and measure luminescence.

    • For SEAP: Collect an aliquot of the culture medium, add the SEAP substrate, and measure luminescence.[17]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: PPARγ Transactivation Assay

This assay determines if the test compounds can activate the PPARγ nuclear receptor.

Materials:

  • Cells (e.g., Cos7 or HEK293) transiently or stably transfected with:

    • An expression vector for a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ LBD).

    • A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).

  • Test compounds

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

Procedure:

  • Transfection (for transient assays): Co-transfect the cells with the Gal4-PPARγ LBD expression vector and the UAS-luciferase reporter plasmid.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[8]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized activity against the compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

GPR120 Signaling Pathway

The activation of GPR120 by fatty acids can lead to anti-inflammatory effects through a β-arrestin 2-dependent pathway that inhibits NF-κB activation.

GPR120_Signaling Ligand ω- or α-Hydroxy Fatty Acid Ester GPR120 GPR120 Ligand->GPR120 B_Arrestin2 β-Arrestin 2 GPR120->B_Arrestin2 Recruits TAB1 TAB1 B_Arrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB p_IκBα p-IκBα NFκB_active Active NF-κB p_IκBα->NFκB_active Releases Inflammatory_Genes Inflammatory Gene Expression NFκB_active->Inflammatory_Genes Induces

Caption: GPR120 signaling pathway leading to anti-inflammatory effects.

PPARγ Activation and Gene Expression

Ligand activation of PPARγ leads to the transcription of genes involved in metabolic regulation.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Ligand ω- or α-Hydroxy Fatty Acid Ester PPARg PPARγ Ligand->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Regulates PPARg_RXR->PPRE Binds to

Caption: PPARγ activation and regulation of target gene expression.

Experimental Workflow for Bioactivity Screening

A logical workflow for comparing the biological effects of ω-hydroxy and α-hydroxy fatty acid esters.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesize ω- and α-Hydroxy Fatty Acid Esters Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated Cytokine Release) Characterization->Anti_Inflammatory Receptor_Activation Receptor Activation Assays (GPR120, PPARγ) Characterization->Receptor_Activation Data_Analysis Determine IC50 / EC50 Values Anti_Inflammatory->Data_Analysis Receptor_Activation->Data_Analysis Comparison Comparative Analysis of ω- vs. α-Hydroxy Esters Data_Analysis->Comparison

Caption: Experimental workflow for comparing the bioactivity of hydroxy fatty acid esters.

References

A Comparative Guide to the Analysis of Methyl 20-hydroxyeicosanoate by LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty acid derivatives such as Methyl 20-hydroxyeicosanoate is crucial for various fields of study, including lipidomics and biomarker discovery. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these powerful methods is contingent on several factors, including the required sensitivity, sample matrix, and the specific goals of the analysis. This guide provides an objective comparison of LC-MS and GC-MS for the analysis of this compound, supported by experimental data and detailed methodologies.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in the analysis of this compound. Below are representative protocols for both LC-MS and GC-MS methodologies.

LC-MS Protocol

LC-MS offers the significant advantage of potentially analyzing this compound directly, without the need for derivatization, which simplifies sample preparation.

1. Sample Preparation (Lipid Extraction)

  • To a 100 µL sample (e.g., plasma, cell lysate), add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is employed for separation.

  • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

  • Mass Spectrometer: The instrument is usually operated in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.

GC-MS Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Due to the presence of a hydroxyl group, a two-step derivatization is often required.

1. Sample Preparation and Derivatization

  • Perform lipid extraction as described in the LC-MS protocol.

  • Methylation: The carboxylic acid group of the parent compound, 20-hydroxyeicosanoic acid, is first converted to its methyl ester. This can be achieved by heating the dried extract with a reagent like 1.25 M HCl in methanol at 85°C for 1 hour.

  • Silylation: To improve the volatility and chromatographic performance, the hydroxyl group is derivatized. After methylation, the sample is dried and a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added, followed by heating at 60°C for 30 minutes.

  • The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Injection: 1 µL of the derivatized sample is injected in splitless mode at an injector temperature of 250°C.

  • Column: A suitable capillary column for fatty acid methyl ester analysis, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is used.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C) to elute the analyte, and holds for a certain time.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and for targeted analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.

Quantitative Performance Comparison

The quantitative performance of an analytical method is paramount for reliable and reproducible results. The following table summarizes key performance parameters for both LC-MS and GC-MS based on published data for the analysis of long-chain fatty acids and their derivatives. It is important to note that these values can vary depending on the specific instrumentation, the analyte, and the complexity of the sample matrix.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low femtomole range on column[1]5 - 100 nM[2]
Limit of Quantitation (LOQ) 39.80 ng/mL (for methyl palmitate)[3]Femtomole range with derivatization[4]
Precision (RSD) <10%<15%
Derivatization Mandatory (Esterification and Silylation)Often not required, but can enhance sensitivity
Sample Throughput LowerHigher

Experimental Workflow Visualization

To visually delineate the procedural differences between the two techniques, the following diagram illustrates the typical experimental workflows for the analysis of this compound by GC-MS and LC-MS.

G cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Collection lc_extraction Lipid Extraction lc_start->lc_extraction lc_reconstitution Reconstitution lc_extraction->lc_reconstitution lc_analysis LC-MS/MS Analysis lc_reconstitution->lc_analysis lc_data Data Processing lc_analysis->lc_data gc_start Sample Collection gc_extraction Lipid Extraction gc_start->gc_extraction gc_derivatization Derivatization (Methylation & Silylation) gc_extraction->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis gc_data Data Processing gc_analysis->gc_data

References

The Gold Standard for Eicosanoid Quantification: A Guide to Using Isotopically Labeled Methyl 20-Hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of isotopically labeled Methyl 20-hydroxyeicosanoate, a stable isotope-labeled internal standard (SIL-IS), against alternative standards in mass spectrometry-based bioanalysis.

The use of a SIL-IS, such as this compound-d6, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This is due to its chemical and physical properties being nearly identical to the endogenous analyte, allowing it to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4][5]

Performance Comparison: The Superiority of Isotopically Labeled Internal Standards

Stable isotope-labeled internal standards consistently outperform structural analogs and other non-isotopically labeled standards, primarily in their ability to correct for matrix effects and procedural losses. The following table summarizes the expected performance characteristics of isotopically labeled this compound compared to a common alternative, a structural analog internal standard.

Performance ParameterIsotopically Labeled this compound (e.g., -d6)Structural Analog Internal StandardRationale
Accuracy High (Typically within ±15% of the nominal value)Variable, can be lowerCo-elution and identical chemical behavior ensure that the SIL-IS accurately reflects the analyte's behavior throughout the analytical process, including extraction recovery and ionization efficiency.[1][2]
Precision (%RSD) Excellent (Typically <15%)Good to ModerateThe SIL-IS effectively normalizes for variations in sample handling and instrument performance, leading to lower variability in replicate measurements.[4][6]
Linearity (r²) Excellent (Typically >0.99)GoodThe consistent response ratio between the analyte and the SIL-IS across a range of concentrations results in a highly linear calibration curve.[4]
Matrix Effect Compensation ExcellentModerate to PoorAs the SIL-IS and analyte have nearly identical retention times and ionization properties, they are equally affected by ion suppression or enhancement from the sample matrix.[3][5]
Recovery Correction ExcellentModerateThe SIL-IS is subject to the same losses as the analyte during sample extraction and processing, providing a reliable correction for recovery.[2]

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from human plasma using its deuterated analog as an internal standard.

a. Materials and Reagents:

  • This compound

  • This compound-d6 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • This compound: To be determined based on the specific instrument (e.g., precursor ion [M-H]⁻ and a characteristic product ion).

    • This compound-d6: To be determined based on the specific instrument (e.g., precursor ion [M-H+6]⁻ and a characteristic product ion).

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS_spike Spike with This compound-d6 Plasma->IS_spike Precipitation Protein Precipitation (Acidified Methanol) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UHPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for the quantification of this compound.

G AA Arachidonic Acid CYP4A_4F CYP4A/4F (ω-hydroxylase) AA->CYP4A_4F Metabolism HETE20 20-HETE CYP4A_4F->HETE20 GPR75 GPR75 HETE20->GPR75 Binds to Endothelial_Dysfunction Endothelial Dysfunction HETE20->Endothelial_Dysfunction Inflammation Inflammation HETE20->Inflammation PLC PLC GPR75->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC VSMC_Contraction Vascular Smooth Muscle Contraction Ca2->VSMC_Contraction PKC->VSMC_Contraction

Simplified signaling pathway of 20-HETE.

References

A Guide to Inter-Laboratory Comparison of Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate analysis of fatty acid methyl esters (FAMEs) is essential for quality control in the food and biodiesel industries, as well as for lipid research in academic and pharmaceutical settings.[1][2][3] Given the variety of available methods for sample preparation and analysis, ensuring consistency and comparability of results across different laboratories is a significant challenge. Inter-laboratory comparison studies, or proficiency tests, are crucial for validating analytical methods and identifying potential sources of variability. This guide provides an objective comparison of common methodologies, supported by experimental data, to assist researchers and scientists in this process.

Core Methodologies and Sources of Variation

FAME analysis typically involves two main stages: the conversion of fatty acids and their derivatives (like triglycerides) into volatile FAMEs, and the subsequent separation and quantification by gas chromatography (GC).[3][4][5] Variations in either of these stages can lead to significant discrepancies between laboratories.

1. Derivatization Techniques: The conversion of lipids to FAMEs is a critical step to increase their volatility for GC analysis.[6] The choice of derivatization method can significantly affect the accuracy and reproducibility of results. The most common approaches are acid-catalyzed and base-catalyzed transesterification.[6][7]

  • Acid-Catalyzed Derivatization: These methods are versatile and can esterify free fatty acids (FFAs) as well as transesterify acyl lipids like triacylglycerols (TGs) and phospholipids.[6] Common reagents include methanolic hydrochloric acid (HCl) and boron trifluoride in methanol (B129727) (BF3-methanol).[6] While effective for a broad range of lipids, these reactions often require higher temperatures and longer incubation times.[6]

  • Base-Catalyzed Derivatization: Using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, this method is rapid and efficient for glycerolipids.[7] A key advantage is that the reaction can often occur at room temperature, which helps to avoid the degradation of heat-sensitive fatty acids.[7] However, base-catalyzed reactions are not effective for derivatizing FFAs.[6][7]

  • Combined Methods: Some protocols use a two-step approach, starting with a base-catalyzed step followed by an acid-catalyzed one to ensure comprehensive derivatization of all lipid types.[6]

2. Internal Standards: The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response.[8] The ideal IS is chemically similar to the analytes but not naturally present in the sample.[8] Common choices include odd-chain fatty acids (e.g., Methyl Heptadecanoate, C17:0) or deuterated standards (e.g., Methyl-d3 Laurate).[8] Deuterated standards are particularly advantageous in mass spectrometry-based detection as they can co-elute with their non-deuterated counterparts while being distinguishable by their mass-to-charge ratio.[8]

3. Gas Chromatography (GC) Analysis: GC is the preferred technique for analyzing the volatile FAMEs.[2][4] Capillary columns with polar stationary phases, such as polyethylene (B3416737) glycols (e.g., FAMEWAX, Stabilwax) or cyanopropyl silicones (e.g., HP-88, CP-Sil 88), are typically used to separate FAMEs based on their carbon number and degree of unsaturation.[5][9][10] Inter-laboratory variability can arise from differences in column selection, temperature programming, carrier gas velocity, and detector type (commonly Flame Ionization Detector - FID).[5][11]

Data Presentation

The following tables summarize key comparative data for the methodologies discussed.

Table 1: Comparison of Common FAME Derivatization Techniques

FeatureAcid-Catalyzed (e.g., Methanolic HCl)Base-Catalyzed (e.g., Methanolic KOH)
Applicability Effective for Free Fatty Acids (FFAs) & Acyl Lipids (TGs, PLs)[6]Effective for Acyl Lipids (TGs, PLs); Ineffective for FFAs[6][7]
Reaction Speed Slower; often requires 1 hour or more[6]Rapid; can be complete in minutes[7]
Reaction Conditions Higher temperatures (e.g., 70-80°C)[6]Can be performed at room temperature, reducing degradation risk[7]
Advantages Broad applicability for diverse sample types containing FFAs[6]Fast, simple one-step process for many sample types[7]
Limitations Longer reaction times and higher heat may degrade labile FAs[7]Not suitable for samples with a significant FFA content[6][7]

Table 2: Comparative Performance of Internal Standards

Performance MetricMethyl-d3 Laurate (Deuterated)Methyl Heptadecanoate (C17:0)Methyl Nonadecanoate (C19:0)
Linearity (R²) >0.99 (Inferred)[8]>0.99[8]>0.99[8]
Typical Recovery (%) 80-110%[8]82-109.9%[8]Not explicitly found
Precision (Intra-day RSD%) <15% (Inferred)[8]2.77-5.82%[8]Not explicitly found
Detection Method Requires Mass Spectrometry (MS) for co-eluting peaks[8]Flame Ionization Detector (FID) or MSFlame Ionization Detector (FID) or MS

Table 3: Typical Gas Chromatography Parameters for FAME Analysis

ParameterTypical SpecificationPurpose
Column Type Highly Polar; e.g., CP-Sil 88, HP-88, FAMEWAX[10]Separation of FAMEs, including cis/trans isomers.[10]
Column Dimensions 30-100 m length, 0.18-0.25 mm I.D., 0.2-0.25 µm film thickness[10][12]Longer columns provide higher resolution for complex mixtures.[10]
Carrier Gas Helium or Hydrogen[13]Hydrogen allows for faster analysis times.[10]
Injector Split/SplitlessA high split ratio (e.g., 150:1) is common.[5]
Oven Program Temperature ramp (e.g., 150°C to 250°C)[13]Separates FAMEs by boiling point and polarity.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is common for quantification; MS provides structural information.

Experimental Protocols

Reproducibility is highly dependent on detailed and consistent methodologies. Below are representative protocols for common derivatization techniques.

Protocol 1: Acid-Catalyzed Derivatization (Methanolic HCl) [6]

  • Lipid Extraction: Start with a dried lipid extract of the sample.

  • Reagent Addition: Add 1 mL of 1 M methanolic HCl to the dried extract.

  • Reaction: Securely cap the tube and heat at 80°C in a water bath for 1 hour.

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • FAME Extraction: Add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane (B92381). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1,500 x g for 10 minutes to separate the aqueous and organic (hexane) phases.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Two-Step Base/Acid-Catalyzed Derivatization [6]

  • Base-Catalyzed Step: To the extracted fat, add 1 mL of 2 M methanolic KOH. Vortex vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.

  • Acidification: Add 1.2 mL of 1.0 M HCl and stir gently.

  • Extraction: After phase separation is visible, add 1 mL of n-hexane.

  • Sample Collection: Transfer the upper n-hexane layer containing the FAMEs to a vial for GC analysis.

Visualization of Workflows

Diagram 1: Inter-Laboratory Comparison Workflow

G cluster_organizer Coordinating Laboratory cluster_labs Participating Laboratories A 1. Prepare & Homogenize Test Material B 2. Characterize Material for Homogeneity & Stability A->B C 3. Distribute Samples to Participants B->C D 4. Analyze Samples using Specified/Routine Method C->D F 6. Receive & Analyze Participant Data G 7. Issue Final Report (z-scores, performance) F->G E 5. Report Results to Coordinator D->E E->F

Caption: Workflow for a typical inter-laboratory comparison study (proficiency test).

Diagram 2: General FAME Analysis Experimental Workflow

G Sample Biological or Food Sample LipidExtract Lipid Extraction Sample->LipidExtract Deriv Derivatization (Transesterification) LipidExtract->Deriv GC GC Analysis (Separation) Deriv->GC Detect Detection (FID or MS) GC->Detect Data Data Processing (Quantification) Detect->Data

Caption: A generalized experimental workflow for the analysis of fatty acid methyl esters.

References

A Researcher's Guide to Differentiating Methyl 20-hydroxyeicosanoate Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with long-chain fatty acid derivatives, the precise separation and identification of isomers are critical for understanding their biological activity and ensuring product purity. Methyl 20-hydroxyeicosanoate, a C20 long-chain fatty acid methyl ester, can exist as various isomers, including positional isomers (where the hydroxyl group is at a different position on the eicosanoate chain) and stereoisomers (enantiomers, R/S) at the chiral center created by the hydroxyl group. This guide provides a comparative overview of chromatographic techniques for differentiating these isomers, complete with experimental protocols and supporting data extrapolated from the analysis of similar long-chain hydroxy fatty acid methyl esters.

Comparison of Chromatographic Techniques

The two primary chromatographic techniques for separating this compound isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and requires specific sample preparation and instrumentation.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility of this compound, derivatization of the hydroxyl group is mandatory to increase its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is well-suited for separating less volatile compounds and offers a wider range of stationary phases for tackling different types of isomerism. HPLC can be broadly categorized into reversed-phase and chiral chromatography for this application.

Data Presentation: Performance Comparison

The following tables summarize the expected performance of GC and HPLC methods for the separation of this compound isomers. The quantitative data is representative and based on the analysis of analogous long-chain hydroxy fatty acid methyl esters.

Table 1: Gas Chromatography (GC) of Trimethylsilyl (B98337) (TMS) Ether Derivatives of Methyl Hydroxyeicosanoate Positional Isomers

ParameterGC Method 1 (Mid-Polar Column)GC Method 2 (High-Polarity Column)
Column DB-17ms (50% Phenyl - 50% Dimethylpolysiloxane)SP-2380 (Bis(cyanopropyl) Polysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness60 m x 0.25 mm ID, 0.20 µm film thickness
Oven Program 150°C (1 min), ramp to 250°C at 5°C/min, hold for 10 min180°C (2 min), ramp to 240°C at 3°C/min, hold for 15 min
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min
Injector Temp. 260°C270°C
Detector Mass Spectrometer (MS)Flame Ionization Detector (FID)
Expected Retention Time (min) Methyl 18-OH: ~22.5, Methyl 19-OH: ~22.8, Methyl 20-OH: ~23.2Methyl 18-OH: ~28.1, Methyl 19-OH: ~28.7, Methyl 20-OH: ~29.5
Resolution (Rs) between adjacent peaks > 1.5> 2.0

Table 2: High-Performance Liquid Chromatography (HPLC) of this compound Isomers

ParameterReversed-Phase HPLC (Positional Isomers)Chiral HPLC (Enantiomers of this compound)
Column C18 (e.g., Zorbax Eclipse Plus)Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm ID, 5 µm particle size250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Gradient: 80% Acetonitrile/20% Water to 100% Acetonitrile over 30 minIsocratic: 95% Hexane / 5% Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 35°C25°C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)UV (210 nm) or Chiral Detector
Expected Retention Time (min) Methyl 18-OH: ~15.2, Methyl 19-OH: ~15.9, Methyl 20-OH: ~16.5(R)-Methyl 20-OH: ~12.1, (S)-Methyl 20-OH: ~13.5
Resolution (Rs) > 1.8> 2.5

Experimental Protocols

Gas Chromatography (GC) Protocol

1. Derivatization of the Hydroxyl Group:

  • Objective: To convert the non-volatile hydroxyl group into a volatile trimethylsilyl (TMS) ether.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine (B92270)

  • Procedure:

    • Dissolve approximately 1 mg of the this compound isomer mixture in 100 µL of anhydrous pyridine in a reaction vial.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC.

2. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Utilize the column and conditions outlined in Table 1.

  • The mass spectrometer can be operated in full scan mode to identify the TMS-derivatized molecules and in selected ion monitoring (SIM) mode for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Dissolve approximately 1 mg of the this compound isomer mixture in 1 mL of the initial mobile phase solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Inject 10-20 µL of the prepared sample into the HPLC system.

  • For positional isomers, use the reversed-phase method detailed in Table 2.

  • For enantiomeric separation, use the chiral chromatography method detailed in Table 2.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_path Gas Chromatography (GC) Path cluster_hplc_path High-Performance Liquid Chromatography (HPLC) Path Sample This compound Isomer Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization (Silylation) Dissolve->Derivatize Filter Filter Sample (0.45 µm) Dissolve->Filter GC_Analysis GC-MS Analysis Derivatize->GC_Analysis GC_Data GC Data (Positional Isomers) GC_Analysis->GC_Data HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis HPLC_Data HPLC Data (Positional & Enantiomeric Isomers) HPLC_Analysis->HPLC_Data Decision_Tree Start Start: Separation of this compound Isomers Isomer_Type What type of isomers need to be separated? Start->Isomer_Type Volatility Is the analyte sufficiently volatile? Isomer_Type->Volatility Both/Uncertain HPLC_Positional For Positional Isomers: Use Reversed-Phase HPLC (e.g., C18 column) Isomer_Type->HPLC_Positional Positional HPLC_Enantiomers For Enantiomers: Use Chiral HPLC (e.g., Polysaccharide-based CSP) Isomer_Type->HPLC_Enantiomers Enantiomers GC_Path Use Gas Chromatography (GC) Volatility->GC_Path Yes HPLC_Path Use High-Performance Liquid Chromatography (HPLC) Volatility->HPLC_Path No Derivatization Derivatize to increase volatility (e.g., Silylation) GC_Path->Derivatization GC_Column Select column based on polarity (e.g., High-Polarity for positional isomers) Derivatization->GC_Column HPLC_Path->HPLC_Positional HPLC_Path->HPLC_Enantiomers

Comparative Bioactivity Analysis: Methyl 20-hydroxyeicosanoate vs. its Unsaturated Analog, 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of ω-hydroxylated fatty acids.

Introduction

This guide provides a comparative overview of the known bioactivities of Methyl 20-hydroxyeicosanoate and its unsaturated analog, 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (20-HETE). While extensive research has elucidated the multifaceted roles of the unsaturated compound, 20-HETE, in various physiological and pathophysiological processes, it is important to note that publicly available scientific literature lacks substantial data on the biological effects of its saturated counterpart, this compound or its corresponding carboxylic acid, 20-hydroxyeicosanoic acid. Therefore, this guide will primarily focus on the well-documented bioactivity of 20-HETE, with the explicit acknowledgment that a direct comparative analysis is not feasible at this time due to the absence of experimental data on the saturated analog.

Section 1: Bioactivity Profile of 20-Hydroxyeicosatetraenoic Acid (20-HETE)

20-HETE is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid and is recognized as a potent bioactive lipid mediator.[1][2][3] It plays a crucial role in the regulation of vascular tone, renal function, and inflammation.[1][4][5]

Vasoactive Effects

20-HETE is a potent vasoconstrictor in several vascular beds, including the renal and cerebral circulation.[1][6] This effect is primarily mediated by its ability to depolarize vascular smooth muscle cells through the inhibition of large-conductance calcium-activated potassium (BKCa) channels.[2][6] Upregulation of 20-HETE production is associated with increased peripheral vascular resistance and endothelial dysfunction, contributing to the pathogenesis of hypertension.[5]

Role in Inflammation

20-HETE has been implicated in inflammatory processes. It can induce an inflammatory signaling cascade, leading to the production of reactive oxygen species (ROS), cytokines, and adhesion molecules, which promote endothelial dysfunction.[2]

Renal Function

In the kidney, 20-HETE plays a dual role. It inhibits sodium transport in the proximal tubule and the thick ascending loop of Henle, which can contribute to natriuresis.[5] However, alterations in its renal production are also linked to some forms of salt-sensitive hypertension.[5]

Other Biological Activities

Emerging research has identified other biological roles for 20-HETE, including the modulation of platelet aggregation and potential involvement in cell growth and apoptosis.[3][7] For instance, some studies on other saturated hydroxy fatty acids have demonstrated growth inhibitory activities against various human cancer cell lines.[7]

Section 2: Quantitative Data on the Bioactivity of 20-HETE

The following table summarizes key quantitative data from various studies on the biological effects of 20-HETE.

Biological EffectExperimental ModelKey FindingsReference
Vasoconstriction Rat renal arteriolesPotent vasoconstrictor[1]
Endothelial Dysfunction Cultured endothelial cellsIncreased ROS production[2]
Inhibition of Na+ Transport Renal proximal tubulesInhibition of Na+/K+-ATPase[5]
Platelet Aggregation Human plateletsInhibition of aggregation[3]

Section 3: Signaling Pathways of 20-HETE

20-HETE exerts its biological effects through various signaling pathways. A key mechanism involves its interaction with the G-protein coupled receptor GPR75. This interaction can trigger downstream signaling cascades involving protein kinase C (PKC) and the transactivation of the epidermal growth factor receptor (EGFR).

20-HETE Signaling Pathway 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gq/11 Gq/11 GPR75->Gq/11 EGFR Transactivation EGFR Transactivation GPR75->EGFR Transactivation PLC PLC Gq/11->PLC PKC PKC PLC->PKC Downstream Effects Downstream Effects PKC->Downstream Effects Vasoconstriction, Inflammation EGFR Transactivation->Downstream Effects

Caption: Signaling cascade of 20-HETE via GPR75 activation.

Section 4: Experimental Protocols

Assessment of Vasoactivity

Method: Isolated, pressurized arteriolar preparations are a common method to assess the direct vasoactive effects of 20-HETE.

Protocol Outline:

  • Small arteries (e.g., renal or cerebral) are dissected and mounted on glass cannulas in an organ bath.

  • The vessels are pressurized to a physiological level.

  • Vessel diameter is continuously monitored using video microscopy.

  • Increasing concentrations of 20-HETE are added to the bath, and changes in vessel diameter are recorded to generate a concentration-response curve.

Measurement of Reactive Oxygen Species (ROS) Production

Method: Fluorescent probes are used to measure intracellular ROS levels in cultured endothelial cells.

Protocol Outline:

  • Endothelial cells are cultured to confluence in multi-well plates.

  • Cells are loaded with an ROS-sensitive fluorescent dye (e.g., DCFDA).

  • Cells are then treated with 20-HETE or a vehicle control.

  • Fluorescence intensity is measured over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in ROS production.

Section 5: Conclusion

The unsaturated fatty acid analog, 20-HETE, is a well-characterized bioactive lipid with significant effects on the cardiovascular and renal systems. Its roles in vasoconstriction, inflammation, and the regulation of ion transport are supported by a substantial body of experimental evidence. In contrast, the biological activity of its saturated counterpart, this compound, remains largely unexplored. This significant knowledge gap highlights an area for future research. A thorough investigation into the bioactivity of this compound is necessary to enable a direct and meaningful comparison with 20-HETE, which could provide valuable insights into the structure-activity relationships of ω-hydroxylated fatty acids and their potential as therapeutic targets.

References

A Comparative Guide to the Accurate and Precise Measurement of Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl 20-hydroxyeicosanoate, a critical area of investigation for researchers in drug development and various scientific fields. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from closely related long-chain fatty acid methyl esters (FAMEs) and the precursor molecule, 20-hydroxyeicosatetraenoic acid (20-HETE), to provide a robust framework for accurate and precise measurement. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the analysis of eicosanoids and their derivatives.[1][2]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the accuracy and precision data for analytical methods used to quantify long-chain fatty acid methyl esters, including compounds structurally similar to this compound. This data is essential for researchers to evaluate and select the most appropriate method for their specific research needs.

Analytical MethodAnalyteMatrixAccuracy (% Recovery)Precision (Relative Standard Deviation, % RSD)Reference
GC-MS Methyl eicosanoateCanola OilNot explicitly stated, but method showed good sample-to-sample repeatability2.5% (Internal Standard Normalized)[1]
GC-FID Various FAMEsBakery Products90 - 106%< 6% (Interday)[3]
LC-MS/MS Mescaline and metabolitesHuman Plasma84.9 - 106%≤ 7.33% (Intra-assay)[4]
LC-MS/MS DabrafenibPlasma92.5 - 102.94%< 4.65%[5]
GC-MS Palmitic and Stearic Acid Methyl EstersRubber Stoppers & Liposome Injections95.25 - 100.29%< 7.16%[6]

Note: The data presented for Methyl eicosanoate by GC-MS is a close structural analog to this compound and provides a strong indication of the expected performance for this class of molecules. The LC-MS/MS data for other small molecules illustrates the high accuracy and precision achievable with this technique for analytes in complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of fatty acid methyl esters using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis

This protocol is adapted from established methods for the analysis of fatty acid methyl esters in biological and food matrices.

  • Sample Preparation (Derivatization):

    • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

    • Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their glycerol (B35011) backbone.

    • Methylation: The free fatty acids are converted to their corresponding methyl esters (FAMEs) using a methylating agent such as boron trifluoride in methanol (BF3/MeOH) or an acidic methanol solution.[3] This step is critical for improving the volatility and chromatographic behavior of the fatty acids for GC analysis.[1][2]

    • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or heptane.

    • Sample Cleanup: The extract may be washed with a saline solution to remove any residual reagents. The organic layer containing the FAMEs is then collected and dried under a stream of nitrogen.

    • Reconstitution: The dried FAMEs are reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a wax-type or a mid-to-high polarity column) is used for separation.

    • Injection: A small volume of the reconstituted sample is injected into the GC.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the FAMEs based on their boiling points and polarity.

    • Mass Spectrometer: The eluting FAMEs are introduced into the mass spectrometer for ionization (typically by electron ionization - EI) and detection.

    • Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, which offers higher sensitivity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Hydroxy-Fatty Acid Analysis

This protocol is based on general procedures for the analysis of eicosanoids and other lipid mediators in biological fluids.

  • Sample Preparation:

    • Internal Standard Spiking: An appropriate internal standard (preferably a stable isotope-labeled version of the analyte) is added to the biological sample (e.g., plasma, urine) to correct for variability in sample preparation and analysis.

    • Protein Precipitation: Proteins in the sample are precipitated by adding a cold organic solvent like acetonitrile (B52724) or methanol. This step is crucial for removing the bulk of the proteinaceous matrix.

    • Solid-Phase Extraction (SPE): The supernatant after protein precipitation is often further purified and concentrated using a solid-phase extraction cartridge. A C18 or a mixed-mode cation exchange cartridge can be effective for retaining lipid-like molecules while allowing salts and other polar interferences to be washed away.

    • Elution: The analyte of interest is eluted from the SPE cartridge using an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. A reversed-phase C18 column is commonly employed for the separation of lipids.

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with a small amount of formic acid and acetonitrile or methanol) is typically used to achieve optimal separation.

    • Mass Spectrometer: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualization

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Processing & Quantification sample Biological Sample (e.g., Plasma, Tissue) is_spike Internal Standard Spiking sample->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction derivatization Methylation (for GC-MS) extraction->derivatization Optional for LC-MS/MS cleanup Sample Cleanup & Concentration extraction->cleanup derivatization->cleanup lc_ms LC-MS/MS or GC-MS Analysis cleanup->lc_ms data_acq Data Acquisition (MRM or SIM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification results Final Results quantification->results

Figure 1: A generalized workflow for the quantitative analysis of this compound.
Signaling Pathway of 20-HETE, the Precursor of this compound

While the direct signaling effects of this compound are not well-defined, its precursor, 20-HETE, is a potent bioactive lipid involved in various signaling cascades, particularly in the cardiovascular system. The methylation of 20-HETE may represent a metabolic step that modulates its activity or prepares it for further metabolism or excretion. Understanding the signaling of the parent compound is crucial for contextualizing the potential biological role of its methylated form.

signaling_pathway cluster_synthesis 20-HETE Synthesis cluster_effects Downstream Cellular Effects AA Arachidonic Acid CYP4A_F CYP4A/4F Enzymes AA->CYP4A_F HETE_20 20-HETE CYP4A_F->HETE_20 PKC Protein Kinase C (PKC) HETE_20->PKC Activates MAPK MAP Kinase (MAPK) HETE_20->MAPK Activates RhoK Rho Kinase HETE_20->RhoK Activates Inflam Inflammation HETE_20->Inflam Methylation Methylation (Enzymatic?) HETE_20->Methylation Vaso Vasoconstriction PKC->Vaso Prolif Cell Proliferation & Migration MAPK->Prolif RhoK->Vaso Methyl_20_HETE This compound Methylation->Methyl_20_HETE

Figure 2: Simplified signaling pathway of 20-HETE and its potential methylation.

References

Comparative Guide to Analytical Methods for the Quantification of Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 20-hydroxyeicosanoate. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this guide presents a comparison of common analytical platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on the performance data for structurally similar long-chain fatty acid methyl esters (FAMEs) and hydroxy fatty acids. The presented data and protocols are intended to be representative and to provide a strong foundation for the development and validation of a specific method for this compound.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of long-chain FAMEs and related compounds. These values can serve as a benchmark when developing a quantitative method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[1]> 0.99[2]
Calibration Range 0.5 - 20.0 µg/mL (for methyl stearate)[1]10 - 2000 ng/mL (for long-chain fatty acids)[2]
Limit of Detection (LOD) 0.21 µg/mL (for methyl arachidate)5 ng/mL (for long-chain fatty acids)[2]
Limit of Quantification (LOQ) 0.63 µg/mL (for methyl arachidate)Low nanomolar range for omega-3 and -6 fatty acids[3]
Accuracy (Recovery) Typically within 85-115%[4]Typically within 85-115%[5]
Precision (%RSD) < 10%[4]< 15%[5]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of fatty acid methyl esters, which would be applicable for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (Methylation) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup gcms GC-MS Analysis cleanup->gcms GC-MS Pathway lcms LC-MS/MS Analysis cleanup->lcms LC-MS Pathway acquisition Data Acquisition gcms->acquisition lcms->acquisition quantification Quantification acquisition->quantification reporting Reporting quantification->reporting

Figure 1. A generalized experimental workflow for the quantitative analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of long-chain fatty acid methyl esters using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of FAMEs.

  • Sample Preparation (Derivatization):

    • For the analysis of total fatty acids, a hydrolysis step (saponification) is first required to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating the sample with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide.

    • The resulting free fatty acids are then esterified to their methyl esters. A common and effective reagent for this is boron trifluoride in methanol (B129727) (BF₃/MeOH). The sample is heated with the BF₃/MeOH reagent to drive the reaction to completion.

    • After cooling, the FAMEs are extracted into an organic solvent such as hexane (B92381). The hexane layer is then collected for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: A capillary column with a polar stationary phase is typically used for FAME analysis to achieve good separation of saturated and unsaturated fatty acids. A common choice is a cyanopropyl- or polyethylene (B3416737) glycol-based column (e.g., DB-23, HP-88).[4][6]

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all analytes have eluted.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode can be used for qualitative analysis and to identify unknown compounds. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.[7] Characteristic ions for the target analyte are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods for the analysis of long-chain fatty acids and their derivatives.

  • Sample Preparation:

    • Similar to the GC-MS protocol, if total fatty acid content is of interest, a hydrolysis step is necessary.

    • For LC-MS/MS analysis, derivatization to methyl esters may not be necessary, as the free fatty acids can be analyzed directly. However, derivatization can sometimes improve chromatographic separation and ionization efficiency.

    • The sample is typically extracted using a liquid-liquid extraction or solid-phase extraction (SPE) method to remove interfering matrix components.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: An HPLC or UHPLC system.

    • Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of fatty acids.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3][5]

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for free fatty acids.[3]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry.[3] This involves selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion after fragmentation in the collision cell. This technique provides excellent sensitivity and selectivity.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of long-chain fatty acids and their methyl esters. The choice between the two will depend on several factors, including the specific requirements of the assay, the nature of the sample matrix, and the available instrumentation. GC-MS is a well-established and robust technique, particularly for volatile compounds like FAMEs. LC-MS/MS offers the advantage of analyzing underivatized fatty acids and can provide excellent sensitivity and selectivity, especially for complex biological matrices. The information provided in this guide should serve as a valuable resource for researchers and scientists in the development and validation of a robust analytical method for this compound.

References

A Comparative Guide to the Specificity of Analytical Methods for Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the precise and specific quantification of lipid mediators is paramount. Methyl 20-hydroxyeicosanoate, a derivative of an omega-hydroxylated fatty acid, requires robust analytical methods for its accurate determination in complex biological matrices. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on method specificity and supported by experimental data.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters for each method, based on data from studies on long-chain fatty acids and their hydroxylated analogs.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.9998[1]>0.99[2]
Limit of Detection (LOD) 0.21 to 0.54 µg/mL (for various FAMEs)[1]Not explicitly found for a direct analog
Limit of Quantitation (LOQ) 0.63 to 1.63 µg/mL (for various FAMEs)[1]0.2 to 3 ng/mL (for various eicosanoids)[3]
Precision (%RSD) < 2%[4]< 15%[2]
Accuracy (% Recovery) >95%[4]85-115%[2]
Derivatization Mandatory (Methylation and Silylation)Often not required
Specificity High, dependent on chromatographic separation and mass fragmentationVery high, due to precursor-product ion transitions (MRM)
Sample Throughput LowerHigher

Experimental Protocols

Adherence to detailed and validated experimental protocols is essential for generating reliable and reproducible data. Below are representative protocols for the analysis of this compound and similar compounds using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The analysis of hydroxylated fatty acid methyl esters by GC-MS necessitates derivatization to increase volatility and improve chromatographic performance.

1. Sample Preparation: Extraction and Derivatization

  • Lipid Extraction: Isolate total lipids from the biological matrix (e.g., plasma, tissue homogenate) using established methods such as the Folch or Bligh-Dyer extraction.

  • Methylation: Convert the carboxylic acid group of 20-hydroxyeicosanoic acid to its methyl ester. This can be achieved by heating the sample with a reagent such as 5% aqueous sulfuric acid in methanol.[5]

  • Silylation: The hydroxyl group of this compound must be derivatized to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This is typically done using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Instrumental Analysis

  • Gas Chromatograph: An Agilent GC system or equivalent, equipped with a split/splitless injector.

  • Column: A high-polarity capillary column, such as a DB-FastFAME or HP-88 (e.g., 60 m length, 0.25 mm ID, 0.2 µm film thickness), is suitable for the separation of fatty acid methyl esters.[4]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: An example program starts at 50°C, holds for 0.5 minutes, ramps to 194°C at 30°C/min, holds for 3.5 minutes, and then ramps to 240°C at 5°C/min with a final hold.[3]

  • Carrier Gas: Helium.[3]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer. For targeted quantification, operation in single ion monitoring (SIM) mode enhances sensitivity and specificity.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS generally allows for the analysis of hydroxylated fatty acids with minimal sample preparation, often without the need for derivatization.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidify the sample (e.g., plasma) and add a suitable internal standard (e.g., a deuterated version of the analyte).

  • Apply the sample to a reversed-phase SPE cartridge to extract the lipids and remove interfering matrix components.

  • Elute the fatty acids with an organic solvent, evaporate to dryness, and reconstitute in the initial mobile phase.

2. Instrumental Analysis

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile (B52724) containing a small percentage of an acid like formic or acetic acid to improve ionization.[3]

  • Flow Rate: Approximately 0.3 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed for the analysis of fatty acids.

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for the analysis of this compound and the metabolic context of its parent compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization GC-MS Derivatization (Methylation & Silylation) Extraction->Derivatization SPE LC-MS/MS Solid-Phase Extraction Extraction->SPE GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS SPE->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Results Results Quantification->Results signaling_pathway Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F Enzymes Arachidonic_Acid->CYP4A_CYP4F Twenty_HETE 20-Hydroxyeicosatetraenoic Acid (20-HETE) CYP4A_CYP4F->Twenty_HETE Vascular_Function Regulation of Vascular Tone Twenty_HETE->Vascular_Function

References

Safety Operating Guide

Proper Disposal of Methyl 20-Hydroxyeicosanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methyl 20-hydroxyeicosanoate, a long-chain fatty acid ester.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance for transport, adherence to standard laboratory safety protocols is essential.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
CAS Number 37477-29-5
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol
Physical State Solid
Purity >98%
Storage Freezer

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. While the Safety Data Sheet (SDS) suggests that smaller quantities may be disposed of with household waste, this is generally not advisable in a professional laboratory setting.[1] The following procedure outlines the recommended steps for proper disposal:

  • Waste Identification and Classification :

    • Treat all unwanted this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as chemical waste.

    • Consult your institution's chemical hygiene plan to determine the appropriate waste stream for non-hazardous solid chemical waste.

  • Waste Segregation and Collection :

    • Solid Waste : Collect pure, un-used, or expired solid this compound in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Contaminated Labware : Dispose of items grossly contaminated with the compound in the same designated solid chemical waste container.

    • Empty Containers : The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate should be collected and disposed of as liquid chemical waste. After rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (37477-29-5), and the approximate quantity. Include the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request :

    • Once the container is full or ready for pickup, follow your institution's procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted This compound is_contaminated Contaminated Material or Pure Compound? start->is_contaminated pure_compound Pure/Expired Solid Compound is_contaminated->pure_compound Pure contaminated_material Contaminated Labware (Gloves, Tips, etc.) is_contaminated->contaminated_material Contaminated empty_container_q Empty Original Container? is_contaminated->empty_container_q Empty Container collect_solid_waste Collect in Labeled Solid Chemical Waste Container pure_compound->collect_solid_waste contaminated_material->collect_solid_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container_q->triple_rinse Yes empty_container_q->collect_solid_waste No, contains residue empty_container Yes not_empty_container No collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste (Confirm with EHS) triple_rinse->dispose_rinsed_container store_waste Store Waste in Designated Accumulation Area collect_rinsate->store_waste collect_solid_waste->store_waste request_pickup Request Waste Pickup from EHS or Licensed Contractor store_waste->request_pickup

Caption: Decision tree for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize consulting your institution's specific waste management protocols.

References

Essential Safety and Logistical Information for Handling Methyl 20-hydroxyeicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for Methyl 20-hydroxyeicosanoate.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2][3]To protect against splashes, and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Chemically resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn.[2][3]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If aerosol or mist formation is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]To prevent inhalation of any potential vapors or aerosols.
General Closed-toe shoes, and long pants.To provide full body coverage and prevent accidental skin exposure.
First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_Materials Gather Materials & PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_Materials->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Decontaminate_Glassware->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace

Workflow for handling this compound.
Detailed Methodologies

Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store the compound in a freezer as recommended.[7]

  • Log the compound in the chemical inventory.

Preparation for Use:

  • Don all required PPE as outlined in the table above.

  • Prepare a clean and decontaminated workspace within a certified chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Have all necessary equipment (spatulas, weigh boats, solvent, glassware) ready in the fume hood.

Handling and Use:

  • Carefully open the container.

  • Weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Transfer the weighed compound to an appropriate vessel.

  • Add the desired solvent and mix until dissolved.

  • Proceed with the experimental protocol.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any rinseates from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquid organic waste.

Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not mix with other waste streams unless explicitly permitted.

  • Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Arrange for pickup and disposal by a licensed chemical waste disposal company. Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 20-hydroxyeicosanoate
Reactant of Route 2
Methyl 20-hydroxyeicosanoate

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.